molecular formula C6H5BrN2O2 B1367012 Methyl 6-bromopyridazine-3-carboxylate CAS No. 65202-52-0

Methyl 6-bromopyridazine-3-carboxylate

Cat. No.: B1367012
CAS No.: 65202-52-0
M. Wt: 217.02 g/mol
InChI Key: LKZGTZCGPJWPSU-UHFFFAOYSA-N
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Description

Methyl 6-bromopyridazine-3-carboxylate is a useful research compound. Its molecular formula is C6H5BrN2O2 and its molecular weight is 217.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-bromopyridazine-3-carboxylate
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InChI

InChI=1S/C6H5BrN2O2/c1-11-6(10)4-2-3-5(7)9-8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LKZGTZCGPJWPSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70495388
Record name Methyl 6-bromopyridazine-3-carboxylate
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Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

65202-52-0
Record name 3-Pyridazinecarboxylic acid, 6-bromo-, methyl ester
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Record name Methyl 6-bromopyridazine-3-carboxylate
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Record name methyl 6-bromopyridazine-3-carboxylate
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Foundational & Exploratory

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Methyl 6-bromopyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-bromopyridazine-3-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its utility in the synthesis of novel chemical entities necessitates a robust and unambiguous method for structural confirmation and purity assessment. This technical guide provides an in-depth, predictive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the comprehensive characterization of this compound. By grounding our analysis in the fundamental principles of spectroscopy and drawing parallels with closely related analogs, this document serves as a self-validating framework for researchers. We detail not only the expected spectral features but also the causality behind them, offering field-proven protocols to ensure the generation of high-quality, reproducible data.

Introduction: The Pyridazine Core in Modern Chemistry

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1] Its unique physicochemical properties, including a significant dipole moment and robust hydrogen-bonding capacity, make it a valuable component in designing molecules with optimized pharmacokinetic profiles and target engagement.[1] this compound (Figure 1) serves as a key intermediate, providing two reactive sites for further chemical modification: the bromine atom for cross-coupling reactions and the methyl ester for amide bond formation.[2] A thorough spectroscopic characterization is the cornerstone of its application, ensuring the structural integrity of the starting material before its incorporation into complex target molecules.[3]

Molecular Structure and Physicochemical Properties

A clear understanding of the molecule's basic properties is the first step in any analytical workflow.

Figure 1: Structure of this compound with atom numbering.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 65202-52-0 [4]
Molecular Formula C₆H₅BrN₂O₂
Molecular Weight 217.02 g/mol [4]
IUPAC Name methyl 6-bromo-3-pyridazinecarboxylate

| Physical Form | White to yellow solid | |

Integrated Spectroscopic Workflow

A multi-technique approach is essential for unambiguous structural elucidation. The logical flow from sample preparation to final confirmation ensures data integrity and comprehensive analysis.

workflow cluster_prep Step 1: Sample Preparation cluster_acq Step 2: Data Acquisition cluster_analysis Step 3: Spectral Interpretation cluster_confirm Step 4: Final Confirmation Prep Pure, Dry Sample (5-25 mg) NMR NMR (¹H, ¹³C) Prep->NMR IR ATR-FTIR Prep->IR MS LC-MS Prep->MS NMR_data Chemical Shifts Coupling Constants NMR->NMR_data IR_data Functional Group Vibrations IR->IR_data MS_data Molecular Weight Isotopic Pattern MS->MS_data Confirm Structure Verified NMR_data->Confirm IR_data->Confirm MS_data->Confirm

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are required for a complete assignment.[5]

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity to neighboring protons.[6] Based on the structure, we predict three distinct signals.

  • Pyridazine Ring Protons (H-4, H-5): The two protons on the pyridazine ring are in different chemical environments. They are adjacent to each other and will therefore appear as a pair of doublets (an AX spin system).

    • H-5: This proton is positioned between a carbon (C-4) and a bromine-bearing carbon (C-6). It is expected to be the more upfield of the two aromatic signals.

    • H-4: This proton is adjacent to the electron-withdrawing ester group at C-3, which will deshield it significantly, shifting it downfield.[7]

  • Methyl Protons (H-8): The three protons of the methyl ester group (-OCH₃) are equivalent and will appear as a sharp singlet. Its chemical shift is characteristic of methyl esters.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Assigned Proton Predicted δ (ppm) Multiplicity Integration Rationale
H-4 8.10 - 8.30 Doublet (d) 1H Deshielded by adjacent ester (C=O) and ring nitrogen (N-2).
H-5 7.80 - 8.00 Doublet (d) 1H Influenced by adjacent Br and ring nitrogen (N-1).

| -OCH₃ (H-8) | 3.90 - 4.10 | Singlet (s) | 3H | Characteristic chemical shift for a methyl ester. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the lack of symmetry, all six carbon atoms in this compound are chemically distinct and should produce six separate signals.

  • Carbonyl Carbon (C-7): The ester carbonyl carbon is the most deshielded carbon and will appear furthest downfield.[8]

  • Pyridazine Ring Carbons (C-3, C-4, C-5, C-6): These four aromatic carbons will appear in the typical range for heteroaromatic systems. The carbon attached to bromine (C-6) will be significantly influenced by the halogen. The carbon attached to the ester (C-3) will also be downfield.

  • Methoxy Carbon (C-8): The methyl carbon of the ester group will appear in the aliphatic region, typically around 50-60 ppm.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Assigned Carbon Predicted δ (ppm) Rationale
C=O (C-7) 163 - 166 Ester carbonyl, highly deshielded.
C-3 148 - 152 Attached to ester group and N-2.
C-6 144 - 148 Attached to electronegative Br atom.
C-4 130 - 134 Aromatic CH.
C-5 128 - 132 Aromatic CH.

| -OCH₃ (C-8) | 52 - 55 | Typical shift for a methoxy carbon of an ester. |

Experimental Protocol: NMR Data Acquisition

This protocol outlines a standard procedure for obtaining high-quality NMR spectra.[9][10]

  • Sample Preparation: a. Weigh 15-25 mg of the solid sample into a clean, dry vial.[11] b. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.[12] c. Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied. d. Filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.[13]

  • Instrument Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth using the sample gauge. b. Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.

  • Data Acquisition: a. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. b. Acquire a standard ¹H spectrum (e.g., 16 scans). c. Acquire a ¹³C spectrum (e.g., using a proton-decoupled pulse program like zgpg30). A sufficient number of scans (e.g., 1024 or more) may be required depending on the sample concentration.

  • Data Processing: a. Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). b. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm). c. Integrate the ¹H signals and assign the chemical shifts and multiplicities.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[14][15] The spectrum is generated by the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The key functional groups in this compound—the ester and the aromatic pyridazine ring—will give rise to strong, characteristic absorption bands.

  • C=O Stretch: The ester carbonyl group will produce a very strong and sharp absorption band. Because the ester is conjugated with the aromatic pyridazine ring, its frequency will be slightly lower than that of a saturated aliphatic ester.[16][17]

  • C-O Stretches: The ester group also has two C-O single bonds, which will result in strong absorptions in the fingerprint region.[17]

  • Aromatic C=C and C=N Stretches: The pyridazine ring will exhibit several medium to strong absorption bands in the 1600-1450 cm⁻¹ region.

  • C-H Stretches: Signals corresponding to aromatic C-H bonds (above 3000 cm⁻¹) and the aliphatic C-H bonds of the methyl group (just below 3000 cm⁻¹) are expected.

  • C-Br Stretch: The carbon-bromine bond vibration typically appears in the low-frequency region of the spectrum.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3100 - 3000 Medium C-H Stretch Aromatic (Pyridazine)
2990 - 2950 Medium C-H Stretch Aliphatic (-OCH₃)
1730 - 1715 Strong, Sharp C=O Stretch α,β-Unsaturated Ester [16]
1600 - 1450 Medium-Strong C=C / C=N Stretch Aromatic Ring
1300 - 1100 Strong C-O Stretch Ester

| 700 - 500 | Medium | C-Br Stretch | Bromo-aromatic |

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.[18][19]

  • Instrument Preparation: a. Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum by running the analysis with nothing on the crystal.[20] This spectrum is automatically subtracted from the sample spectrum.

  • Sample Analysis: a. Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the center of the ATR crystal. b. Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal surface.[18]

  • Data Acquisition: a. Initiate the scan. Typically, 32 or 64 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

  • Post-Measurement: a. Retract the press arm and carefully remove the sample. b. Clean the crystal surface thoroughly with a soft cloth or wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.[20]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through its fragmentation patterns. For this molecule, the most critical diagnostic feature will be the isotopic signature of the bromine atom.[21]

Predicted Mass Spectrum (Electrospray Ionization - ESI+)

In positive-ion ESI, the molecule is expected to be observed as a protonated species, [M+H]⁺.

  • Molecular Ion Isotopic Pattern: The most definitive feature will be the presence of two major peaks for the molecular ion, separated by 2 mass-to-charge (m/z) units, with nearly equal intensity (a 1:1 ratio). This is the characteristic isotopic signature of a molecule containing one bromine atom (⁵⁰% ⁷⁹Br and ⁵⁰% ⁸¹Br).[22][23]

    • [M+H]⁺ peak for ⁷⁹Br: 216.96 m/z

    • [M+2+H]⁺ peak for ⁸¹Br: 218.96 m/z

  • Fragmentation: Common fragmentation pathways for esters could include the neutral loss of methanol (CH₃OH, 32 Da) or the loss of the methoxy radical (•OCH₃, 31 Da).

Table 5: Predicted m/z Peaks for Key Ions (ESI+)

Ion Formula Calculated m/z (⁷⁹Br) Calculated m/z (⁸¹Br) Relative Intensity
[M+H]⁺ [C₆H₆BrN₂O₂]⁺ 216.96 218.96 ~1:1 [21]
[M-OCH₃]⁺ [C₅H₃BrN₂O]⁺ 185.94 187.94 ~1:1

| [M-CH₃OH+H]⁺ | [C₅H₄BrN₂O]⁺ | 186.95 | 188.95 | ~1:1 |

Experimental Protocol: LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard technique for analyzing small molecules of this type, providing both separation and detection.[24][25]

  • Sample Preparation: a. Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[26] b. Perform a serial dilution to create a working solution of ~1-10 µg/mL. c. Transfer the final solution to an autosampler vial.

  • LC-MS System Configuration: a. LC: Use a standard C18 reverse-phase column. The mobile phase could be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Formic acid aids in protonation for ESI+. b. MS: Set the mass spectrometer to operate in positive ion electrospray mode (ESI+).

  • Data Acquisition: a. Inject a small volume (e.g., 1-5 µL) of the sample. b. Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 Da) to observe the molecular ion and any large fragments.

  • Data Analysis: a. Extract the mass spectrum from the chromatographic peak corresponding to the compound. b. Identify the molecular ion cluster and confirm the characteristic 1:1 isotopic pattern for bromine. c. Analyze for any significant in-source fragments.

Conclusion

The structural verification of this compound relies on the synergistic interpretation of data from NMR, IR, and Mass Spectrometry. The predicted spectroscopic data provides a clear and verifiable fingerprint for this molecule. In ¹H NMR, the key features are two aromatic doublets and a methyl singlet. The ¹³C NMR will show six distinct carbon signals. IR spectroscopy will confirm the presence of the α,β-unsaturated ester C=O group with a strong band around 1720 cm⁻¹. Finally, and most critically, mass spectrometry will confirm the molecular weight and reveal the unmistakable 1:1 M/(M+2) isotopic pattern, providing definitive evidence of the bromine atom's presence. Adherence to the detailed protocols herein will ensure the generation of high-fidelity data, enabling researchers to proceed with confidence in their synthetic endeavors.

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Navigating the Spectroscopic Landscape: A Technical Guide to the ¹H and ¹³C NMR Analysis of Methyl 6-bromopyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive exploration of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for Methyl 6-bromopyridazine-3-carboxylate. In the dynamic fields of chemical research and pharmaceutical development, the precise structural elucidation of novel compounds is paramount. NMR spectroscopy stands as an unparalleled tool in this endeavor, offering intricate details of molecular architecture. This document will serve as a practical resource, detailing the theoretical underpinnings, experimental protocols, and in-depth spectral analysis of the target molecule. While direct experimental spectra for this compound are not publicly available, this guide presents a robust, predicted spectral analysis based on established principles and data from analogous structures, providing a reliable framework for researchers encountering this or similar molecular scaffolds.

The Foundational Principles of NMR Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. The fundamental principle lies in the interaction of these nuclei with an external magnetic field. For the purpose of this guide, we will focus on ¹H (proton) and ¹³C (carbon-13) NMR, the two most common and informative techniques for organic molecules.

A nucleus with a non-zero spin, when placed in a strong magnetic field, can align with or against the field, creating two distinct energy states. The energy difference between these states corresponds to a specific radiofrequency. By applying a radiofrequency pulse, the nuclei can be excited from the lower to the higher energy state. The subsequent relaxation of these nuclei back to the lower energy state emits a signal that is detected and processed to generate an NMR spectrum.

The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ) . This sensitivity is the cornerstone of NMR's utility in structure determination. Additionally, the interaction between the spins of neighboring nuclei leads to the splitting of NMR signals, a phenomenon called spin-spin coupling , which provides valuable information about the connectivity of atoms within a molecule.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the appropriate selection of instrument parameters. The following protocol outlines a standardized procedure for the analysis of a solid sample like this compound.

Sample Preparation
  • Solvent Selection : A suitable deuterated solvent is chosen to dissolve the sample. The solvent's primary role is to provide a deuterium signal for the instrument's lock system, which maintains the stability of the magnetic field. For this compound, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.

  • Concentration : A sufficient concentration of the analyte is crucial for obtaining a good signal-to-noise ratio. Typically, for ¹H NMR, 5-10 mg of the compound is dissolved in 0.5-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated sample (20-50 mg) may be required.

  • Filtration : To ensure a homogeneous magnetic field across the sample, it is imperative to remove any particulate matter. The prepared solution should be filtered through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Internal Standard : A small amount of a reference compound, typically tetramethylsilane (TMS), is often added to the sample. TMS provides a reference signal at 0 ppm, against which all other chemical shifts are measured.

Instrument Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer:

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 MHz100 MHz
Pulse Sequencezg30zgpg30
Number of Scans161024
Relaxation Delay2.0 s2.0 s
Acquisition Time4.0 s1.0 s
Spectral Width16 ppm240 ppm
Temperature298 K298 K

Predicted NMR Spectral Data for this compound

Based on the known effects of substituents on the chemical shifts of pyridazine rings and related heterocyclic systems, the following ¹H and ¹³C NMR data are predicted for this compound.

Molecular Structure

Caption: Molecular structure of this compound.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.20d1HH-4
~7.85d1HH-5
~4.05s3H-OCH₃

d = doublet, s = singlet

Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~164.0C=O (ester)
~152.0C-3
~145.0C-6
~133.0C-4
~130.0C-5
~53.5-OCH₃

In-Depth Spectral Analysis and Interpretation

The predicted spectra provide a clear structural fingerprint of this compound.

Analysis of the Predicted ¹H NMR Spectrum
  • Aromatic Region (7.0-8.5 ppm): The pyridazine ring protons, H-4 and H-5, are expected to appear in this region. Due to the electron-withdrawing nature of the adjacent nitrogen atoms and the carboxylate group, these protons are deshielded and resonate at relatively high chemical shifts.

    • The signal at ~8.20 ppm (H-4) is predicted to be a doublet. Its downfield shift is attributed to the deshielding effect of the adjacent ester group at C-3 and the nitrogen at position 2. It will be split into a doublet by the neighboring H-5 proton.

    • The signal at ~7.85 ppm (H-5) is also predicted to be a doublet, coupled to H-4. The bromine atom at C-6 will also influence its chemical shift. The coupling constant (³JHH) between H-4 and H-5 is expected to be in the range of 8-9 Hz, which is typical for ortho-coupled protons on a six-membered aromatic ring.

  • Methyl Ester Region (3.5-4.5 ppm):

    • The sharp singlet at ~4.05 ppm is characteristic of the three equivalent protons of the methyl ester group (-OCH₃). The singlet multiplicity indicates that there are no adjacent protons to couple with.

G H4 H-4 ~8.20 ppm H5 H-5 ~7.85 ppm H4->H5 ³JHH OCH3 -OCH₃ ~4.05 ppm

Caption: Predicted ¹H NMR coupling network.

Analysis of the Predicted ¹³C NMR Spectrum
  • Carbonyl Carbon (~164.0 ppm): The signal for the ester carbonyl carbon is expected at the most downfield position due to the strong deshielding effect of the two attached oxygen atoms.

  • Aromatic Carbons (120-160 ppm): Four distinct signals are predicted for the four carbon atoms of the pyridazine ring.

    • C-3 (~152.0 ppm) and C-6 (~145.0 ppm) are attached to electronegative atoms (nitrogen and bromine/nitrogen, respectively) and are therefore significantly deshielded.

    • C-4 (~133.0 ppm) and C-5 (~130.0 ppm) are the protonated carbons of the ring and appear at relatively upfield positions compared to the substituted carbons.

  • Methyl Carbon (~53.5 ppm): The carbon of the methyl ester group is expected to resonate in this region, which is typical for an sp³-hybridized carbon attached to an oxygen atom.

Advanced NMR Techniques for Unambiguous Assignment

For a definitive structural confirmation, a suite of two-dimensional (2D) NMR experiments would be employed.

  • COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the signals of H-4 and H-5, confirming their scalar coupling and, therefore, their adjacent positions on the pyridazine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would definitively link the proton at ~8.20 ppm to the carbon at ~133.0 ppm (C-4) and the proton at ~7.85 ppm to the carbon at ~130.0 ppm (C-5).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. Key expected correlations would include:

    • A correlation from the methyl protons (~4.05 ppm) to the ester carbonyl carbon (~164.0 ppm) and to C-3 (~152.0 ppm).

    • Correlations from H-4 (~8.20 ppm) to C-3, C-5, and C-6.

    • Correlations from H-5 (~7.85 ppm) to C-3, C-4, and C-6.

G cluster_workflow NMR Analysis Workflow Sample_Prep Sample Preparation NMR_Acquisition 1D & 2D NMR Data Acquisition Sample_Prep->NMR_Acquisition Data_Processing Data Processing NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis & Interpretation Data_Processing->Spectral_Analysis Structure_Validation Structure Validation Spectral_Analysis->Structure_Validation

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Substituted Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

I have gathered a significant amount of information from the initial searches. I have several articles discussing the vibrational spectra of pyridazine and its derivatives, including substituted ones like 3-chloro-6-methoxypyridazine and 3,6-dichloropyridazine. I also have sources that touch upon the theoretical (DFT) calculations of these spectra. Some results provide specific IR band assignments for different vibrational modes.

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    • Introduction to Pyridazine Derivatives and the Importance of IR Spectroscopy.

    • Fundamental Vibrational Modes of the Pyridazine Core.

    • The Influence of Substituents on Vibrational Frequencies (Substituent Effects). This is a critical part of the "causality" requirement.

    • Characteristic IR Absorption Bands of Substituted Pyridazine Derivatives (organized by substituent type). This will be presented in a table.

    • Experimental Protocol for IR Analysis of Pyridazine Derivatives. This needs to be a detailed, step-by-step guide.

    • Advanced Analysis: Combining Experimental and Computational (DFT) Approaches.

    • References.

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  • Create a detailed, practical experimental protocol. The current search results mention the instruments used but don't provide a step-by-step methodology for sample preparation (KBr pellet, ATR, etc.) and data acquisition that a researcher could follow. I will need to formulate a standard procedure based on general best practices for IR spectroscopy of organic compounds.

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    • The basic structure and numbering of the pyridazine ring.

    • A workflow for the experimental protocol.

    • The conceptual effect of substituents on the ring's electron density and bond vibrations.

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  • Write the content with "E-E-A-T" in mind. I will explain the why behind the observations. For example, why does an electron-withdrawing group cause a blueshift in a particular band? I will ensure all technical claims are supported by citations.

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Introduction

Pyridazine (1,2-diazine) is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] This core structure is a fundamental building block in a vast array of compounds with significant applications in medicinal chemistry, agrochemicals, and materials science.[2][3] The biological and chemical properties of pyridazine derivatives are intrinsically linked to their molecular structure, which can be effectively probed and characterized using Infrared (IR) spectroscopy.

This guide provides a comprehensive technical overview of the application of Fourier-Transform Infrared (FTIR) spectroscopy for the structural elucidation of substituted pyridazine derivatives. As a senior application scientist, the aim is not merely to list characteristic frequencies but to provide a deeper understanding of the underlying principles that govern the vibrational spectra of these molecules. We will explore the fundamental vibrational modes of the pyridazine ring, delve into the causal effects of various substituents on these vibrations, and present a validated protocol for acquiring high-quality spectra. This document is intended for researchers, scientists, and drug development professionals who utilize IR spectroscopy for the routine characterization and in-depth structural analysis of pyridazine-based compounds.

The Pyridazine Core: Fundamental Vibrational Modes

The vibrational spectrum of an unsubstituted pyridazine molecule is complex, arising from the various stretching and bending motions of its C-H, C-C, C-N, and N-N bonds.[4][5] Understanding these fundamental modes is the first step in interpreting the spectra of more complex, substituted derivatives. The C₂ᵥ symmetry of the pyridazine ring governs the IR and Raman activity of its vibrations.[6]

Key vibrational regions for the pyridazine core include:

  • C-H Stretching (νC-H): Aromatic C-H stretching vibrations typically occur in the 3100-3000 cm⁻¹ region.[7] These bands are often of weak to medium intensity.

  • Ring Stretching (νRing): The stretching vibrations of the aromatic ring, involving coupled C=C and C=N stretching, give rise to a series of characteristic bands, typically in the 1600-1400 cm⁻¹ region.[2] For the parent pyridazine, significant absorptions related to these modes can be found around 1573 cm⁻¹ (νC4=C5) and throughout the 1450-1400 cm⁻¹ range.[4]

  • In-Plane C-H Bending (δC-H): These bending vibrations are found in the 1400-1000 cm⁻¹ region and are useful for confirming the aromatic nature of the ring.[8]

  • Ring Breathing and Deformations: The collective in-plane and out-of-plane bending of the entire ring structure produces absorptions in the fingerprint region, typically below 1000 cm⁻¹. A notable ring breathing mode for pyridazine is observed near 1023-1030 cm⁻¹.[8]

  • Out-of-Plane C-H Bending (γC-H): These are strong and diagnostically significant absorptions found between 900-650 cm⁻¹. The exact position of these bands is highly sensitive to the substitution pattern on the ring, providing valuable structural information.[9]

The diagram below illustrates the basic structure and atom numbering of the pyridazine ring.

Caption: Structure and numbering of the pyridazine core.

The Influence of Substituents on Vibrational Frequencies

The true diagnostic power of IR spectroscopy lies in its sensitivity to changes in molecular structure. When substituents are added to the pyridazine ring, they alter the electronic distribution and bond strengths, leading to predictable shifts in vibrational frequencies.[10][11] This phenomenon, known as the "substituent effect," is the key to elucidating the structure of unknown derivatives.

Substituents influence the ring's vibrational modes through two primary mechanisms:

  • Inductive Effects (I): This is the transmission of charge through sigma (σ) bonds. Electronegative substituents (e.g., -Cl, -NO₂) are electron-withdrawing (-I effect), pulling electron density from the ring. This generally strengthens the ring bonds, leading to a hypsochromic (blue) shift to higher wavenumbers. Conversely, electropositive groups (e.g., alkyl groups) are electron-donating (+I effect), pushing electron density into the ring and causing a bathochromic (red) shift to lower wavenumbers.

  • Resonance/Mesomeric Effects (R/M): This involves the delocalization of π-electrons between the substituent and the aromatic ring.[12]

    • Electron-Donating Groups (+R): Substituents with lone pairs (e.g., -NH₂, -OCH₃) can donate electron density into the π-system of the ring. This increases the electron density on the ring, weakens certain bonds, and typically causes a bathochromic shift.

    • Electron-Withdrawing Groups (-R): Substituents with π-bonds to electronegative atoms (e.g., -C=O, -CN, -NO₂) can withdraw electron density from the ring's π-system.[12] This strengthens the ring bonds and leads to a hypsochromic shift.

The interplay of these effects determines the final position of the absorption bands. For example, a halogen like chlorine exhibits a -I effect and a +R effect. Because the inductive effect is generally stronger for halogens, they are net electron-withdrawing and tend to shift ring vibrations to higher frequencies.

substituent_effects cluster_EDG Electron-Donating Group (EDG) e.g., -NH₂, -OCH₃ cluster_EWG Electron-Withdrawing Group (EWG) e.g., -Cl, -NO₂, -CN EDG Donates e⁻ density (+I, +R effects) Result_EDG Weakens Ring Bonds (e.g., C=N) Bathochromic Shift (Lower Wavenumber) EDG->Result_EDG leads to EWG Withdraws e⁻ density (-I, -R effects) Result_EWG Strengthens Ring Bonds (e.g., C=N) Hypsochromic Shift (Higher Wavenumber) EWG->Result_EWG leads to Pyridazine Pyridazine Ring Vibrational Modes Pyridazine->EDG Pyridazine->EWG

Caption: Influence of substituents on pyridazine ring vibrations.

Characteristic IR Bands of Substituted Pyridazine Derivatives

By combining knowledge of the core ring vibrations with an understanding of substituent effects, we can assign characteristic absorption bands for various classes of pyridazine derivatives. The following table summarizes key diagnostic frequencies. Note that these are approximate ranges and the exact position will depend on the specific molecular environment and the presence of other substituents.

Functional Group / VibrationWavenumber Range (cm⁻¹)IntensityNotes
Aromatic C-H Stretch 3100 - 3000Weak-MedConfirms the presence of the aromatic ring.[7]
N-H Stretch (Amine/Amide) 3500 - 3100Med-StrongOften broad due to hydrogen bonding. Primary amines show two bands (asymmetric & symmetric stretch).[2][3]
O-H Stretch (Alcohol/Carboxylic Acid) 3600 - 3200 (Alcohol)Strong, BroadVery broad for carboxylic acids (3300-2500 cm⁻¹) due to strong dimeric H-bonding.
Aliphatic C-H Stretch (Alkyl subs.) 3000 - 2850Med-StrongIndicates the presence of alkyl side chains (e.g., -CH₃, -C₂H₅).[7]
C≡N Stretch (Nitrile) 2260 - 2220Med-SharpA very clean and diagnostic peak for cyano-substituted pyridazines.[3]
C=O Stretch (Carbonyl) Strong, Sharp
* Pyridazinone1690 - 1650Position is sensitive to H-bonding and conjugation.
* Ester1750 - 1730
* Carboxylic Acid1725 - 1700[3]
Ring C=C and C=N Stretches 1620 - 1450Med-StrongA series of bands characteristic of the aromatic heterocycle. Positions are highly sensitive to substituent effects.[2]
NO₂ Stretch (Nitro) 1560 - 1515 (asymm)StrongStrong electron-withdrawing groups with very characteristic absorptions.[13]
1355 - 1315 (symm)Strong
C-O Stretch (Ether/Ester/Acid) 1300 - 1000StrongAryl-alkyl ethers typically show a strong band around 1250 cm⁻¹.[14]
C-Cl Stretch (Chloro) 850 - 550StrongCan be found in the fingerprint region.[15]
Out-of-Plane C-H Bending (γC-H) 900 - 675StrongHighly diagnostic of the ring substitution pattern (e.g., number and position of adjacent free hydrogens).[9]

Experimental Protocol for IR Analysis

Acquiring a high-quality, reproducible IR spectrum is paramount for accurate structural analysis. The following protocol outlines a self-validating system for the analysis of solid pyridazine derivatives using an Attenuated Total Reflectance (ATR) FTIR spectrometer, which is the most common and convenient method for solid samples.[16]

Step 1: Instrument Preparation and Background Collection
  • Instrument Purge: Ensure the spectrometer's sample compartment is purged with dry air or nitrogen for at least 15-20 minutes to minimize atmospheric water vapor and CO₂ interference.

  • ATR Crystal Cleaning: Clean the ATR crystal (typically diamond or zinc selenide) meticulously. Use a soft, lint-free wipe dampened with a volatile solvent like isopropanol or ethanol. Wipe the crystal dry with a second clean wipe.

  • Background Spectrum: With the clean, empty ATR accessory in place, collect a background spectrum. This spectrum of the ambient environment will be automatically subtracted from the sample spectrum. Use a co-addition of at least 32 scans at a resolution of 4 cm⁻¹ for a good signal-to-noise ratio.

Step 2: Sample Preparation and Application
  • Sample State: Ensure the sample is a dry, finely ground powder. If the sample consists of large crystals, gently grind it in an agate mortar and pestle.

  • Sample Application: Place a small amount of the powdered sample (typically just enough to cover the crystal surface, ~1-2 mg) onto the center of the ATR crystal.

  • Applying Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Consistent pressure is crucial for reproducibility and for ensuring good optical contact. Most modern instruments have a slip-clutch or pressure indicator to ensure optimal pressure is applied.

Step 3: Data Acquisition
  • Sample Spectrum: Collect the sample spectrum using the same acquisition parameters as the background (e.g., 32 scans, 4 cm⁻¹ resolution).

  • Data Processing: The instrument software will automatically perform the background subtraction and Fourier transform to generate the final IR spectrum (typically plotted as % Transmittance vs. Wavenumber).

  • Post-Acquisition Correction (Optional): If necessary, apply an ATR correction algorithm in the software. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

Step 4: Cleaning and Verification
  • Clean-up: Release the pressure clamp, remove the bulk of the sample, and clean the ATR crystal as described in Step 1.2.

  • Verification: After cleaning, run a quick scan to ensure no sample residue remains. The resulting spectrum should be a flat line, confirming the crystal is clean for the next user.

experimental_workflow start Start prep Step 1: Instrument Prep - Purge System - Clean ATR Crystal start->prep background Step 2: Collect Background (32 scans, 4 cm⁻¹ res.) prep->background sample_prep Step 3: Sample Prep - Use dry, fine powder background->sample_prep sample_load Step 4: Load Sample - Cover crystal - Apply consistent pressure sample_prep->sample_load acquire Step 5: Acquire Spectrum (Same parameters as background) sample_load->acquire process Step 6: Process Data - Background subtraction - Optional ATR correction acquire->process cleanup Step 7: Clean Up - Remove sample - Clean ATR crystal process->cleanup end End cleanup->end

Caption: ATR-FTIR experimental workflow for pyridazine derivatives.

Advanced Analysis: Integrating Computational Chemistry

While experimental IR spectroscopy is a powerful tool, its synergy with computational methods like Density Functional Theory (DFT) provides an unparalleled level of detail and confidence in spectral assignments.[17][18]

Workflow:

  • Structure Optimization: A theoretical model of the substituted pyridazine is built, and its geometry is optimized to find the lowest energy conformation using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[4][8]

  • Frequency Calculation: A vibrational frequency calculation is performed on the optimized structure. This computes the harmonic vibrational frequencies and their corresponding IR intensities.

  • Scaling: Raw computed frequencies are systematically higher than experimental ones due to the harmonic approximation and basis set limitations. They are corrected by multiplying by an empirical scaling factor (typically ~0.96-0.98 for B3LYP functionals) to improve agreement with experimental data.[18]

  • Comparison and Assignment: The scaled theoretical spectrum is compared with the experimental spectrum. This allows for the unambiguous assignment of complex vibrational modes, especially in the crowded fingerprint region, and validates the proposed chemical structure.[19]

This combined approach is invaluable for distinguishing between isomers, confirming subtle structural features, and understanding the vibrational nature of novel pyridazine derivatives.

Conclusion

Infrared spectroscopy is an indispensable, rapid, and non-destructive technique for the structural analysis of substituted pyridazine derivatives. A thorough understanding of the fundamental vibrations of the pyridazine core, coupled with a causal appreciation of electronic substituent effects, allows researchers to extract a wealth of structural information from the spectrum. By adhering to a robust and validated experimental protocol, high-quality, reproducible data can be consistently obtained. Furthermore, the integration of computational DFT calculations with experimental results offers a powerful, confirmatory approach for the unambiguous assignment of vibrational modes and the validation of molecular structures, accelerating research and development in fields that rely on these vital heterocyclic compounds.

References

  • Breda, S., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 193-206.
  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Vázquez, J., et al. (n.d.). Vibrational spectroscopic and quantum chemical study of the chlorine substitution of pyrazine.
  • Breda, S., et al. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.
  • Esselman, B. J., et al. (n.d.). Vibrational energy levels of pyridazine below 800 cm⁻¹ and the...
  • Goral, M., et al. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Physical Chemistry Chemical Physics.
  • Hafez, H. N., et al. (2016).
  • Jayanthi, E., & Sarojini, B. K. (2017). Substituent Effect on the infrared spectra of Unsymmetrical Azines. IJSDR, 2(12).
  • Vázquez, J., et al. (n.d.). Vibrational spectra of 3,6-dichloropyridazine: (a) IR spectrum in...
  • Soscun, H., et al. (2009). Substituent effect on the interaction of aromatic primary amines and diamines with supercritical CO(2) from infrared spectroscopy and quantum calculations. The Journal of Physical Chemistry A, 113(26), 7305-7313.
  • Breda, S., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Semantic Scholar.
  • LibreTexts. (2021). Experiment 11 — Infrared Spectroscopy.
  • National Institute of Standards and Technology. (n.d.). Pyridazine. NIST Chemistry WebBook.
  • Szatylowicz, H., et al. (n.d.). Substituent Effects in Heterocyclic Systems.
  • Darabantu, M. (n.d.). Diazines.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • National Institute of Standards and Technology. (n.d.). Pyridazine, 3-chloro-6-methoxy-. NIST Chemistry WebBook.
  • Ganyushin, D., & Z-Z. Lin. (2020). DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. Molecules, 25(23), 5576.
  • Fu, A., et al. (2003). Density functional theory study of vibrational spectra of acridine and phenazine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(2), 245-253.
  • Vázquez, J., et al. (n.d.). Calculated in-plane vibrational fundamentals of pyridazine using various theoretical methods in comparison with experimental data (line).
  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37.

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A Technical Guide to the Mass Spectrometry Analysis of Methyl 6-bromopyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 6-bromopyridazine-3-carboxylate is a heterocyclic compound of interest in synthetic and medicinal chemistry, serving as a versatile building block for more complex molecular architectures. Accurate analytical characterization is paramount for its use in drug development and materials science. This in-depth technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. We delve into the theoretical underpinnings of its ionization and fragmentation behavior, propose detailed analytical workflows, and offer field-proven insights into data interpretation. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of how to characterize this and structurally related molecules using mass spectrometry.

Introduction: The Analytical Imperative

The structural integrity and purity of starting materials are foundational to successful research and development. This compound (C₆H₅BrN₂O₂), with a monoisotopic mass of 215.96 Da, presents a unique analytical challenge due to its combination of a nitrogen-containing pyridazine ring, a bromine atom, and a methyl ester functional group. Mass spectrometry (MS) is the premier technique for confirming its molecular weight and elucidating its structure through controlled fragmentation.

This guide moves beyond a simple recitation of methods. It explains the causal logic behind instrumental choices and predicts the compound's behavior based on fundamental principles of organic mass spectrometry. The protocols described herein are designed as self-validating systems, ensuring high confidence in the analytical results.

Theoretical Mass Spectrometric Profile

Before any analysis, a theoretical profile of the target molecule must be established. This predictive step is crucial for distinguishing the target ion from background noise and for interpreting the subsequent fragmentation data.

Molecular Formula and Exact Mass
  • Molecular Formula: C₆H₅BrN₂O₂

  • Molecular Weight (average): 217.02 g/mol [1]

  • Monoisotopic Mass (for ⁷⁹Br): 215.9616 Da

  • Monoisotopic Mass (for ⁸¹Br): 217.9595 Da

High-resolution mass spectrometry (HRMS), such as that performed on a Time-of-Flight (TOF) or Orbitrap analyzer, is essential to confirm the elemental composition by matching the measured mass to the calculated exact mass within a narrow tolerance (typically <5 ppm).

The Indispensable Bromine Isotopic Signature

A key identifying feature of any bromine-containing compound is its distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.5% and ~49.5%, respectively).[2][3] This results in a characteristic "doublet" for any ion containing a single bromine atom.

In the mass spectrum, the molecular ion (M) will appear as two peaks of almost equal intensity, separated by 2 m/z units:

  • M peak: Corresponding to the molecule containing ⁷⁹Br.

  • M+2 peak: Corresponding to the molecule containing ⁸¹Br.

This 1:1 intensity ratio is a powerful diagnostic tool that immediately confirms the presence of one bromine atom in the molecule and any of its bromine-containing fragments.[4][5]

Analytical Workflow: From Sample to Spectrum

A robust analytical workflow ensures reproducibility and accuracy. The choice of ionization method is critical and depends on the analytical goal—structural elucidation versus high-throughput screening.

Recommended Experimental Protocol
  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Perform serial dilutions to a final concentration of approximately 1-10 µg/mL for direct infusion analysis.

  • Ionization Method Selection:

    • For detailed structural elucidation: Electron Ionization (EI) is preferred. Its high-energy nature induces extensive and predictable fragmentation, providing a detailed structural fingerprint.

    • For LC-MS or "soft" ionization: Electrospray Ionization (ESI) in positive ion mode is recommended. The nitrogen atoms on the pyridazine ring are readily protonated to form the [M+H]⁺ ion.[6] ESI is a soft ionization technique that typically preserves the molecular ion, minimizing in-source fragmentation.[7]

  • Mass Analysis:

    • Full Scan Analysis: Acquire a full scan mass spectrum (e.g., m/z 50-300) to identify the molecular ion cluster ([M]⁺• for EI, [M+H]⁺ for ESI) and observe the characteristic bromine isotopic pattern.

    • Tandem Mass Spectrometry (MS/MS): Isolate the M peak (e.g., m/z 216 for EI) and the M+2 peak (m/z 218 for EI) and subject them to collision-induced dissociation (CID). This will generate fragment ions that are crucial for confirming the molecule's structure.

Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation dissolve Dissolve in Methanol (1 mg/mL) dilute Dilute to 1-10 µg/mL dissolve->dilute ionization Ionization Source (EI or ESI) dilute->ionization ms1 Full Scan MS (Identify [M]+•/[M+H]+) ionization->ms1 isolation Isolate Isotopic Peaks (m/z 216 & 218) ms1->isolation ms2 Tandem MS (MS/MS) (Generate Fragments) isolation->ms2 interpret Analyze Fragmentation Confirm Structure ms2->interpret caption Figure 1. Experimental workflow for MS analysis.

Figure 1. Experimental workflow for MS analysis.

Predicted Fragmentation Pathways (Electron Ionization)

Under Electron Ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation ([M]⁺•) that undergoes a series of predictable fragmentation reactions. The following pathways are predicted based on the known behavior of pyridazines, bromo-aromatics, and methyl esters.[8][9][10]

Primary Fragmentation Events

The initial fragmentation events are dictated by the weakest bonds and the stability of the resulting fragments.

  • Loss of a Methoxy Radical (•OCH₃): This is a classic fragmentation pathway for methyl esters, resulting in a stable acylium ion.[11]

    • [C₆H₅BrN₂O₂]⁺• → [C₅H₂BrN₂O]⁺ + •OCH₃

    • m/z 216/218 → m/z 185/187

  • Loss of a Bromine Radical (•Br): The C-Br bond is relatively weak and its cleavage leads to a stable, bromine-free fragment ion. This is a common fragmentation for bromo-aromatic compounds.[12][13]

    • [C₆H₅BrN₂O₂]⁺• → [C₆H₅N₂O₂]⁺ + •Br

    • m/z 216/218 → m/z 137

  • Loss of Carbon Monoxide (CO) from the Ring: Pyridazine rings are known to fragment via the loss of stable neutral molecules like N₂ or HCN.[8][14] Another possibility is the loss of CO following the initial ester fragmentation.

    • [C₅H₂BrN₂O]⁺ (from loss of •OCH₃) → [C₄H₂BrN₂]⁺ + CO

    • m/z 185/187 → m/z 157/159

Fragmentation Pathway Diagram

G parent [M]+• C₆H₅BrN₂O₂ m/z 216/218 frag1 [M - •OCH₃]+ C₅H₂BrN₂O m/z 185/187 parent->frag1 - •OCH₃ frag2 [M - •Br]+ C₆H₅N₂O₂ m/z 137 parent->frag2 - •Br frag3 [M - •OCH₃ - CO]+ C₄H₂BrN₂ m/z 157/159 frag1->frag3 - CO frag4 [M - •OCH₃ - HCN]+ C₄HBrO m/z 132/134 frag1->frag4 - HCN caption Figure 2. Predicted EI fragmentation pathway.

Figure 2. Predicted EI fragmentation pathway.
Summary of Predicted Ions
Ion SpeciesDescriptionPredicted m/z (for ⁷⁹Br/⁸¹Br)Diagnostic Value
[C₆H₅BrN₂O₂]⁺• Molecular Ion 216 / 218 Confirms molecular weight and Br presence
[C₅H₂BrN₂O]⁺Loss of methoxy radical (•OCH₃)185 / 187Confirms methyl ester functionality
[C₆H₅N₂O₂]⁺Loss of bromine radical (•Br)137Confirms C-Br bond cleavage
[C₄H₂BrN₂]⁺Loss of •OCH₃ followed by CO157 / 159Indicates fragmentation of the pyridazine ring system
[C₄HBrO]⁺Loss of •OCH₃ followed by HCN132 / 134Alternative ring fragmentation pathway

Data Interpretation and Validation

Interpreting the mass spectrum is a process of systematic validation.

  • Identify the Molecular Ion: Locate the doublet peak at the highest m/z range with a 1:1 intensity ratio and a 2 Da separation. This is your molecular ion cluster [M]⁺•. Its mass must correspond to the calculated mass of the compound.

  • Confirm Bromine Presence: Check that all major fragment ions that are proposed to contain bromine also exhibit the same 1:1 isotopic doublet pattern (e.g., at m/z 185/187 and 157/159). The absence of this pattern in a fragment (e.g., at m/z 137) confirms the loss of the bromine atom.

  • Validate Fragmentation Logic: The mass differences between the molecular ion and the fragment ions must correspond to the loss of logical neutral species (e.g., 31 Da for •OCH₃, 79/81 Da for •Br, 28 Da for CO).[15][16]

  • Utilize High-Resolution Data: If using HRMS, calculate the elemental composition of each major fragment ion. This provides an additional layer of confirmation for the proposed fragmentation pathway.

Conclusion

The mass spectrometric analysis of this compound is a clear and systematic process when approached with a foundational understanding of its chemical structure. The presence of the bromine atom provides a definitive isotopic signature that greatly aids in the identification of the molecular ion and its subsequent fragments. By employing a logical workflow combining either EI for structural detail or ESI for molecular weight confirmation with tandem mass spectrometry, researchers can unambiguously confirm the identity and structure of this important chemical building block. This guide provides the theoretical basis and practical framework to achieve this with high confidence.

References

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Clark, J. (2015). The M+2 peak in mass spectra. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

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Navigating the Synthesis of a Key Pharmaceutical Building Block: A Technical Guide to Alternative Routes for Methyl 6-bromopyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Methyl 6-bromopyridazine-3-carboxylate is a crucial heterocyclic building block in the landscape of modern medicinal chemistry. Its pyridazine core, substituted with both a bromo and a methyl carboxylate group, offers versatile handles for further chemical modifications, making it an invaluable intermediate in the synthesis of a wide array of biologically active molecules, including kinase inhibitors and other targeted therapeutics. This technical guide provides a comprehensive overview of the primary synthetic strategies to access this important compound, offering insights into the rationale behind different experimental approaches and detailed protocols to empower researchers in their synthetic endeavors.

The Strategic Importance of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a common motif in many pharmaceuticals.[1] This is due to its ability to engage in various biological interactions, including hydrogen bonding and metal chelation, as well as its influence on the physicochemical properties of the parent molecule. The strategic placement of a bromine atom and a methyl ester on this scaffold, as in this compound, provides orthogonal reactivity, allowing for selective transformations at different positions of the ring. The bromine atom is particularly useful for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[2][3]

This guide will explore three principal and validated synthetic routes to this compound, each with its own set of advantages and considerations.

Route 1: The Classic Sandmeyer Reaction Approach

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aromatic amine to a halide via a diazonium salt intermediate.[4][5] This approach is particularly attractive when the corresponding amino-pyridazine precursor is readily available.

Mechanistic Rationale

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[4][6] The key steps involve:

  • Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

  • Single Electron Transfer (SET): A copper(I) salt, such as copper(I) bromide, catalyzes the reaction by transferring a single electron to the diazonium salt.[6]

  • Dediazoniation and Radical Formation: The resulting diazonium radical readily loses a molecule of dinitrogen gas to form an aryl radical.

  • Halogen Transfer: The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and yielding the final aryl bromide product.[4]

Experimental Workflow

A plausible synthetic sequence commencing from the commercially available Methyl 6-aminopyridazine-3-carboxylate is outlined below.

cluster_0 Route 1: Sandmeyer Reaction Methyl 6-aminopyridazine-3-carboxylate Methyl 6-aminopyridazine-3-carboxylate Diazonium Salt Intermediate Diazonium Salt Intermediate Methyl 6-aminopyridazine-3-carboxylate->Diazonium Salt Intermediate NaNO2, HBr 0-5 °C This compound This compound Diazonium Salt Intermediate->this compound CuBr

Caption: Workflow for the Sandmeyer reaction route.

Detailed Protocol

Step 1: Diazotization of Methyl 6-aminopyridazine-3-carboxylate

  • To a stirred solution of Methyl 6-aminopyridazine-3-carboxylate (1.0 eq) in 48% hydrobromic acid (HBr) at 0-5 °C, a solution of sodium nitrite (NaNO2) (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Bromination

  • In a separate flask, copper(I) bromide (CuBr) (1.2 eq) is dissolved in 48% HBr.

  • The freshly prepared diazonium salt solution is then added portion-wise to the CuBr solution at a temperature maintained between 0-10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours, or until TLC/LC-MS analysis indicates the consumption of the diazonium salt.

  • The mixture is then poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Route 2: Halogen Exchange from a Chloro Precursor

A more direct and often high-yielding approach is the nucleophilic substitution of a chlorine atom with bromine. This strategy, a variation of the Finkelstein reaction, is particularly advantageous given the commercial availability of Methyl 6-chloropyridazine-3-carboxylate.[7][8]

Mechanistic Considerations

The halogen exchange reaction on an aromatic ring, often referred to as an aromatic Finkelstein reaction, typically requires a catalyst to proceed, as direct nucleophilic aromatic substitution is challenging on unactivated aryl halides.[7] Copper(I) salts are commonly employed as catalysts. The mechanism is thought to involve an oxidative addition of the aryl chloride to the copper(I) catalyst, forming a transient arylcopper(III) intermediate. Subsequent halide exchange and reductive elimination furnish the aryl bromide and regenerate the copper(I) catalyst. The reaction can often be driven to completion by using a high concentration of the bromide source and by the precipitation of the less soluble chloride salt.

Experimental Workflow

cluster_1 Route 2: Halogen Exchange Methyl 6-chloropyridazine-3-carboxylate Methyl 6-chloropyridazine-3-carboxylate This compound This compound Methyl 6-chloropyridazine-3-carboxylate->this compound NaBr or KBr Cu(I) catalyst (optional) High-boiling polar aprotic solvent

Caption: Workflow for the Halogen Exchange route.

Detailed Protocol
  • A mixture of Methyl 6-chloropyridazine-3-carboxylate (1.0 eq), sodium bromide (NaBr) or potassium bromide (KBr) (3.0-5.0 eq), and a catalytic amount of copper(I) bromide or copper(I) iodide (0.1-0.2 eq) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is prepared.

  • The reaction mixture is heated to a high temperature (typically 120-150 °C) and stirred for several hours to overnight.

  • The progress of the reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The residue is purified by flash column chromatography to yield the desired this compound.

Route 3: Synthesis from 3-Chloro-6-methylpyridazine

This route involves a multi-step sequence starting from the readily available 3-chloro-6-methylpyridazine. The key transformations are the oxidation of the methyl group to a carboxylic acid, followed by esterification, and finally, the introduction of the bromine atom.

Strategic Rationale

This approach offers flexibility as it allows for the synthesis of various 6-substituted pyridazine-3-carboxylic acid derivatives from a common intermediate. The oxidation of the methyl group is a critical step, and various oxidizing agents can be employed.

Experimental Workflow

cluster_2 Route 3: From 3-Chloro-6-methylpyridazine 3-Chloro-6-methylpyridazine 3-Chloro-6-methylpyridazine 6-Chloropyridazine-3-carboxylic acid 6-Chloropyridazine-3-carboxylic acid 3-Chloro-6-methylpyridazine->6-Chloropyridazine-3-carboxylic acid Oxidation (e.g., KMnO4, K2Cr2O7) Methyl 6-chloropyridazine-3-carboxylate Methyl 6-chloropyridazine-3-carboxylate 6-Chloropyridazine-3-carboxylic acid->Methyl 6-chloropyridazine-3-carboxylate Esterification (e.g., SOCl2, MeOH) This compound This compound Methyl 6-chloropyridazine-3-carboxylate->this compound Halogen Exchange (as in Route 2)

Caption: Workflow for the synthesis from 3-chloro-6-methylpyridazine.

Detailed Protocol

Step 1: Oxidation of 3-Chloro-6-methylpyridazine [9]

  • To a solution of 3-chloro-6-methylpyridazine (1.0 eq) in a suitable solvent such as sulfuric acid or a mixture of acetic acid and water, an oxidizing agent like potassium permanganate (KMnO4) or potassium dichromate (K2Cr2O7) (2.0-4.0 eq) is added portion-wise at a controlled temperature (e.g., 0-10 °C).[9]

  • The reaction mixture is then allowed to warm to room temperature or heated to facilitate the oxidation.

  • After the reaction is complete, the excess oxidizing agent is quenched (e.g., with sodium bisulfite for KMnO4).

  • The product, 6-chloropyridazine-3-carboxylic acid, is isolated by filtration or extraction after adjusting the pH.

Step 2: Esterification of 6-Chloropyridazine-3-carboxylic acid

  • 6-Chloropyridazine-3-carboxylic acid (1.0 eq) is suspended in methanol (MeOH).

  • A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or an excess of thionyl chloride (SOCl2) is added carefully.

  • The mixture is heated at reflux until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is worked up by neutralization and extraction to give Methyl 6-chloropyridazine-3-carboxylate.

Step 3: Halogen Exchange

The resulting Methyl 6-chloropyridazine-3-carboxylate can then be converted to the target compound using the halogen exchange protocol described in Route 2 .

Comparative Analysis of Synthetic Routes

Parameter Route 1: Sandmeyer Reaction Route 2: Halogen Exchange Route 3: From 3-Chloro-6-methylpyridazine
Starting Material Methyl 6-aminopyridazine-3-carboxylateMethyl 6-chloropyridazine-3-carboxylate3-Chloro-6-methylpyridazine
Number of Steps 1 (from amino precursor)13
Key Reagents NaNO₂, HBr, CuBrNaBr/KBr, Cu(I) catalyst (optional)Oxidizing agent, SOCl₂/MeOH
Potential Yield Moderate to GoodGood to ExcellentModerate (cumulative over 3 steps)
Scalability Good, but requires careful temperature control of diazonium saltExcellentGood, but involves handling strong oxidizing agents
Safety Considerations Handling of potentially unstable diazonium saltsHigh reaction temperaturesUse of strong acids and oxidizing agents

Conclusion

The synthesis of this compound can be approached through several viable synthetic strategies. The choice of the most suitable route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's capabilities.

  • The Sandmeyer reaction offers a classic and reliable method, particularly if the amino precursor is readily accessible.

  • Halogen exchange from the corresponding chloro-derivative represents the most direct and potentially highest-yielding route, contingent on the commercial availability of the starting material.

  • The multi-step synthesis from 3-chloro-6-methylpyridazine provides a more convergent approach, allowing for the generation of various analogs from a common intermediate, but at the cost of a longer synthetic sequence.

By understanding the mechanistic underpinnings and practical considerations of each of these routes, researchers can make informed decisions to efficiently synthesize this valuable building block for their drug discovery and development programs.

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An In-depth Technical Guide on the Purity Assessment of Synthesized Methyl 6-bromopyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stringent purity requirements for active pharmaceutical ingredients (APIs) necessitate robust and reliable analytical methodologies. Methyl 6-bromopyridazine-3-carboxylate is a key building block in the synthesis of various pharmaceutically active compounds. Therefore, ensuring its purity is a critical step in the drug development pipeline. This guide provides a comprehensive overview of the purity assessment of synthesized this compound, detailing the rationale behind synthetic considerations, potential impurity profiles, and a multi-pronged analytical approach for comprehensive characterization. The methodologies discussed herein are grounded in established principles of analytical chemistry and are designed to provide a self-validating system for quality control.

Introduction: The Imperative of Purity in Drug Development

In the journey from a chemical entity to a therapeutic agent, the purity of a compound is paramount.[1][2] For a key intermediate like this compound, impurities can have cascading effects, impacting the yield and purity of the final API, and potentially introducing toxic byproducts.[3] Regulatory bodies worldwide mandate strict control over impurities in drug substances.[3] Therefore, a thorough understanding and implementation of purity assessment strategies are not merely a matter of good science but a regulatory necessity.[2][4] This guide will equip researchers with the knowledge to confidently assess the purity of synthesized this compound.

Synthesis and Potential Impurity Profile

A common synthetic route to this compound involves the bromination of a pyridazine precursor. For instance, the synthesis could start from a pyridazinone derivative, which is then halogenated.[5][6] Another approach might involve the esterification of 6-bromopyridazine-3-carboxylic acid. Each synthetic step presents a potential for the introduction of impurities.

Common potential impurities include:

  • Starting Materials: Unreacted precursors such as pyridazin-3(2H)-one or 6-hydroxypyridazine-3-carboxylic acid.

  • Reagents: Residual brominating agents or solvents.

  • Byproducts: Over-brominated species (dibrominated pyridazines), regioisomers, or products of side reactions. For example, incomplete esterification could leave traces of the carboxylic acid.

  • Degradation Products: The pyridazine ring can be susceptible to hydrolysis under certain pH and temperature conditions, leading to ring-opened impurities.

A logical workflow for understanding and controlling these impurities is crucial.

Caption: Synthesis and Impurity Workflow.

A Multi-faceted Analytical Approach for Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a comprehensive assessment. This orthogonal approach ensures that different types of impurities are detected and quantified.[7]

Chromatographic Techniques: The Power of Separation

Chromatography is the cornerstone of purity analysis, allowing for the separation of the main compound from its impurities.

HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds.[8][9]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Instrumentation: A standard HPLC system with a UV detector is suitable.[9]

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[9]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape) is typically effective. The gradient can be optimized to achieve good resolution between the main peak and any impurities.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm) is commonly used.[9] A photodiode array (PDA) detector can provide additional spectral information to aid in peak identification.

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.

  • Analysis: Inject the sample and a blank (solvent) onto the HPLC system. The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Causality Behind Choices:

  • Reversed-Phase: The C18 stationary phase is nonpolar, making it ideal for retaining and separating moderately polar organic molecules like this compound.

  • Gradient Elution: A gradient allows for the elution of compounds with a wider range of polarities, ensuring that both early and late-eluting impurities are detected.

  • Acidic Modifier: The addition of an acid to the mobile phase protonates silanol groups on the stationary phase, reducing peak tailing and improving chromatographic performance.

For volatile and thermally stable impurities, GC-MS is a powerful analytical tool.[10][11][12] It provides both chromatographic separation and mass spectrometric identification of the separated components.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.[13]

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness) is generally suitable for heterocyclic compounds.[9]

  • Carrier Gas: Helium at a constant flow rate.[9]

  • Injector and Oven Temperature Program: The injector temperature should be high enough to ensure complete volatilization of the sample without causing degradation. A temperature ramp for the oven is programmed to separate components based on their boiling points and interactions with the stationary phase.[13] A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250-300°C).[9][13]

  • Mass Spectrometer: Operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns for library matching and structural elucidation.[13]

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Causality Behind Choices:

  • Capillary Column: Provides high resolution, enabling the separation of closely related isomers.

  • Temperature Programming: Allows for the analysis of a mixture of compounds with different volatilities in a single run.

  • Mass Spectrometric Detection: Provides molecular weight and fragmentation information, which is invaluable for the tentative identification of unknown impurities.

Caption: Comprehensive Analytical Workflow.

Spectroscopic Techniques: Unveiling the Structure

Spectroscopic methods provide crucial information about the chemical structure and can be used to confirm the identity of the main compound and characterize impurities.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[14][15] Both ¹H and ¹³C NMR are essential for confirming the structure of this compound and identifying any structural isomers.[16][17]

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., CDCl₃ or DMSO-d₆).

  • Analysis:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), and their connectivity to neighboring protons (spin-spin coupling). The integration of the signals should be consistent with the number of protons in the molecule.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Can be used to definitively assign all proton and carbon signals and to determine the connectivity within the molecule, which is particularly useful for complex structures or for identifying isomers.[16]

Quantitative NMR (qNMR): With the use of an internal standard of known purity and concentration, qNMR can be a powerful tool for determining the absolute purity of a sample.[1]

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen (and sometimes other elements like sulfur or halogens) in a compound.[14][18] This technique is a fundamental method for confirming the empirical formula of a synthesized compound and serves as an excellent indicator of overall purity.[18][19] For a pure sample of this compound (C₆H₅BrN₂O₂), the theoretical elemental composition can be calculated. The experimentally determined values should be within a narrow range of the theoretical values (typically ±0.4%) for the sample to be considered pure.[20][21]

Data Presentation and Interpretation

Table 1: Representative HPLC Purity Data

Sample IDRetention Time (min)Peak Area% AreaIdentification
Main Compound5.21,250,00099.5This compound
Impurity 13.83,5000.28Unknown
Impurity 26.12,7500.22Unknown

Table 2: Representative Elemental Analysis Data

ElementTheoretical %Experimental %Deviation %
C33.2033.15-0.05
H2.322.35+0.03
N12.9112.88-0.03

Method Validation: Ensuring Trustworthiness

For use in a regulated environment, the analytical methods themselves must be validated to demonstrate that they are suitable for their intended purpose.[4][22][23][24][25] Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The purity assessment of this compound is a critical quality control step that relies on a well-designed, multi-faceted analytical strategy. By combining the separation power of chromatography with the structural elucidation capabilities of spectroscopy, and by adhering to the principles of method validation, researchers and drug development professionals can ensure the quality and consistency of this important synthetic intermediate. This rigorous approach not only satisfies regulatory requirements but also builds a foundation of scientific integrity for the entire drug development process.

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  • Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. (2009). Synlett, 2009(17), 2809-2814. [Link]

  • Synthesis of 1-(4-bromophenyl)-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid as Potential Antibacterial Agent. (n.d.). ResearchGate. [Link]

  • Certificate of analysis. (n.d.). Thermo Fisher Scientific. [Link]

  • HPLC Methods for analysis of 3-Bromopyridine. (n.d.). HELIX Chromatography. [Link]

  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.). John Wiley & Sons. [Link]

  • Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. (2011). Organic & Biomolecular Chemistry, 9(21), 7473-7479. [Link]

  • Methyl 6-chloropyridazine-3-carboxylate. (n.d.). PubChem. [Link]

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Unlocking Chemical Diversity: An In-depth Technical Guide to the Reactivity of the C-Br Bond in Bromopyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Core in Modern Chemistry

For researchers, medicinal chemists, and professionals in drug development, the pyridazine ring represents a privileged scaffold.[1] Its unique electronic properties, characterized by two adjacent nitrogen atoms, render it an electron-deficient heteroaromatic system.[2] This inherent electronic nature not only influences its physicochemical properties, such as dipole moment and hydrogen bonding capacity, but also dictates the reactivity of its substituents.[1] Among the various functionalized pyridazines, bromopyridazines serve as exceptionally versatile building blocks. The Carbon-Bromine (C-Br) bond in these molecules is a key synthetic handle, enabling a vast array of transformations to build molecular complexity. This guide provides a comprehensive exploration of the C-Br bond's reactivity in bromopyridazines, offering insights into the mechanistic underpinnings and practical applications of its derivatization, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

The Electronic Landscape of the Bromopyridazine Ring

The reactivity of the C-Br bond in a bromopyridazine is intrinsically linked to the electronic distribution within the pyridazine ring. The two electronegative nitrogen atoms create a significant dipole moment and withdraw electron density from the carbon atoms, making the entire ring system electron-deficient.[2][3] This effect is most pronounced at the positions alpha (C3 and C6) and gamma (C5) to the nitrogen atoms. Consequently, these positions are more susceptible to nucleophilic attack and oxidative addition by low-valent metal catalysts, a critical step in many cross-coupling reactions.[4][5]

The C-Br bond itself is polarized, with the carbon atom bearing a partial positive charge, making it an electrophilic center. The relative reactivity of different bromopyridazine isomers (e.g., 3-bromo-, 4-bromo-, and 3,6-dibromopyridazine) is a function of the position of the bromine atom and the overall electron distribution in the ring. Generally, C-Br bonds at the more electron-deficient C3 and C6 positions are more reactive in palladium-catalyzed cross-coupling reactions compared to the C4 and C5 positions.[6]

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and bromopyridazines are excellent substrates for these transformations.[7] The general reactivity trend for halogens in these reactions is I > Br > Cl, making bromopyridazines a good balance between reactivity and stability for widespread use.[5]

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between a bromopyridazine and an organoboron reagent.[8] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives.[9]

Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10]

Suzuki_Miyaura_Cycle

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine [8]

This protocol describes a self-validating system where successful product formation confirms the reactivity of the C-Br bond under the specified conditions.

  • Reaction Setup: In a nitrogen-flushed round-bottom flask, combine 3-bromo-6-(thiophen-2-yl)pyridazine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and sodium carbonate (2.0 M aqueous solution, 2.0 equiv.).

  • Solvent and Catalyst Addition: Add a mixture of DME (dimethoxyethane) and ethanol (4:1 v/v) to the flask. Degas the mixture by bubbling nitrogen through it for 15-20 minutes. Subsequently, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Reaction Execution: Heat the reaction mixture to 80°C and stir vigorously under a nitrogen atmosphere.

  • Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion (typically 12-24 hours), cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Comparative Data: Regioselectivity in Dihalopyridazines

The selective functionalization of dihalopyridazines is a common challenge. The choice of catalyst and reaction conditions can significantly influence the regioselectivity.

SubstrateCatalyst SystemMajor ProductReference
3,5-DichloropyridazinePd(dppf)Cl₂ / K₂CO₃3-Aryl-5-chloropyridazine[11]
3,5-DichloropyridazinePd(QPhos)Cl₂ / K₂CO₃5-Aryl-3-chloropyridazine[11]
3-Chloro-5-bromo-6-phenylpyridazinePd(PPh₃)₄ / Na₂CO₃3-Chloro-5-aryl-6-phenylpyridazine[12]
The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an efficient method for the formation of a C-C bond between a bromopyridazine and a terminal alkyne, catalyzed by a combination of palladium and copper(I) salts.[13] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes.[14]

Mechanism: The Sonogashira coupling follows a catalytic cycle involving both palladium and copper.

Sonogashira_Cycle

Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine [15]

This protocol provides a robust method for the alkynylation of a bromopyridine derivative, which can be adapted for bromopyridazines.

  • Catalyst Preparation: In a dry Schlenk tube under an argon atmosphere, add Pd(CF₃COO)₂ (0.025 equiv.), PPh₃ (0.05 equiv.), and CuI (0.05 equiv.). Add anhydrous DMF and stir for 30 minutes at room temperature.

  • Reagent Addition: Add 2-amino-3-bromopyridine (1.0 equiv.), the terminal alkyne (1.2 equiv.), and triethylamine (Et₃N) as the base and co-solvent.

  • Reaction Execution: Heat the mixture to 100°C for 3-5 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the mixture, add water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, reacting a bromopyridazine with a primary or secondary amine.[16] This reaction has become a cornerstone of medicinal chemistry for the synthesis of arylamines.[17]

Mechanism: The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[18]

Buchwald_Hartwig_Cycle

Experimental Protocol: General Buchwald-Hartwig Amination of a Bromopyridazine [16][19]

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.02-0.04 equiv.), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv.) under an inert atmosphere.

  • Reagent Addition: Add the bromopyridazine (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition and Execution: Add anhydrous toluene or dioxane via syringe. Heat the reaction mixture with vigorous stirring to 80-110°C.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the product with an organic solvent, wash with water and brine, dry, and concentrate. Purify by column chromatography.

Nucleophilic Aromatic Substitution (SNAAr): An Alternative Pathway

While palladium-catalyzed reactions are highly versatile, the electron-deficient nature of the pyridazine ring also makes the C-Br bond susceptible to nucleophilic aromatic substitution (SNAAr).[20] This pathway is particularly effective with strong nucleophiles and is often favored when the bromine atom is at a position activated by the ring nitrogens (C3 or C6).[21]

Mechanism: The SNAAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[22]

SNAr_Mechanism

Key Considerations for SNAAr:

  • Nucleophile Strength: Strong nucleophiles such as alkoxides, thiolates, and amides are typically required.

  • Solvent: Polar aprotic solvents like DMF or DMSO are often used to solvate the cation and facilitate the reaction.

  • Temperature: Elevated temperatures are generally necessary to overcome the activation energy barrier.

  • Leaving Group: In contrast to palladium-catalyzed reactions, the reactivity order for halogens in SNAAr is often F > Cl > Br > I, as the first step (nucleophilic attack) is rate-determining, and more electronegative halogens enhance the electrophilicity of the carbon atom.[20]

Experimental Protocol: Nucleophilic Aromatic Substitution with an Alkoxide

  • Base and Nucleophile Preparation: In a dry flask under nitrogen, dissolve sodium hydride (1.5 equiv.) in anhydrous DMF. Slowly add the desired alcohol (1.5 equiv.) and stir until hydrogen evolution ceases, forming the sodium alkoxide in situ.

  • Reagent Addition: Add the bromopyridazine (1.0 equiv.) to the solution of the alkoxide.

  • Reaction Execution: Heat the reaction mixture to 80-120°C and stir until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Cool the reaction, carefully quench with water, and extract with an appropriate organic solvent. Wash the organic layer, dry, concentrate, and purify by column chromatography.

Conclusion

The C-Br bond in bromopyridazines is a cornerstone of modern synthetic chemistry, providing a reliable and versatile entry point for the construction of a diverse array of complex molecules. A thorough understanding of the electronic properties of the pyridazine ring is paramount to predicting and controlling the reactivity of this crucial functional group. Both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution offer powerful and complementary strategies for the derivatization of bromopyridazines. By carefully selecting the reaction type, catalyst, ligands, and conditions, researchers can selectively and efficiently forge new C-C, C-N, and C-O bonds, unlocking new avenues for drug discovery and materials science. This guide serves as a foundational resource, empowering scientists to harness the full synthetic potential of these valuable heterocyclic building blocks.

References

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]

  • ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. ResearchGate. Available at: [Link]

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. Available at: [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. Available at: [Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Available at: [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. Available at: [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. ACS Publications. Available at: [Link]

  • Sonogashira Cross-Coupling. J&K Scientific LLC. Available at: [Link]

  • Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. ResearchGate. Available at: [Link]

  • Synthesis of Functionalized Pyridazin-3(2H)-ones via Bromine−Magnesium Exchange on Bromopyridazin-3(2H). Figshare. Available at: [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available at: [Link]

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  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available at: [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC - NIH. Available at: [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]

  • Nucleophilic Aromatic Substitution. OpenStax. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Nucleophilic aromatic substitution I. Khan Academy. Available at: [Link]

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  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available at: [Link]

  • C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of Methyl 6-bromopyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridazine Scaffold in Modern Drug Discovery

The pyridazine ring system is a privileged scaffold in medicinal chemistry, recognized for its unique physicochemical properties that offer distinct advantages in drug design. Characterized by its weak basicity, high dipole moment, and capacity for robust hydrogen bonding, the pyridazine moiety is increasingly utilized as a bioisosteric replacement for phenyl rings and other heterocycles.[1][2] This strategic incorporation can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability, all critical parameters in the optimization of drug candidates.[1][2] Consequently, pyridazine derivatives have found applications in a wide array of therapeutic areas, including oncology, inflammation, and infectious diseases, with several pyridazine-containing drugs having reached the market.[1][3][4][5]

Methyl 6-bromopyridazine-3-carboxylate is a key building block for the synthesis of a diverse range of substituted pyridazines. The bromine atom at the 6-position serves as a versatile handle for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, providing a powerful tool for generating molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.

This application note provides a comprehensive guide to the Suzuki coupling of this compound, offering a detailed experimental protocol, insights into the reaction mechanism, and a thorough troubleshooting guide to empower researchers in their synthetic endeavors.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[6] The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[7]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The electron-deficient nature of the pyridazine ring generally facilitates this step.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid or its ester) forms a boronate complex. This activated species then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex. The choice of base is critical and can significantly influence the reaction rate and yield.[8]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired carbon-carbon bond in the product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Product Ar-R Reductive\nElimination->Product

Experimental Protocol: Suzuki Coupling of this compound

This protocol provides a robust starting point for the Suzuki coupling of this compound with a variety of boronic acids. Optimization of the reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates.

Reagents and Materials
ReagentRoleTypical QuantityNotes
This compoundElectrophile1.0 equivEnsure high purity.
Aryl/Heteroaryl Boronic AcidNucleophile1.1 - 1.5 equivPurity is crucial; consider using a pinacol ester for less stable boronic acids.
Palladium CatalystCatalyst1-5 mol%Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃ are common choices.
LigandCatalyst Ligand2-10 mol%Required for catalysts like Pd₂(dba)₃. Buchwald ligands (e.g., SPhos, XPhos) are often effective for heteroaryl couplings.
BaseActivator2-3 equivK₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. Anhydrous base is recommended.
SolventReaction Medium0.1 - 0.2 MAnhydrous and degassed solvents such as 1,4-dioxane, toluene, or DMF. A co-solvent of water may be beneficial.
Inert GasAtmosphereN/ANitrogen or Argon.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). If using a catalyst precursor like Pd₂(dba)₃, add the appropriate ligand (e.g., SPhos, 6 mol%) at this stage.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, to a concentration of 0.1 M) via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 6-arylpyridazine-3-carboxylate.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reagents Combine Reactants: - this compound - Boronic Acid - Base Inert Establish Inert Atmosphere (N2 or Ar) Reagents->Inert Catalyst Add Catalyst and Ligand Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat and Stir (80-100 °C) Solvent->Heat Monitor Monitor Progress (TLC or LC-MS) Heat->Monitor Workup Aqueous Work-up Monitor->Workup Purify Column Chromatography Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Troubleshooting and Optimization

Despite its robustness, the Suzuki coupling of heteroaryl halides can sometimes present challenges. The following guide addresses common issues and provides strategies for optimization.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Inefficient oxidative addition- Catalyst inhibition by pyridazine nitrogen- Use a fresh, high-quality catalyst.- Switch to a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[6]- Increase the reaction temperature.
Protodeboronation - Presence of water- Unstable boronic acid- Use anhydrous solvents and bases.[1]- Employ a more stable boronic acid derivative, such as a pinacol ester.
Homocoupling of Boronic Acid - Presence of oxygen- Ensure thorough degassing of solvents and maintain a strict inert atmosphere throughout the reaction.[1]
Dehalogenation of Starting Material - Formation of palladium hydride species- Screen different bases and solvents.
Ester Hydrolysis - Strongly basic conditions, especially with aqueous media- Use a milder base such as KF.[8]- Minimize reaction time and temperature.- Consider anhydrous conditions.[8]

Troubleshooting_Flowchart Start Low Yield Check_Catalyst Catalyst Activity? Start->Check_Catalyst Check_Conditions Reaction Conditions? Check_Catalyst->Check_Conditions Yes Solution_Catalyst - Use fresh catalyst - Screen different ligands (e.g., SPhos, XPhos) Check_Catalyst->Solution_Catalyst No Check_Side_Reactions Side Reactions? Check_Conditions->Check_Side_Reactions Optimal Solution_Conditions - Increase temperature - Screen solvents and bases Check_Conditions->Solution_Conditions Suboptimal Solution_Protodeboronation - Use anhydrous conditions - Use boronic ester Check_Side_Reactions->Solution_Protodeboronation Protodeboronation Solution_Homocoupling - Degas solvents thoroughly Check_Side_Reactions->Solution_Homocoupling Homocoupling Solution_Dehalogenation - Screen bases and solvents Check_Side_Reactions->Solution_Dehalogenation Dehalogenation

Applications in Drug Development

The products of the Suzuki coupling of this compound, namely 6-aryl- and 6-heteroarylpyridazine-3-carboxylates, are valuable intermediates in the synthesis of biologically active molecules. The ester functionality can be further manipulated, for instance, through hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol, providing access to a wide range of derivatives for biological screening. The ability to rapidly generate libraries of these compounds using the Suzuki coupling reaction is a significant asset in the early stages of drug discovery, enabling the efficient exploration of chemical space around the pyridazine scaffold.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of this compound. By understanding the underlying mechanism and employing a well-defined experimental protocol, researchers can efficiently synthesize a diverse array of substituted pyridazines. The troubleshooting guide provided herein offers practical solutions to common challenges, facilitating the optimization of this powerful transformation for the discovery and development of novel therapeutics.

References

  • Meanwell, N. A. The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 2023, 14(6), 935-1009.
  • PharmaBlock. Pyridazines in Drug Discovery. PharmaBlock, 2020.
  • Wikipedia. Suzuki reaction. Wikipedia, 2023.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2023.
  • El-Sayed, M. A. A., & Abdel-Aziz, A. A.-M. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 2016, 4(9), 1-20.
  • Meanwell, N. A. The pyridazine heterocycle in molecular recognition and drug discovery.
  • Li, Y., et al. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. European Journal of Medicinal Chemistry, 2024, 273, 116499.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal, 2023.

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Application Notes & Protocols: Sonogashira Coupling of Methyl 6-bromopyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of the Pyridazine Scaffold

The pyridazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. Its electron-deficient nature, however, presents unique challenges for synthetic functionalization. Methyl 6-bromopyridazine-3-carboxylate is a key building block, and its elaboration via carbon-carbon bond-forming reactions is crucial for the development of novel therapeutics. The Sonogashira coupling, a powerful cross-coupling reaction between terminal alkynes and aryl or vinyl halides, offers a direct and efficient pathway to introduce alkynyl functionalities, thereby expanding the chemical space accessible for drug discovery.[1][2]

This guide provides a comprehensive overview of the Sonogashira coupling as applied to this compound. It delves into the mechanistic underpinnings, outlines detailed protocols for both traditional and copper-free conditions, and offers practical insights into troubleshooting and optimization.

Mechanistic Principles: The Dual Catalytic Cycle

The Sonogashira reaction traditionally employs a dual catalytic system, involving both palladium and copper.[1][3] Understanding the roles of each component is fundamental to optimizing the reaction for challenging substrates like electron-deficient pyridazines.

The reaction proceeds via two interconnected catalytic cycles:

  • The Palladium Cycle: This is the primary cross-coupling cycle. A palladium(0) species undergoes oxidative addition into the aryl-bromide bond of the pyridazine substrate. This is often the rate-limiting step.[1] The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide, followed by reductive elimination to yield the alkynylated pyridazine product and regenerate the Pd(0) catalyst.[1][4]

  • The Copper Cycle: A copper(I) salt, typically copper(I) iodide (CuI), reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[1] This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex.[5]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂(Br)] pd0->pd_complex Ar-Br oxidative_addition Oxidative Addition pd_alkyne_complex [Ar-Pd(II)L₂(C≡CR)] pd_complex->pd_alkyne_complex Cu-C≡CR cu_acetylide Cu(I)-C≡CR pd_complex->cu_acetylide Transmetalation transmetalation Transmetalation pd_alkyne_complex->pd0 Ar-C≡CR product Ar-C≡CR pd_alkyne_complex->product Reductive Elimination reductive_elimination Reductive Elimination arbr Ar-Br arbr->pd0 Oxidative Addition alkyne H-C≡CR alkyne->cu_acetylide CuI, Base cu_halide CuI base Base

Figure 1: Simplified dual catalytic cycle of the Sonogashira coupling.

Critical Parameters for Success with Pyridazine Substrates

The electron-deficient nature of the pyridazine ring can lead to catalyst inhibition through coordination of the ring nitrogens to the palladium center.[6] Therefore, careful selection of reaction parameters is paramount for achieving high yields.

  • Catalyst and Ligand: While standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ can be effective, modern, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands often provide superior results.[3][7][8] These ligands can promote the crucial oxidative addition step and stabilize the catalytic species, preventing deactivation.

  • Copper Co-catalyst: The presence of CuI is generally beneficial for increasing the reaction rate.[1] However, it also promotes the primary side reaction: the oxidative homocoupling of the alkyne, known as Glaser coupling.[9][10] In cases where Glaser coupling is problematic, copper-free protocols are a valuable alternative.[11][12][13]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It serves to neutralize the H-X acid formed and to deprotonate the terminal alkyne.[2] For sensitive substrates, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ may be employed, particularly in copper-free setups.[6][9]

  • Solvent: A range of solvents can be used, with THF, DMF, toluene, and 1,4-dioxane being common choices. The solvent should be thoroughly degassed to prevent oxygen from promoting Glaser coupling and oxidizing the Pd(0) catalyst.[9]

Experimental Protocols

The following protocols provide a starting point for the Sonogashira coupling of this compound. Optimization may be required depending on the specific alkyne used.

Protocol 1: Standard Palladium/Copper Co-catalyzed Conditions

This protocol is a robust starting point for a wide range of terminal alkynes.

Materials and Reagents:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous, degassed solvent (e.g., THF, Toluene, or DMF)

  • Schlenk flask or reaction tube

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 5 mol%).

  • Seal the flask, then evacuate and backfill with inert gas three times.

  • Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M) followed by the amine base (e.g., TEA, 3.0 eq).

  • Add the terminal alkyne (1.2 eq) via syringe.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic phase with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Conditions

This protocol is recommended when the Glaser homocoupling of the alkyne is a significant competing reaction.

Materials and Reagents:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, SPhos, 4 mol%) or use a pre-formed catalyst.

  • Inorganic base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Acetonitrile)

  • Schlenk flask or reaction tube

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium source, the phosphine ligand, and the inorganic base.

  • Seal the flask, then evacuate and backfill with inert gas three times.

  • Add the degassed solvent and the terminal alkyne (1.5 eq) via syringe.

  • Heat the reaction mixture to a higher temperature (e.g., 80-110 °C) and monitor its progress.[9]

  • Follow steps 6-9 from Protocol 1 for work-up and purification.

Figure 2: General experimental workflow for Sonogashira coupling.

Data Summary and Optimization

The optimal conditions will vary based on the electronic and steric properties of the alkyne coupling partner. Below is a table summarizing typical starting conditions for optimization.

ParameterCondition A (Standard)Condition B (Copper-Free)Rationale
Pd Source PdCl₂(PPh₃)₂ (3 mol%)Pd(OAc)₂ (2 mol%) / XPhos (4 mol%)Condition B is for less reactive halides or to avoid side reactions.[11][13]
Cu Source CuI (5 mol%)NoneOmitted to prevent Glaser homocoupling.[9][12]
Base TEA (3 eq)K₂CO₃ (2 eq)Inorganic bases are often used in copper-free systems.[6]
Solvent THF or Toluene1,4-DioxaneDioxane is a good solvent for a wide range of substrates at higher temps.
Temperature 25 - 80 °C80 - 110 °CCopper-free reactions often require more thermal energy.[9]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst. 2. Insufficiently degassed system. 3. Low reactivity of the bromide.[14] 4. Catalyst inhibition by pyridazine nitrogen.[6]1. Use a fresh, high-purity catalyst. 2. Ensure rigorous degassing (e.g., freeze-pump-thaw cycles).[9] 3. Increase temperature; switch to a more active ligand (e.g., XPhos). 4. Use a sterically hindered ligand to block coordination.
Glaser Homocoupling 1. Presence of oxygen. 2. High concentration of CuI. 3. Slow cross-coupling rate.1. Improve inert atmosphere technique.[9] 2. Reduce CuI loading or switch to a copper-free protocol.[15] 3. Add the alkyne slowly via syringe pump to keep its concentration low.[9]
Dehalogenation 1. Reaction conditions too harsh (high temp/long time). 2. Presence of water or protic impurities.1. Lower the reaction temperature or shorten the reaction time. 2. Use anhydrous solvents and reagents.
Poor Solubility Substrate or reagents not fully dissolved.Choose a different solvent system (e.g., DMF, NMP) or increase the temperature.[9]

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 6-bromopyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyridazine Scaffold

The pyridazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules to modulate physicochemical properties and enhance biological activity.[1][2] Its unique electronic profile, characterized by two adjacent nitrogen atoms, allows it to serve as a versatile bioisostere for other aromatic systems and to engage in specific hydrogen bonding interactions with biological targets.[2] The Buchwald-Hartwig amination has emerged as a powerful and indispensable tool for the construction of C-N bonds, offering a broad substrate scope and functional group tolerance that surpasses traditional methods.[2][3] This reaction is particularly crucial for the synthesis of functionalized pyridazines, enabling the introduction of diverse amine functionalities that are key to tuning the pharmacological profiles of drug candidates.[4][5]

This guide provides a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of Methyl 6-bromopyridazine-3-carboxylate, a valuable building block in drug discovery. We will delve into the mechanistic underpinnings of the reaction, offer guidance on reagent selection, and present a step-by-step experimental procedure, along with troubleshooting and optimization strategies.

Reaction Mechanism and Key Principles: A Symphony of Catalysis

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][6] The cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex, which is generated in situ from a Pd(II) precatalyst. This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which furnishes the desired N-arylated product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][7] The choice of ligand is critical, as it modulates the stability and reactivity of the palladium center throughout the catalytic cycle.[3]

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Palladium-Amido Complex Palladium-Amido Complex Amine Coordination->Palladium-Amido Complex Base, -HBase+Br- Palladium-Amido Complex->Pd(0)L Reductive Elimination (Ar-NR2)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a representative amine. Optimization may be required for specific substrates.

Reagent Selection and Preparation

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. Given the presence of a base-sensitive methyl ester in the substrate, careful consideration of the base is paramount to prevent saponification.[7]

ComponentRecommended ReagentsRationale & Considerations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Readily available and effective Pd(0) and Pd(II) sources. Pre-formed palladium-ligand complexes (precatalysts) can also be used for improved reproducibility.[3]
Ligand Xantphos, XPhos, BINAPBulky, electron-rich phosphine ligands are generally preferred. Xantphos and XPhos are often effective for heteroaromatic substrates.[8][9]
Base Cs₂CO₃, K₃PO₄Weaker bases are recommended to avoid hydrolysis of the methyl ester. Strong bases like NaOtBu should be used with caution or avoided.[7][10]
Solvent Toluene, Dioxane, THFAnhydrous and degassed solvents are crucial for optimal catalyst performance. Toluene and dioxane are commonly used and generally provide good solubility for the reagents.[3]
Amine Primary or secondary aminesThe nature of the amine (aliphatic vs. aromatic, steric hindrance) will influence the optimal reaction conditions.
Reaction Setup and Execution

The following procedure should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous and degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent) via syringe.

  • Amine Addition: Add the amine coupling partner (1.1-1.5 equiv) via syringe. If the amine is a solid, it can be added in the first step with the other solids.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate or dichloromethane.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with the same organic solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-substituted methyl 6-aminopyridazine-3-carboxylate.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Poorly soluble reagents- Use a fresh batch of catalyst and ligand.- Ensure all glassware is oven-dried and solvents are properly dried and degassed.- Try a different solvent or a solvent mixture to improve solubility.
Side Product Formation (Ester Hydrolysis) - Base is too strong- High reaction temperature or prolonged reaction time- Switch to a weaker base such as K₃PO₄ or K₂CO₃.[7]- Lower the reaction temperature and monitor the reaction closely to avoid extended heating.
Dehalogenation of Starting Material - Unproductive side reaction- Screen different ligands; sometimes a change in ligand can suppress this pathway.- Lowering the reaction temperature may also help.
Difficulty in Purification - Formation of palladium-containing impurities- Ensure complete removal of the catalyst by filtering through Celite.- A plug of silica gel filtration before column chromatography can be beneficial.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly effective method for the synthesis of a diverse array of functionalized pyridazine derivatives. By carefully selecting the appropriate catalyst, ligand, and base, and by adhering to rigorous anhydrous and anaerobic reaction conditions, researchers can achieve high yields of the desired products. The protocols and insights provided in this guide serve as a robust starting point for the successful application of this pivotal transformation in the pursuit of novel therapeutics.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Charles, M. D., Schultz, P., & Buchwald, S. L. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 3965–3968.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Queiroz, M. J. R. P., Begouin, A., Ferreira, I. C. F. R., Kirsch, G., Calhelha, R. C., Barbosa, S., & Estevinho, L. M. (2004). Palladium‐Catalysed Amination of Electron‐Deficient or Relatively Electron‐Rich Benzo[b]thienyl Bromides − Preliminary Studies of Antimicrobial Activity and SARs. European Journal of Organic Chemistry, 2004(17), 3679-3685.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig... [Link]

  • Wermuth, C. G. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 14(13), 945-962.
  • ResearchGate. (n.d.). Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. [Link]

  • ResearchGate. (n.d.). Representative examples of biologically active drugs containing pyridazine moiety. [Link]

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552–13554.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2012).
  • Dennis, J. M., White, N. A., & Buchwald, S. L. (2019). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]

  • Khan Academy. (2019, January 7). Buchwald-Hartwig coupling [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Optimization attempts for Buchwald-Hartwig cross-coupling reaction on compound 2. [Link]

  • Semantic Scholar. (n.d.). Buchwald–Hartwig reaction: an update. [Link]

  • ResearchGate. (n.d.). Palladium‐Catalysed Amination of Electron‐Deficient or Relatively Electron‐Rich Benzo[b]thienyl Bromides − Preliminary Studies of Antimicrobial Activity and SARs. [Link]

Sources

Application Notes & Protocols: Leveraging Methyl 6-bromopyridazine-3-carboxylate for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine scaffold is a privileged heterocycle in modern medicinal chemistry, forming the core of numerous targeted therapies, particularly kinase inhibitors.[1][2] Its unique electronic properties, including a high dipole moment and dual hydrogen-bonding capacity, make it ideal for molecular recognition within the ATP-binding pocket of kinases.[1] This guide provides an in-depth exploration of Methyl 6-bromopyridazine-3-carboxylate, a versatile and high-value building block for the synthesis of novel kinase inhibitors. We will detail the strategic application of its dual reactive sites—the C6-bromo and C3-ester functionalities—through key synthetic transformations and provide field-proven, step-by-step protocols for researchers in drug discovery and development.

Introduction: The Strategic Value of this compound

This compound (CAS No: 65202-52-0) is a bifunctional reagent strategically designed for efficient library synthesis and lead optimization.[3] Its utility stems from the orthogonal reactivity of its two key functional groups.

  • The C6-Bromo Group: This position is primed for a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse aryl, heteroaryl, alkyl, and alkynyl moieties, which are crucial for targeting the solvent-front region or allosteric pockets of kinases to enhance potency and selectivity.

  • The C3-Methyl Ester Group: This group serves as a stable precursor to a carboxylic acid, which can then be converted into an amide. The resulting amide functionality is a cornerstone of many kinase inhibitor designs, often forming critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding site.

The ability to selectively and sequentially modify these two positions provides a robust platform for developing structure-activity relationships (SAR) and fine-tuning pharmacokinetic properties.

Physicochemical Properties
PropertyValueSource
CAS Number 65202-52-0[3]
Molecular Formula C₆H₅BrN₂O₂[3]
Molecular Weight 217.02 g/mol [3]
Appearance Solid[4]
Purity Typically ≥97%[3]

Synthetic Workflow: A Two-Stage Approach to Kinase Inhibitor Scaffolds

The synthesis of complex kinase inhibitors from this compound typically follows a logical two-stage workflow. First, the C-Br bond is functionalized via a cross-coupling reaction. Second, the methyl ester is converted into an amide. This sequence is generally preferred because the ester group is more robust and less likely to interfere with common palladium catalysts than a carboxylic acid or a primary/secondary amide.

G cluster_0 PART 1: C6-Position Functionalization cluster_1 PART 2: C3-Position Modification A This compound B Suzuki Coupling (Aryl/Heteroaryl Introduction) A->B Pd-Catalyzed Cross-Coupling C Buchwald-Hartwig Amination (Amino Group Introduction) A->C Pd-Catalyzed Cross-Coupling D Sonogashira Coupling (Alkynyl Group Introduction) A->D Pd-Catalyzed Cross-Coupling E Functionalized Pyridazine Ester (From Part 1) B->E Intermediate Product C->E Intermediate Product D->E Intermediate Product F Saponification (Ester to Carboxylic Acid) E->F 1. Base (LiOH, NaOH) G Amide Coupling (e.g., HATU, EDCI) F->G 2. Amine (R-NH2) H Final Kinase Inhibitor Scaffold G->H

Caption: General synthetic workflow for kinase inhibitors.

Core Protocols: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of C6-functionalization. The choice of reaction depends on the desired C-C or C-N bond formation.

Suzuki-Miyaura Coupling: Forging C-C Bonds

Causality & Rationale: The Suzuki-Miyaura coupling is arguably the most versatile and widely used method for creating biaryl or heteroaryl-aryl structures.[5][6] In kinase inhibitor design, this reaction is employed to install substituents that can access hydrophobic pockets or induce specific conformational changes in the target kinase. The reaction's tolerance for a wide range of functional groups and the commercial availability of a vast library of boronic acids make it ideal for library synthesis.[6] The mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronate species (formed by the reaction of the boronic acid with a base), and reductive elimination to yield the coupled product.[5]

Generalized Reaction Scheme:

Ar-B(OH)₂ + Br-Pyridazine-CO₂Me → Ar-Pyridazine-CO₂Me

Detailed Protocol: Suzuki-Miyaura Coupling

  • Reagent Preparation: In a dry Schlenk flask or microwave vial, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a combination of Pd₂(dba)₃ and a phosphine ligand like SPhos or XPhos) (1-5 mol%).

    • Expert Insight: For heteroaryl bromides, using a catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) often improves yields by promoting the rate-limiting reductive elimination step.[5]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or DME/water. The total volume should create a 0.1-0.2 M solution with respect to the starting bromide.

  • Reaction: Heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours. Microwave irradiation can significantly shorten reaction times.[7]

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Buchwald-Hartwig Amination: Forging C-N Bonds

Causality & Rationale: The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, which are ubiquitous in kinase inhibitors for hinge-binding.[8][9] This reaction allows for the direct coupling of an amine with the C6-bromo position, avoiding harsher, traditional methods like nucleophilic aromatic substitution. The choice of palladium precursor, ligand, and base is critical and must be optimized for the specific amine coupling partner.[10] The catalytic cycle is similar to the Suzuki coupling but involves a palladium-amido complex intermediate.[9]

Generalized Reaction Scheme:

R₂N-H + Br-Pyridazine-CO₂Me → R₂N-Pyridazine-CO₂Me

Detailed Protocol: Buchwald-Hartwig Amination

  • Reagent Preparation: To a dry Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%) and the phosphine ligand (e.g., BINAP, Xantphos, or RuPhos) (2-4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon.

  • Reagent Addition: Add this compound (1.0 eq), the desired primary or secondary amine (1.1-1.3 eq), and a strong, non-nucleophilic base such as NaOtBu or K₂CO₃ (1.4-2.0 eq).

    • Expert Insight: Sodium tert-butoxide is a common and effective base, but for substrates with base-sensitive functional groups, a weaker base like K₂CO₃ or Cs₂CO₃ may be necessary, often requiring a higher reaction temperature.[10]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF) via syringe.

  • Reaction: Heat the mixture with vigorous stirring to 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.[9]

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography.

Sonogashira Coupling: Forging C-C Triple Bonds

Causality & Rationale: The Sonogashira coupling introduces an alkynyl group, creating a rigid linker that can be used to probe deep into a kinase active site or to connect to other pharmacophores.[11][12] The reaction is co-catalyzed by palladium and copper(I). The palladium complex activates the aryl bromide, while the copper(I) salt forms a copper(I) acetylide, which then participates in the transmetalation step.[11]

Generalized Reaction Scheme:

R-C≡C-H + Br-Pyridazine-CO₂Me → R-C≡C-Pyridazine-CO₂Me

Detailed Protocol: Sonogashira Coupling

  • Reagent Preparation: In a Schlenk flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in a suitable solvent such as DMF or THF.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) (2-5 mol%) and the copper co-catalyst, copper(I) iodide (CuI) (1-5 mol%).

  • Base Addition: Add a liquid amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq). The base also serves as a solvent in some protocols.

  • Inert Atmosphere & Reaction: Degas the mixture and place it under an inert atmosphere. Stir at a temperature ranging from room temperature to 80 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Once complete, dilute the reaction mixture with ethyl acetate.

    • Wash with saturated aqueous NH₄Cl solution to remove the copper catalyst, followed by water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash chromatography.

Core Protocol: C3-Ester to Amide Conversion

After successful functionalization at the C6 position, the final step is typically the conversion of the C3-methyl ester into an amide. This is a two-step process.

G A Functionalized Pyridazine Ester (R-Pyridazine-CO₂Me) B Saponification A->B LiOH or NaOH THF/H₂O C Carboxylic Acid Intermediate (R-Pyridazine-COOH) B->C D Amide Coupling C->D Amine (R'-NH₂) Coupling Agent (HATU/EDCI) E Final Amide Product (R-Pyridazine-CONH-R') D->E

Caption: Two-step conversion of the C3-ester to an amide.

Step 1: Saponification (Ester Hydrolysis)

Protocol:

  • Dissolve the functionalized pyridazine ester (1.0 eq) in a mixture of THF and water (e.g., 3:1).

  • Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-5.0 eq).

  • Stir the mixture at room temperature or with gentle heating (40-50 °C) until LC-MS analysis confirms complete conversion to the carboxylic acid.

  • Cool the mixture in an ice bath and acidify to pH ~3-4 with 1M HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude carboxylic acid, which is often used in the next step without further purification.

Step 2: Amide Coupling

Protocol:

  • Dissolve the crude carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DMF or CH₂Cl₂.

  • Add the desired amine (1.1-1.2 eq), a coupling agent (e.g., HATU, HBTU, or EDCI/HOBt) (1.2 eq), and a non-nucleophilic base like DIPEA (2.0-3.0 eq).

  • Stir the reaction at room temperature for 4-24 hours. Monitor progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the final compound by flash chromatography or preparative HPLC to yield the target kinase inhibitor.

Conclusion

This compound is a powerful and economically viable starting material for the synthesis of pyridazine-based kinase inhibitors. Its well-defined, orthogonal reactive sites enable a logical and efficient approach to library synthesis and lead optimization. By mastering the core palladium-catalyzed cross-coupling and amidation protocols detailed in this guide, researchers can rapidly access a wide chemical space of novel and potent kinase inhibitors, accelerating the drug discovery process.

References

  • Title: this compound, min 97%, 100 mg Source: Google Shopping URL
  • Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: PubMed Central URL: [Link]

  • Title: An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer Source: NIH URL: [Link]

  • Title: A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines Source: ResearchGate URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds Source: ScienceDirect URL: [Link]

  • Title: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes Source: Scirp.org URL: [Link]

  • Title: Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction Source: PubMed URL: [Link]

  • Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators Source: ACS Publications URL: [Link]

  • Title: Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation Source: PubMed Central URL: [Link]

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The Versatile Virtuoso: Methyl 6-bromopyridazine-3-carboxylate as a Strategic Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of the Pyridazine Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the relentless pursuit of novel molecular architectures that confer both potent and selective biological activity is paramount. Among the pantheon of heterocyclic scaffolds, the pyridazine ring, a six-membered aromatic system containing two adjacent nitrogen atoms, has emerged as a "privileged structure."[1] Its unique electronic properties, including a significant dipole moment and robust hydrogen bond accepting capabilities, render it an invaluable component in the design of molecules tailored for specific biological targets.[2] Pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties, making them a focal point of intensive research.[2]

Within this important class of compounds, Methyl 6-bromopyridazine-3-carboxylate (CAS No: 65202-52-0) stands out as a particularly strategic and versatile building block. Its bifunctional nature, featuring a bromine atom ripe for cross-coupling reactions and a methyl ester group amenable to amidation, provides medicinal chemists with a powerful linchpin for molecular diversification. This application note serves as a technical guide for researchers, scientists, and drug development professionals, offering in-depth insights and field-proven protocols for leveraging the synthetic potential of this key intermediate. We will explore its reactivity and detail its application in the construction of complex bioactive molecules through cornerstone reactions of modern synthetic chemistry.

Physicochemical Properties and Strategic Reactivity

This compound is a crystalline solid with a molecular weight of 217.02 g/mol . Its structure is characterized by an electron-deficient pyridazine ring, a consequence of the two electronegative nitrogen atoms. This electron deficiency is further accentuated by the presence of the electron-withdrawing methyl carboxylate group.

The molecule's utility stems from two primary reactive sites:

  • The C6-Bromine Atom: The carbon-bromine bond is the primary site for derivatization. The electron-deficient nature of the pyridazine ring makes this position highly susceptible to palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups, enabling extensive exploration of the chemical space around the pyridazine core.

  • The C3-Methyl Ester: The ester functionality serves as a versatile handle for the introduction of various amide-containing moieties. Amidation reactions are a cornerstone of medicinal chemistry for building complexity and modulating pharmacokinetic properties. The ester can be readily converted to a carboxylic acid, which can then be coupled with a diverse range of amines to form amides, or it can be directly aminated under certain conditions.

This dual reactivity allows for a modular and convergent approach to the synthesis of complex molecules, as illustrated in the workflow below.

G cluster_0 Core Building Block cluster_1 C6-Position Functionalization cluster_2 C3-Position Functionalization cluster_3 Bioactive Molecule A This compound B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) A->B Pd Catalyst, Base C Buchwald-Hartwig Amination (Primary/Secondary Amines) A->C Pd Catalyst, Ligand, Base D Amidation (Diverse Amines) B->D Sequential or Convergent Synthesis C->D Sequential or Convergent Synthesis E Diverse Library of Bioactive Pyridazine Derivatives D->E

Caption: Synthetic strategy for bioactive molecules.

Key Synthetic Transformations and Protocols

The true power of this compound is unlocked through its application in robust and versatile chemical reactions. The following sections provide detailed protocols for three key transformations. It is important to note that while direct literature examples for this exact substrate can be sparse, the following protocols are based on established methods for structurally analogous and electronically similar chloro- and bromopyridazines, providing a strong and reliable starting point for reaction optimization.[3][4]

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, and it is particularly well-suited for arylating the C6 position of our building block.[5][6] The reaction tolerates a wide range of functional groups and the necessary boronic acid reagents are often commercially available or readily prepared.[4]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a suitable ligand is crucial. For electron-deficient heteroaryl halides, ligands such as tetrakis(triphenylphosphine)palladium(0) are often effective. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: A base, such as potassium carbonate or potassium phosphate, is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation to the palladium center.[4]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is commonly used. Water is often necessary to dissolve the inorganic base and facilitate the reaction.

Experimental Protocol: Synthesis of Methyl 6-Arylpyridazine-3-carboxylate

This protocol is adapted from established procedures for similar chloropyridazine substrates.[4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O90Good to Excellent
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O100Good to Excellent
33-Pyridylboronic acidPd₂(dba)₃/XPhos (2/4)K₃PO₄Dioxane/H₂O100Moderate to Good

Yields are estimated based on similar transformations reported in the literature.

G cluster_workflow Suzuki-Miyaura Coupling Workflow A Combine Reactants: - Bromopyridazine - Boronic Acid - Pd Catalyst - Base B Inert Atmosphere (N2 or Ar) A->B C Add Degassed Solvent B->C D Heat & Stir (80-100°C) C->D E Reaction Monitoring (TLC, LC-MS) D->E F Work-up & Extraction E->F G Purification (Column Chromatography) F->G H Characterized Product G->H

Caption: Suzuki-Miyaura reaction workflow.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for the formation of carbon-nitrogen bonds, a critical step in the synthesis of many pharmaceuticals.[7][8] This reaction allows for the coupling of the C6-bromine atom with a wide variety of primary and secondary amines.

Causality Behind Experimental Choices:

  • Catalyst System: This reaction typically requires a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or BINAP).[9] These ligands promote the crucial reductive elimination step and prevent catalyst decomposition.[9]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is generally required to deprotonate the amine, forming the palladium-amido complex.[10]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.

Experimental Protocol: Synthesis of Methyl 6-(Amino)pyridazine-3-carboxylate

This protocol is adapted from established procedures for the amination of bromopyridines.[11]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe.

  • Add the amine via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate under vacuum.

  • Purify the product by column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

EntryAmineLigandBaseSolventTemp (°C)Yield (%)
1MorpholineXPhosNaOt-BuToluene100High
2AnilineBINAPCs₂CO₃Dioxane110Good
3BenzylamineSPhosLHMDSToluene90High

Yields are estimated based on similar transformations reported in the literature.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring also allows for nucleophilic aromatic substitution (SNAr) reactions, particularly with soft nucleophiles like thiols.[5] This provides an alternative to palladium-catalyzed methods for introducing certain heteroatomic substituents.

Causality Behind Experimental Choices:

  • Substrate Electronics: The presence of two ring nitrogens and an ester group makes the pyridazine ring sufficiently electron-poor to undergo SNAr without the need for additional activating groups (like a nitro group) that are often required for less activated systems.[12]

  • Nucleophile: Thiols are excellent nucleophiles for SNAr reactions on heteroaromatic systems.

  • Base: A mild base like potassium carbonate is sufficient to deprotonate the thiol, generating the thiolate nucleophile.

  • Solvent: A polar aprotic solvent like dimethylacetamide (DMAc) or dimethylformamide (DMF) is ideal as it can dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[13]

Experimental Protocol: Synthesis of Methyl 6-(Alkylthio)pyridazine-3-carboxylate

This protocol is based on general procedures for the SNAr of heteroaryl halides with thiols.[5]

Materials:

  • This compound (1.0 equiv)

  • Thiol (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • N,N-Dimethylacetamide (DMAc)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a round-bottom flask, add this compound, K₂CO₃, and DMAc.

  • Add the thiol to the stirred suspension at room temperature under an inert atmosphere.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Application in Bioactive Molecule Synthesis: A Case Study in Kinase Inhibitors

The pyridazine scaffold is a common feature in many kinase inhibitors, which are a crucial class of anticancer drugs.[10][14] The adjacent nitrogen atoms of the pyridazine ring can form key hydrogen bond interactions with the hinge region of the kinase active site. The synthetic routes described above can be strategically combined to synthesize potent kinase inhibitors.

For example, a hypothetical synthesis of a Glycogen Synthase Kinase 3 (GSK-3) inhibitor could proceed as follows:

  • Buchwald-Hartwig Amination: Couple this compound with a desired amine to install a key pharmacophoric element at the C6 position.

  • Ester Hydrolysis: Saponify the methyl ester at the C3 position to the corresponding carboxylic acid using a base like lithium hydroxide.

  • Amide Coupling: Couple the resulting carboxylic acid with another amine fragment using standard peptide coupling reagents (e.g., HATU or EDCI) to complete the synthesis of the target inhibitor.

G A This compound B Buchwald-Hartwig Amination (with R1-NH2) A->B C Intermediate A B->C D Ester Hydrolysis (e.g., LiOH) C->D E Intermediate B (Carboxylic Acid) D->E F Amide Coupling (with R2-NH2, HATU) E->F G Final GSK-3 Inhibitor F->G

Caption: Synthesis of a hypothetical GSK-3 inhibitor.

Conclusion

This compound is a high-value, versatile building block for the synthesis of bioactive molecules. Its strategic placement of a reactive bromine atom and a modifiable ester group on an electron-deficient pyridazine core allows for the efficient and modular construction of diverse chemical libraries. By mastering key transformations such as the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, researchers can rapidly access novel compounds for screening and lead optimization programs. The protocols and insights provided in this guide are intended to empower scientists in their efforts to develop the next generation of pyridazine-based therapeutics.

References

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  • Witherington, J., et al. (2011). Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas. Bioorganic & Medicinal Chemistry Letters, 21(18), 5610-5615.
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  • Molander, G. A., & Canturk, B. (2009). Suzuki–Miyaura Cross-Coupling Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 14(12), 5046-5106.
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Bromopyridazine Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Pyridazine Scaffold

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern medicinal chemistry and drug discovery.[1][2] Its unique electronic properties—characterized by a high dipole moment and potent hydrogen-bonding capacity—allow it to serve as a versatile bioisostere for other aromatic systems like phenyl, pyridine, or pyrimidine rings.[1] This has led to the incorporation of pyridazine moieties in a growing number of clinical candidates and approved drugs, where they are instrumental in modulating physicochemical properties, enhancing target engagement, and solving challenges in candidate optimization.[1]

The functionalization of the pyridazine core is therefore a critical task for medicinal chemists. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, enabling the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[3][4][5] These reactions allow for the direct and modular installation of diverse substituents onto a bromopyridazine starting material, providing rapid access to novel analogues for structure-activity relationship (SAR) studies.[6]

This guide provides an in-depth analysis of the key considerations and methodologies for successfully employing palladium-catalyzed cross-coupling reactions on bromopyridazine substrates. It is designed for researchers, scientists, and drug development professionals seeking to leverage these powerful transformations.

Mechanistic Considerations & The Challenge of Pyridazine Substrates

While immensely powerful, cross-coupling reactions on N-heteroaromatic substrates like pyridazines present unique challenges. The pyridazine nucleus is highly π-deficient, and the lone pair electrons on the nitrogen atoms can coordinate to the palladium center. This coordination can lead to catalyst inhibition or deactivation, a phenomenon often discussed in the context of the analogous "2-pyridyl problem".[7][8]

Successful coupling, therefore, hinges on a catalyst system that can navigate these challenges. The general catalytic cycle, shown below, involves three key steps: oxidative addition, transmetalation (or amine/alkyne coordination), and reductive elimination.[9]

Catalytic Cycle cluster_caption pd0 Pd(0)L_n (Active Catalyst) oa_complex Ar-Pd(II)(X)L_n (Oxidative Addition) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(R)L_n (Transmetalation) oa_complex->trans_complex Transmetalation (e.g., Suzuki, Stille) or Ligand Exchange (e.g., Buchwald, Sonogashira) trans_complex->pd0 Reductive Elimination re_product Ar-R (Product) center partner R-M or Nu-H halide Ar-X (Bromopyridazine) caption_node A simplified representation of the core steps in palladium-catalyzed cross-coupling.

Figure 1: General Pd(0)/Pd(II) Catalytic Cycle.

The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) are often required.[10][11] These ligands stabilize the monomeric Pd(0) species, promote the rate-limiting oxidative addition step, and, crucially, accelerate the final reductive elimination step.[12] This rapid turnover minimizes the time the palladium complex spends in solution, reducing the likelihood of deactivation by the pyridazine nitrogen atoms.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used C-C bond-forming reactions due to the stability and low toxicity of the boron reagents.[13][14]

Causality Behind Component Selection:

  • Catalyst: Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladacycles are common precursors. The active Pd(0) species is formed in situ. For challenging substrates like pyridazines, catalysts incorporating bulky phosphine ligands (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) are often essential to achieve good yields.[15][16]

  • Ligand: Sterically hindered and electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective. They promote oxidative addition and prevent catalyst deactivation.[17][18]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex to facilitate transmetalation.[14] The choice is critical; inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common, often used in aqueous solvent mixtures.

  • Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF, often with added water, are standard. The water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.

Generalized Protocol: Suzuki-Miyaura Coupling

Workflow start Start: Inert Atmosphere reagents Add Bromopyridazine, Boronic Acid/Ester, and Base to Flask start->reagents solvent Add Anhydrous Solvent(s) reagents->solvent degas Degas Mixture (e.g., N₂/Ar sparging) solvent->degas catalyst Add Pd Catalyst and Ligand degas->catalyst heat Heat to Reaction Temp (e.g., 80-110 °C) catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, Quench (H₂O), and Extract with Organic Solvent monitor->workup Upon Completion purify Purify by Chromatography workup->purify end End: Characterized Product purify->end

Figure 2: Experimental workflow for a typical cross-coupling reaction.

  • Vessel Preparation: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the bromopyridazine (1.0 equiv), the boronic acid or ester (1.1–1.5 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 1–5 mol%) and any additional ligand.

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring to the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 1: Selected Conditions for Suzuki-Miyaura Coupling of Bromopyridazines
Bromopyridazine SubstrateCoupling PartnerCatalyst / LigandBase / SolventTemp (°C)Yield (%)Reference
3-Bromo-6-chloropyridazinePhenylboronic acidPd(PPh₃)₄Na₂CO₃ / DME-H₂O8092[5]
3,6-Dibromopyridazine4-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃ / Dioxane-H₂O10085 (mono)[19]
4-Bromo-3,6-dichloropyridazinePyridine-3-boronic acidPd(OAc)₂ / SPhosK₃PO₄ / Toluene-H₂O10078[17]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone transformation for forming C-N bonds, critical for synthesizing the vast number of pharmaceuticals that contain arylamine motifs.[6][20][21] The reaction couples an aryl halide with a primary or secondary amine.[22]

Causality Behind Component Selection:

  • Catalyst/Ligand: This reaction is highly dependent on the ligand. Second and third-generation Buchwald ligands (e.g., XPhos, RuPhos) and Josiphos-type ligands are extremely effective.[11][23] They form bulky, electron-rich catalyst complexes that facilitate the challenging reductive elimination to form the C-N bond.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[23] Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄) are most common. The choice of base can significantly impact reaction success and must be compatible with other functional groups in the substrates.[22]

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically used to prevent quenching of the strong base.

Buchwald-Hartwig Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)(X)L_n pd0->oa_complex Oxidative Addition (Ar-X) amine_coord [Ar-Pd(II)(NHR'R'')L_n]X oa_complex->amine_coord Amine Coordination amido_complex Ar-Pd(II)(NR'R'')L_n amine_coord->amido_complex Deprotonation (-Base-H⁺) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amine HNR'R'' base Base

Figure 3: Catalytic cycle for the Buchwald-Hartwig amination.

Generalized Protocol: Buchwald-Hartwig Amination
  • Vessel Preparation: In a glovebox or under a robust inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–5 mol%) and the base (e.g., NaOtBu, 1.2–1.5 equiv) to a dry Schlenk flask.

  • Reagent Addition: Add the bromopyridazine (1.0 equiv) and the amine (1.1–1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring to the desired temperature (typically 80–110 °C).

  • Monitoring & Work-up: Follow steps 5 and 6 from the Suzuki-Miyaura protocol.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC.

Table 2: Selected Conditions for Buchwald-Hartwig Amination of Bromopyridazines
Bromopyridazine SubstrateAmine PartnerCatalyst / LigandBase / SolventTemp (°C)Yield (%)Reference
3-Bromo-6-phenylpyridazineMorpholinePd₂(dba)₃ / BINAPNaOtBu / Toluene8095[5]
3-BromopyridazineAnilinePd(OAc)₂ / XPhosK₃PO₄ / Dioxane11088[6]
4-Amino-3-bromo-6-chloropyridazineBenzylamineXPhos Pd G3LHMDS / THF7091[11]

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira reaction creates a C(sp²)-C(sp) bond by coupling a terminal alkyne with an aryl halide.[24][25] This reaction is exceptionally useful for introducing linear alkynyl fragments, which can serve as handles for further functionalization (e.g., click chemistry) or as components of conjugated systems. The reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[26]

Causality Behind Component Selection:

  • Palladium Catalyst: Standard catalysts like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are highly effective.[24]

  • Copper Co-catalyst: A copper(I) salt, typically CuI, is essential in the traditional mechanism. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[26]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both to neutralize the HX by-product and as the solvent in many cases.

  • Copper-Free Variants: Concerns over copper contamination have led to the development of copper-free Sonogashira protocols. These often require stronger bases (e.g., Cs₂CO₃) and specific ligands to facilitate the direct reaction of the alkyne with the palladium center.[25]

Generalized Protocol: Sonogashira Coupling (with Copper)
  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the bromopyridazine (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2–5 mol%), and the copper(I) iodide (1–5 mol%).

  • Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) followed by the amine base (e.g., Et₃N, 2.0–3.0 equiv). Finally, add the terminal alkyne (1.1–1.5 equiv) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40–80 °C) until completion.

  • Monitoring & Work-up: Monitor by TLC/LC-MS. Upon completion, filter the reaction mixture through a pad of celite to remove salts, and concentrate the filtrate. Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate.

  • Purification: Purify by flash column chromatography.

Table 3: Selected Conditions for Sonogashira Coupling of Bromopyridazines
Bromopyridazine SubstrateAlkyne PartnerCatalyst SystemBase / SolventTemp (°C)Yield (%)Reference
3-Bromo-6-phenylpyridazinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THF6090[5]
3,6-DibromopyridazineTrimethylsilylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF10075 (mono)[24][27]
4-Bromo-3-chloropyridazine1-HeptynePd(PPh₃)₄ / CuIDIPEA / Toluene8082[12]

Heck-Mizoroki Coupling: Arylation of Alkenes

The Heck reaction forms a C-C bond between an aryl halide and an alkene, providing a powerful method for synthesizing substituted olefins.[13][28][29]

Causality Behind Component Selection:

  • Catalyst: Simple palladium salts like Pd(OAc)₂ are often sufficient, as the ligands can be the phosphines or even the alkene substrate itself. For less reactive bromopyridazines, phosphine ligands may be required.

  • Base: An organic or inorganic base (e.g., Et₃N, K₂CO₃) is needed to regenerate the Pd(0) catalyst in the final step of the catalytic cycle.

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMA are commonly used.

Generalized Protocol: Heck Coupling
  • Vessel Preparation: To a sealable reaction tube, add the bromopyridazine (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2–5 mol%), and the base (e.g., Et₃N, 1.5–2.0 equiv).

  • Reagent Addition: Add the alkene (1.2–2.0 equiv) and the solvent (e.g., DMF).

  • Reaction: Seal the tube and heat to a high temperature (100–140 °C).

  • Monitoring & Work-up: Follow standard procedures as described above.

  • Purification: Purify by flash column chromatography.

Table 4: Selected Conditions for Heck Coupling of Bromopyridazines
Bromopyridazine SubstrateAlkene PartnerCatalyst / LigandBase / SolventTemp (°C)Yield (%)Reference
3-BromopyridazineStyrenePd(OAc)₂Et₃N / DMF12075[30]
3-Bromo-6-methoxypyridazinen-Butyl acrylatePd(OAc)₂ / P(o-tol)₃K₂CO₃ / NMP13088[5][31]
3,6-DibromopyridazineMethyl acrylatePdCl₂(dppf)NaOAc / DMA11065 (mono)[32]

Conclusion and Future Outlook

Palladium-catalyzed cross-coupling reactions are indispensable for the synthesis and functionalization of pyridazine-containing molecules.[5] Success with these sometimes-challenging substrates relies on a rational selection of catalyst, ligand, base, and solvent to overcome potential catalyst inhibition and promote efficient turnover. The protocols and data presented here offer robust starting points for researchers. As ligand and catalyst design continues to advance, we can anticipate the development of even more efficient, milder, and more versatile methods for modifying the pyridazine scaffold, further accelerating innovation in drug discovery and materials science.

References

  • Benchchem.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
  • PharmaBlock. Pyridazines in Drug Discovery.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH.
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2022). JACS Au.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
  • The Chemistry of Pyridazines: Applic
  • The pyridazine heterocycle in molecular recognition and drug discovery. (2023). PMC.
  • Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity.
  • Representative examples of biologically active drugs containing pyridazine moiety.
  • A COMMON CATALYST FOR C-C AND C-N BOND FORMATION OF 6-BROMO-2-CYCLOPROPYL-3-(PYRIDYL-3-YLMETHYL) QUINAZOLIN-4(3H)-ONE AND THEIR. Heterocyclic Letters.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Pd‐catalyzed cross‐coupling reactions of aryl/heteroaryl 1,2‐dihalides.
  • Benchchem. A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone.
  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI.
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.
  • Buchwald–Hartwig amin
  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2023). Faraday Discussions.
  • Heck coupling reaction of different aryl halides with styrene.
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....
  • Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. (2014). SciELO.
  • Sahu, M., & Sapkale, P. (2013). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences.
  • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties.
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  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
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  • Guidelines for Sonogashira cross-coupling reactions. (2013). Sussex Drug Discovery Centre.
  • Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine.
  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. NIH.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
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Application Notes and Protocols: Strategic Functionalization of Methyl 6-Bromopyridazine-3-carboxylate for the Synthesis of Novel 3,6-Disubstituted Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,6-disubstituted pyridazine scaffold is a privileged motif in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Methyl 6-bromopyridazine-3-carboxylate is an exceptionally versatile and strategic starting material for accessing a wide array of these derivatives. Its electron-deficient heterocyclic core, coupled with two distinct and orthogonally reactive functional groups—a bromo substituent amenable to cross-coupling and nucleophilic substitution, and a methyl ester ready for amide coupling—provides a robust platform for rapid library synthesis. This guide offers an in-depth exploration of key synthetic strategies, complete with field-proven insights and detailed, validated protocols for researchers in drug discovery and chemical biology.

Introduction: The Pyridazine Core in Drug Discovery

The pyridazine ring is a bioisosteric replacement for a phenyl ring that offers unique advantages in drug design.[4] The two adjacent nitrogen atoms create a significant dipole moment and act as potent hydrogen bond acceptors, which can facilitate strong and specific interactions with biological targets.[4] Furthermore, the inherent polarity of the pyridazine nucleus often improves pharmacokinetic properties, such as solubility, while potentially reducing interactions with metabolic enzymes like cytochrome P450 and the hERG potassium channel.[4]

Our focus, this compound, provides two strategic points for diversification (C6 and C3), allowing for the systematic exploration of the chemical space around the pyridazine core to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Strategic Overview: Pathways to Diversification

This compound serves as a central hub for multiple synthetic transformations. The bromine atom at the C6 position is the primary site for initial diversification, primarily through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr). The methyl ester at C3 can be subsequently hydrolyzed and converted into an amide or other functionalities.

G cluster_0 C6-Position Functionalization start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond) start->suzuki ArB(OH)2 sonogashira Sonogashira Coupling (C-C Bond) start->sonogashira R-C≡CH buchwald Buchwald-Hartwig Amination (C-N Bond) start->buchwald R2NH snar SNAr Reaction (C-O, C-S, C-N Bonds) start->snar Nu-H prod_aryl Methyl 6-Aryl/Heteroaryl- pyridazine-3-carboxylate suzuki->prod_aryl prod_alkynyl Methyl 6-Alkynyl- pyridazine-3-carboxylate sonogashira->prod_alkynyl prod_amino Methyl 6-Amino- pyridazine-3-carboxylate buchwald->prod_amino prod_sub Methyl 6-(O/S/N-R)- pyridazine-3-carboxylate snar->prod_sub

Figure 1: Key synthetic pathways from the starting material.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[5] The electron-deficient nature of the pyridazine ring makes the C-Br bond at the 6-position highly susceptible to oxidative addition to a Pd(0) complex, the crucial first step in these catalytic cycles.[6]

Suzuki-Miyaura Coupling for C-Aryl/Heteroaryl Bond Formation

The Suzuki-Miyaura reaction is arguably the most versatile method for installing aryl or heteroaryl moieties.[6][7] Its advantages include mild reaction conditions, commercial availability of a vast array of boronic acids and esters, and byproducts that are easily removed.

Causality Behind Protocol Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is essential. For electron-deficient heteroaryl halides like our substrate, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or RuPhos) are superior. They stabilize the Pd(0) species and accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[8]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[7] An aqueous solution of a carbonate (Na₂CO₃, K₂CO₃, or Cs₂CO₃) is typically effective and tolerates a wide range of functional groups, including the ester on our substrate.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is standard, as it solubilizes both the organic substrate and the inorganic base.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Aryl or Heteroarylboronic Acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (0.02-0.05 equiv)

  • SPhos (0.04-0.10 equiv)

  • K₂CO₃ (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a reaction vessel (e.g., a microwave vial or Schlenk flask), add this compound, the boronic acid, and K₂CO₃.

  • Add the palladium acetate and SPhos ligand.

  • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring for 2-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3,6-disubstituted pyridazine.

Sonogashira Coupling for C-Alkynyl Bond Formation

The Sonogashira coupling provides a direct route to introduce alkynyl groups, which are valuable handles for further chemistry (e.g., click chemistry, cyclizations) or as structural elements themselves.[9][10] The reaction couples a terminal alkyne with an aryl or vinyl halide.

Causality Behind Protocol Choices:

  • Catalyst System: The classic Sonogashira reaction uses a dual-catalyst system: a palladium(0) source (e.g., Pd(PPh₃)₂Cl₂) to catalyze the main cross-coupling cycle, and a copper(I) salt (typically CuI) as a co-catalyst.[2][11] The copper(I) salt reacts with the alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the palladium complex.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. It serves both to neutralize the HX byproduct generated in the cycle and to act as the solvent.

  • Copper-Free Variants: Homocoupling of the alkyne (Glaser coupling) is a common side reaction promoted by the copper catalyst.[11] Modern protocols often use "copper-free" conditions, which rely on a more active palladium catalyst system and a different base, but may require higher temperatures.

Protocol 2: Copper-Cocatalyzed Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2-2.0 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03-0.05 equiv)

  • Copper(I) Iodide (CuI) (0.05-0.10 equiv)

  • Triethylamine (TEA) or a mixture of THF/TEA

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the degassed solvent (TEA or THF/TEA) followed by the terminal alkyne via syringe.

  • Stir the reaction at room temperature to 60 °C. The reaction is often rapid (1-6 hours). Monitor progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts) and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination for C-N Bond Formation

For installing primary or secondary amines at the C6 position, the Buchwald-Hartwig amination is the premier method, offering a broad scope that traditional SNAr reactions cannot match.[3][12][13]

Causality Behind Protocol Choices:

  • Catalyst System: This reaction is highly dependent on the choice of phosphine ligand.[14] Bulky, electron-rich biarylphosphine ligands (e.g., BINAP, Xantphos, or Josiphos-type ligands) are essential.[12] They promote the crucial C-N reductive elimination step from the palladium(II) intermediate, which is often the rate-limiting step.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination. Sodium tert-butoxide (NaOtBu) is the most common and effective base, though others like LHMDS or K₃PO₄ can be used for sensitive substrates.[3]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard to prevent quenching of the strong base.

G pd0 Pd(0)L2 sub Ar-Br pd2_complex [Ar-Pd(II)(L2)-Br] pd2_amido [Ar-Pd(II)(L2)-NR2] pd2_complex->pd2_amido Ligand Exchange & Deprotonation (+ HNR2, - HBr, Base) product Ar-NR2 pd2_amido->product Reductive Elimination product->pd0 Regenerates Catalyst sub->pd2_complex Oxidative Addition amine HNR2

Figure 2: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.1-1.5 equiv)

  • Pd₂(dba)₃ (0.01-0.03 equiv)

  • Xantphos (0.02-0.06 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • Important: NaOtBu is highly hygroscopic. All reagents should be dry, and the base should be handled in a glovebox if possible.

  • To a dry Schlenk flask inside a glovebox (or under a strong flow of inert gas), add NaOtBu, the palladium precursor, and the ligand.

  • Add the this compound and the solvent.

  • Finally, add the amine coupling partner.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution.

  • Dilute with ethyl acetate and water, and separate the layers.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridazine ring is highly activated towards nucleophilic aromatic substitution (SNAr), providing a metal-free alternative for introducing heteroatom nucleophiles.[15] The presence of two ring nitrogens withdraws electron density, stabilizing the negative charge of the intermediate Meisenheimer complex.

Causality Behind Protocol Choices:

  • Substrate: While the bromo- derivative works, the chloro-analog, methyl 6-chloropyridazine-3-carboxylate, is often used for SNAr as the C-Cl bond is less reactive in cross-coupling, offering orthogonal reactivity.[4] The principles remain the same.

  • Nucleophiles: This reaction works best with soft nucleophiles like thiols (thiophenols, alkyl thiols) and amines, or alkoxides.[16]

  • Conditions: The reaction can often be run at elevated temperatures in a polar aprotic solvent like DMF, NMP, or DMSO, which helps to solvate the nucleophile and stabilize the charged intermediate. A base (e.g., K₂CO₃, DIPEA) is typically required to deprotonate the nucleophile.

Protocol 4: SNAr with a Thiol Nucleophile

Materials:

  • This compound (or chloro-analog) (1.0 equiv)

  • Thiol (e.g., thiophenol) (1.1-1.3 equiv)

  • Potassium Carbonate (K₂CO₃) (1.5-2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add this compound and K₂CO₃.

  • Add anhydrous DMF and stir the suspension.

  • Add the thiol dropwise at room temperature.

  • Heat the reaction mixture to 60-100 °C and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • A precipitate may form, which can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash with water and brine to remove DMF, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Summary of Reaction Conditions

The following table summarizes typical conditions for the functionalization of the C6-bromo position. Researchers should note that these are starting points, and optimization may be required for specific substrates.

Reaction TypeTypical Catalyst / LigandTypical BaseSolvent SystemTemp. (°C)
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₂CO₃ (aq)Dioxane / H₂O80-100
Sonogashira Pd(PPh₃)₂Cl₂ / CuITEA / DIPEATEA or THF25-60
Buchwald-Hartwig Pd₂(dba)₃ / XantphosNaOtBuToluene80-110
SNAr (Thiol) NoneK₂CO₃DMF60-100

Conclusion

This compound is a powerful and versatile building block for medicinal chemistry and drug discovery. The strategic application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling and SNAr reactions, allows for the efficient and modular synthesis of diverse libraries of 3,6-disubstituted pyridazines. The protocols and insights provided herein serve as a comprehensive guide for researchers to harness the full potential of this valuable intermediate in the quest for novel therapeutic agents.

References

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  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Sharma, G., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]

  • Google Patents. (2009). Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
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  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Szymański, P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. International Journal of Molecular Sciences. [Link]

  • NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Wang, Q.-D., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

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  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Wang, Q.-D., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. [Link]

  • Gallardo-Garrido, C., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry. [Link]

  • McNally, A., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

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Application Notes: Methyl 6-bromopyridazine-3-carboxylate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Halogenated Pyridazines in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying novel lead compounds.[1][2] This approach interrogates a target's binding potential using a library of small, low-complexity molecules or "fragments".[2][3] Within this paradigm, the selection of fragment scaffolds is of paramount importance. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds.[4][5][6] Its unique physicochemical properties—including a high dipole moment, robust hydrogen-bonding capacity, and the ability to improve aqueous solubility—make it an attractive component for drug design.[5][6]

Methyl 6-bromopyridazine-3-carboxylate emerges as a particularly strategic fragment for several key reasons:

  • Dual Functionality: It possesses two distinct and orthogonally reactive sites—the bromine atom and the methyl ester—providing clear vectors for synthetic elaboration.

  • Halogen Bonding Potential: The bromine atom is not merely a synthetic handle; it is a potent halogen bond donor.[7][8] This directional, non-covalent interaction with an electron-rich atom (like a backbone carbonyl oxygen) in a protein active site can significantly enhance binding affinity and specificity.[8][9]

  • "Rule of Three" Compliance: The fragment's properties align well with the empirical guidelines for successful fragments, ensuring a higher probability of identifying meaningful hits.

This guide provides a comprehensive overview and detailed protocols for leveraging this compound in an FBDD campaign, from initial screening to hit validation and synthetic expansion.

Physicochemical & Structural Properties

The utility of a fragment is fundamentally linked to its physical and chemical characteristics. This compound is an exemplary starting point for FBDD, aligning with the widely accepted "Rule of Three".

PropertyValue"Rule of Three" GuidelineRationale & Significance
Molecular Weight 217.02 g/mol []< 300 DaLow molecular weight provides a simple starting point, allowing for significant molecular weight addition during the hit-to-lead optimization phase without creating excessively large molecules.[2][11]
cLogP (calculated) ~1.3 - 1.5≤ 3Optimal lipophilicity ensures adequate aqueous solubility for biophysical assays while retaining sufficient membrane permeability. This balance is crucial for downstream development.
Hydrogen Bond Donors 0≤ 3The absence of donors simplifies the initial interaction profile, focusing on the acceptor and halogen bonding features of the core scaffold.
Hydrogen Bond Acceptors 4 (2x N, 2x O)≤ 3The two pyridazine nitrogens and two ester oxygens provide multiple points for hydrogen bonding, increasing the likelihood of specific interactions with a protein target.[5]
Rotatable Bonds 1≤ 3Low conformational flexibility reduces the entropic penalty upon binding, leading to more efficient binding interactions.

Core Application: A Two-Stage Approach to Hit Identification

A robust FBDD campaign requires a sensitive primary screening method to identify binders, followed by a quantitative validation step to confirm hits and rule out false positives.[12] We present a workflow utilizing Differential Scanning Fluorimetry (DSF) for primary screening and Surface Plasmon Resonance (SPR) for validation.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Triage & Validation cluster_2 Lead Generation FragLib Fragment Library (incl. This compound) DSF Differential Scanning Fluorimetry (DSF) FragLib->DSF Screen @ 10-200 µM Hits Initial Hits (ΔTm > 2°C) DSF->Hits Identify binders SPR Surface Plasmon Resonance (SPR) Hits->SPR Dose-response & Kinetics ValidatedHits Validated Hits (Confirmed KD) SPR->ValidatedHits Confirm & quantify SBDD Structure-Based Design (X-ray, NMR) ValidatedHits->SBDD Synth Synthetic Elaboration (Fragment Growing) SBDD->Synth Synthetic_Elaboration cluster_C6 Vector 1: C6-Position (Halogen Bond Site) cluster_C3 Vector 2: C3-Position (H-Bond Site) start This compound (Initial Hit) suzuki Suzuki Coupling (Pd catalyst, base, R-B(OH)2) start->suzuki Modify Br hydrolysis 1. Saponification (LiOH) 2. Amide Coupling (HATU, R-NH2) start->hydrolysis Modify Ester c6_prod 6-Aryl/Heteroaryl Pyridazine (Explores new pockets) suzuki->c6_prod c3_prod 6-Bromo Pyridazine-3-carboxamide (Forms new H-bonds) hydrolysis->c3_prod

References

Application Note: Strategic Derivatization of the Carboxylate Group in Methyl 6-bromopyridazine-3-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Methyl 6-bromopyridazine-3-carboxylate is a pivotal heterocyclic building block in medicinal chemistry. Its unique electronic properties and substitution pattern make it a valuable scaffold for developing novel therapeutic agents. The pyridazine ring is noted for its high dipole moment and robust hydrogen-bonding capacity, which are advantageous in drug-target interactions[1]. This application note provides a detailed guide for the strategic derivatization of the C3-carboxylate group, a key handle for molecular elaboration. We present validated protocols for three fundamental transformations: hydrolysis to the corresponding carboxylic acid, direct and indirect amide bond formation, and reduction to the primary alcohol. The rationale behind reagent selection, mechanistic insights, and step-by-step experimental procedures are detailed to empower researchers in their drug discovery programs.

Introduction: The Versatility of the Pyridazine Scaffold

The pyridazine moiety is an increasingly important pharmacophore in modern drug design, with derivatives showing a wide range of biological activities, including anti-inflammatory, anticancer, and antihypertensive properties[2][3][4]. This compound serves as a versatile starting material, offering two distinct points for chemical modification: the C6-bromo position (amenable to cross-coupling reactions) and the C3-methyl ester group. This guide focuses exclusively on the latter, as the carboxylate function is a gateway to introducing diverse functionalities that can modulate a compound's physicochemical properties, target affinity, and pharmacokinetic profile.

Physicochemical Properties of the Starting Material

A clear understanding of the starting material's properties is fundamental for successful synthesis and purification.

PropertyValue
Chemical Name This compound
CAS Number 65202-52-0[5]
Molecular Formula C₆H₅BrN₂O₂
Molecular Weight 217.02 g/mol
Appearance Off-white to yellow solid
Melting Point 115-119 °C

Core Derivatization Strategies at the C3-Position

The methyl ester of 6-bromopyridazine-3-carboxylate can be readily transformed into three key functional groups: a carboxylic acid, a variety of amides, and a primary alcohol. Each of these derivatives serves as a platform for further synthetic elaboration.

G Start Methyl 6-bromopyridazine-3-carboxylate Acid 6-Bromopyridazine-3-carboxylic acid Start->Acid Hydrolysis (LiOH or NaOH) Alcohol (6-Bromopyridazin-3-yl)methanol Start->Alcohol Reduction (LiAlH₄) Amide N-Substituted 6-bromopyridazine-3-carboxamide Acid->Amide Amide Coupling (HATU, EDC, etc.)

Caption: Key derivatization pathways from the starting ester.

Hydrolysis to 6-Bromopyridazine-3-carboxylic Acid

The conversion of the methyl ester to the corresponding carboxylic acid (CAS 65202-51-9) is a foundational step. The resulting acid is a crucial intermediate for robust amide coupling reactions and can itself be a valuable pharmacophore, capable of forming strong ionic and hydrogen bond interactions with biological targets.

Scientific Rationale: Saponification, the hydrolysis of an ester under basic conditions, is the preferred method. The reaction is initiated by the nucleophilic attack of a hydroxide ion (from LiOH or NaOH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion. A final acid-base reaction between the newly formed carboxylic acid and the methoxide/hydroxide ions drives the reaction to completion. A final acidification step during workup is required to protonate the carboxylate salt and isolate the neutral carboxylic acid. Lithium hydroxide (LiOH) is often favored over sodium hydroxide (NaOH) due to the better solubility of lithium salts in common organic solvent mixtures (e.g., THF/water), which can lead to cleaner and more efficient reactions.

Protocol 1: Saponification of this compound

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (1M HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator, magnetic stirrer, separatory funnel

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 v/v ratio).

  • Addition of Base: Add LiOH·H₂O (1.5 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and slowly add 1M HCl with stirring. A precipitate will form as the solution becomes acidic (target pH ~2-3).

  • Extraction: Extract the aqueous suspension with ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 6-bromopyridazine-3-carboxylic acid as a solid. The product can be used in the next step without further purification or recrystallized if necessary.

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The amide bond is a ubiquitous feature in pharmaceuticals. Its formation from the pyridazine scaffold allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of amine-containing fragments.

Scientific Rationale: While esters can be directly converted to amides (aminolysis), this often requires harsh conditions (high temperatures) or specialized catalysts[6]. A more reliable and versatile strategy involves activating the carboxylic acid intermediate (from Protocol 1) with a coupling reagent. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient. HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the amine, leading to the formation of the thermodynamically stable amide bond with high yields and minimal side products. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is required to neutralize the generated acids and facilitate the reaction.

G Ester Starting Ester Acid Carboxylic Acid Ester->Acid Protocol 1: Hydrolysis ActiveEster HATU-Activated Intermediate Acid->ActiveEster Activation Amide Final Amide Product ActiveEster->Amide Nucleophilic Attack Amine R-NH₂ Amine->Amide HATU HATU, DIPEA HATU->ActiveEster

Caption: Workflow for two-step amide synthesis via an activated acid.

Protocol 2: HATU-Mediated Amide Coupling

Materials:

  • 6-Bromopyridazine-3-carboxylic acid (from Protocol 1)

  • Desired primary or secondary amine (e.g., Benzylamine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-bromopyridazine-3-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Reagent Addition: Add the amine (1.1 eq), followed by HATU (1.2 eq), and finally, add DIPEA (3.0 eq) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress by TLC or LC-MS.

  • Quenching and Workup: Upon completion, pour the reaction mixture into water and extract with EtOAc (3x volumes).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The bicarb wash removes any remaining acidic starting material and byproducts from the coupling reagent.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired pure amide.

Reduction to (6-Bromopyridazin-3-yl)methanol

Reducing the ester to a primary alcohol opens up new avenues for derivatization, such as ether synthesis, oxidation to the corresponding aldehyde, or use in Mitsunobu reactions.

Scientific Rationale: The reduction of an ester to a primary alcohol requires a potent reducing agent. Sodium borohydride (NaBH₄) is generally not strong enough for this transformation. Lithium aluminum hydride (LiAlH₄) is the reagent of choice due to its high reactivity[7]. The mechanism involves the delivery of two hydride ions. The first hydride attacks the carbonyl carbon, forming a tetrahedral intermediate which then expels methoxide to generate an aldehyde intermediate. This aldehyde is more reactive than the starting ester and is immediately reduced by a second hydride ion to form an alkoxide. An aqueous acidic workup then protonates the alkoxide to yield the final primary alcohol[7][8]. Borane complexes (BH₃·THF) are also effective and can sometimes offer better selectivity if other reducible functional groups are present[9].

CAUTION: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be run under strictly anhydrous conditions.

Protocol 3: LiAlH₄ Reduction of the Methyl Ester

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Celatom® or Celite®

Procedure:

  • Setup: In a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching (Fieser Method): Cool the reaction back to 0 °C. Quench the reaction by the sequential, dropwise addition of:

    • 'X' mL of water (where 'X' is the mass of LiAlH₄ in grams).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Filtration: Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with EtOAc.

  • Drying and Concentration: Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (6-Bromopyridazin-3-yl)methanol.

  • Purification: Purify the product by flash column chromatography if necessary.

Conclusion

The C3-carboxylate group of this compound is an exceptionally versatile handle for chemical modification. The protocols outlined in this guide for hydrolysis, amide formation, and reduction provide researchers with a reliable and robust toolkit to generate a diverse library of analogues. By understanding the rationale behind each transformation, scientists can strategically design and synthesize novel pyridazine-based compounds to accelerate the discovery of new medicines.

References

  • Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University, Senior Thesis. [Link]

  • Al-Ostoot, F. H., et al. (2024). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Anti-inflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Molecules, 29(16), 3754. [Link]

  • ResearchGate. Pyridazin-3(2H)-ones: Synthesis, Reactivity, Applications in Pharmacology and Agriculture. ChemInform. [Link]

  • Piotrowska-Wróbel, I., et al. (2022). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. International Journal of Molecular Sciences, 23(23), 15286. [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 14(10), 1806–1876. [Link]

  • ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]

  • ResearchGate. Amide Bond Formation Using an Air-Stable Source of AlMe3. [Link]

  • Rlavie. 6-Bromopyridazine-3-Carboxylic Acid. [Link]

  • Khan Academy. Reduction of carboxylic acids. [Link]

  • Chemistry LibreTexts. 18.7: Reduction of Carboxylic Acids and Their Derivatives. [Link]

  • YouTube. Reduction of carboxylic acids. [Link]

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Regioselective Functionalization of the Pyridazine Ring in Methyl 6-bromopyridazine-3-carboxylate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazine scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of therapeutic agents due to its unique electronic properties and ability to engage in hydrogen bonding. Methyl 6-bromopyridazine-3-carboxylate is a versatile building block, offering multiple reaction sites for the introduction of molecular diversity. This guide provides a detailed exploration of the regioselective functionalization of this compound, focusing on three powerful synthetic transformations: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).

This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic endeavors. The protocols provided herein are based on established methodologies for structurally similar compounds and serve as a robust starting point for reaction optimization.

Strategic Approaches to Functionalization

The regioselectivity of functionalizing this compound is primarily dictated by the electronic nature of the pyridazine ring and the inherent reactivity of the C-Br bond. The two nitrogen atoms in the pyridazine ring render it electron-deficient, which facilitates nucleophilic aromatic substitution. The bromine atom at the 6-position is an excellent leaving group and a versatile handle for palladium-catalyzed cross-coupling reactions.

Below, we delve into specific, field-proven strategies for the selective modification of the 6-position of the pyridazine ring.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] For this compound, this reaction provides a direct route to introduce a wide variety of aryl and heteroaryl substituents at the 6-position, creating novel biaryl structures of significant interest in drug discovery.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. The base activates the organoboron species, making it more nucleophilic for the transmetalation step.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Transmetalation->Ar-Pd(II)-Ar'L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the reaction conditions may be necessary for different boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • 2 M aqueous sodium carbonate (Na₂CO₃) solution

  • 1,2-Dimethoxyethane (DME)

  • Ethanol

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add DME and ethanol in a 4:1 ratio to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Add the 2 M aqueous Na₂CO₃ solution (2.0 equivalents).

  • Heat the reaction mixture to 80 °C and stir vigorously under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired methyl 6-arylpyridazine-3-carboxylate.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterConditionRationale
Catalyst Pd(PPh₃)₄A common and effective catalyst for a wide range of Suzuki couplings.
Base Na₂CO₃ (aq)A moderately strong base that is effective in activating the boronic acid.
Solvent DME/Ethanol/H₂OA mixture that ensures solubility of both organic and inorganic reagents.
Temperature 80 °CProvides sufficient thermal energy to drive the reaction to completion.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This transformation is particularly valuable for the synthesis of arylamines, which are prevalent in pharmaceuticals. Applying this reaction to this compound allows for the introduction of a diverse range of primary and secondary amines at the 6-position.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[2] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step and preventing β-hydride elimination.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine Reagents Combine: - this compound - Amine - Pd Catalyst & Ligand - Base Heat Heat under Inert Atmosphere (e.g., N2 or Ar) Combine Reagents->Heat Workup Aqueous Work-up & Extraction Heat->Workup Purification Column Chromatography Workup->Purification Characterization Characterization Purification->Characterization NMR, MS, etc.

Figure 2: General Experimental Workflow for Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Amination

The following is a general protocol for the Buchwald-Hartwig amination of this compound. The choice of ligand and base may need to be optimized for specific amine coupling partners.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • XPhos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Schlenk flask or sealed tube

Procedure:

  • To a dry Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 equivalent), Pd₂(dba)₃ (0.02 equivalents), XPhos (0.04 equivalents), and NaOtBu (1.4 equivalents).

  • Evacuate and backfill the reaction vessel with an inert gas three times.

  • Add anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Add the amine (1.2 equivalents) via syringe.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 2-18 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired methyl 6-aminopyridazine-3-carboxylate derivative.

Table 2: Key Parameters for Buchwald-Hartwig Amination

ParameterConditionRationale
Catalyst/Ligand Pd₂(dba)₃ / XPhosA highly active catalyst system for a broad range of amine couplings.
Base NaOtBuA strong, non-nucleophilic base that effectively deprotonates the amine.
Solvent TolueneA common aprotic solvent for this transformation.
Temperature 100 °CTypically required to drive the reaction to completion.

Nucleophilic Aromatic Substitution (SNAr): A Direct Approach

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). This provides a direct, often metal-free, method for introducing nucleophiles at the 6-position of this compound. This approach is particularly effective with strong nucleophiles such as hydrazine.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, restoring the aromaticity of the ring. The rate of this reaction is enhanced by the presence of electron-withdrawing groups on the aromatic ring, such as the ester and the second nitrogen atom in the pyridazine ring.

SNAr_Mechanism Substrate This compound Addition Addition Substrate->Addition + Nu:⁻ Meisenheimer Complex Meisenheimer Complex (Anionic) Addition->Meisenheimer Complex Elimination Elimination Meisenheimer Complex->Elimination - Br⁻ Product Substituted Product Elimination->Product

Figure 3: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: SNAr with Hydrazine

This protocol describes the reaction of this compound with hydrazine hydrate, a strong nucleophile, to form the corresponding 6-hydrazinyl derivative.

Materials:

  • This compound

  • Hydrazine hydrate (excess, e.g., 5-10 equivalents)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add an excess of hydrazine hydrate to the solution at room temperature.

  • Heat the reaction mixture to reflux and stir for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield methyl 6-hydrazinylpyridazine-3-carboxylate.

Table 3: Conditions for SNAr with Hydrazine

ParameterConditionRationale
Nucleophile Hydrazine hydrateA strong nucleophile that readily participates in SNAr reactions.
Solvent EthanolA protic solvent that can facilitate the reaction and is suitable for recrystallization.
Temperature RefluxProvides the necessary activation energy for the reaction.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. The regioselective functionalization of its 6-position can be achieved through a variety of powerful synthetic methods. Suzuki-Miyaura cross-coupling provides an excellent means for C-C bond formation, the Buchwald-Hartwig amination allows for the introduction of diverse amino functionalities, and nucleophilic aromatic substitution offers a direct route for the incorporation of strong nucleophiles. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important scaffold in their drug discovery and development programs. Careful optimization of the reaction conditions for each specific substrate is paramount to achieving high yields and purity.

References

  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromopyridin-3-amine. BenchChem.
  • Chem-Impex. (n.d.). 6-Amino-pyridazine-3-carboxylic acid. Retrieved from [Link]

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Yoon, Y.-J., et al. (2009). Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. Synlett, 2009(17), 2809-2814.
  • PrepChem. (n.d.). Synthesis of 3-hydrazino-4-carboxy-6-chloro-pyridazine. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with Methyl 6-bromopyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth troubleshooting assistance for Suzuki-Miyaura cross-coupling reactions involving Methyl 6-bromopyridazine-3-carboxylate. This electron-deficient heteroaromatic substrate presents unique challenges, and this guide offers expert insights and practical solutions to overcome common obstacles and optimize reaction yields.

Introduction to the Challenges

This compound is a valuable building block in medicinal chemistry. However, its electronic properties can complicate the Suzuki-Miyaura coupling. The electron-deficient nature of the pyridazine ring, while facilitating the initial oxidative addition step, can also increase the susceptibility of the substrate and product to side reactions.[1] Furthermore, the presence of the methyl ester functional group requires careful selection of reaction conditions to prevent hydrolysis.[2] This guide will walk you through common issues and provide a systematic approach to troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction has stalled, showing low conversion of the starting material. What are the primary causes?

Low conversion is a common issue and can often be traced back to the catalyst's activity.

  • Inactive Catalyst: The active Pd(0) species is susceptible to oxidation. Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen).[3] Solvents should be thoroughly degassed before use. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it needs to be reduced in situ to Pd(0). Inefficient reduction can lead to low catalytic activity.[4]

  • Ligand Selection: For electron-deficient heteroaromatic halides, the choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can enhance the rate of both oxidative addition and reductive elimination, which is often the rate-limiting step.[5][6] If you are using a standard ligand like PPh₃, consider switching to a more specialized one.

  • Insufficient Mixing: In biphasic reaction mixtures, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[7]

Q2: I'm observing significant amounts of a byproduct that appears to be the debrominated starting material. What is happening and how can I prevent it?

This side product is a result of protodeboronation of your boronic acid coupling partner, followed by a reductive dehalogenation pathway.

  • Protodeboronation of Boronic Acid: Boronic acids, especially heteroaryl boronic acids, can be unstable and undergo hydrolysis to the corresponding arene.[4][8] This is a major cause of low yields. To mitigate this:

    • Use a Milder Base: Strong bases can accelerate protodeboronation. Consider switching from strong bases like NaOH or KOH to milder options such as K₃PO₄, Cs₂CO₃, or KF.[3][5]

    • Protect the Boronic Acid: Using more stable boronic esters, like pinacol esters (Bpin), MIDA boronates, or trifluoroborate salts, can be highly effective.[3][8] These reagents slowly release the boronic acid into the reaction medium, keeping its concentration low and minimizing decomposition.

    • Anhydrous Conditions: While some water is often necessary for the Suzuki coupling, excessive amounts can promote protodeboronation. Using a carefully controlled amount of water or switching to an anhydrous solvent system with a base like CsF might be beneficial.[9]

  • Hydrodebromination of the Substrate: In some cases, particularly with electron-deficient substrates, direct hydrodebromination can occur. This can be influenced by the solvent and the presence of impurities.[10] Ensuring high-purity reagents and solvents is crucial.

Q3: My desired product is forming, but I'm also getting a significant amount of homocoupling of my boronic acid. How can I suppress this side reaction?

Homocoupling (dimerization of the boronic acid) is typically caused by the presence of oxygen or inefficient catalyst turnover.

  • Strictly Anaerobic Conditions: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote the homocoupling of boronic acids.[4][7] Ensure your reaction flask is thoroughly purged with an inert gas, and use degassed solvents.

  • Catalyst and Ligand Choice: Bulky phosphine ligands can sterically hinder the formation of the boronic acid homodimer at the palladium center.[7] Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) sources that require in-situ reduction.[11][12]

Q4: The methyl ester on my pyridazine ring is being hydrolyzed. How can I protect it?

Ester hydrolysis is a concern when using strong aqueous bases and high temperatures.

  • Choice of Base: Avoid strong bases like NaOH and KOH. Milder bases such as K₂CO₃, K₃PO₄, or particularly KF are less likely to cause ester saponification.[2][13]

  • Reaction Temperature and Time: If possible, try running the reaction at a lower temperature for a longer period. Monitor the reaction closely by TLC or LC-MS to stop it as soon as the starting material is consumed, avoiding prolonged exposure to basic conditions.

Optimizing Reaction Parameters: A Summary

The success of your Suzuki coupling with this compound depends on a careful balance of several factors. The table below summarizes key parameters and their impact.

ParameterRecommendation for this compoundRationalePotential Issues if Not Optimized
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂/Ligand, PdCl₂(dppf)Pre-formed Pd(0) or efficient in-situ generation of active catalyst.Low conversion, catalyst decomposition.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, RuPhos) or dppf.[14][15]Accelerates oxidative addition and reductive elimination.Slow reaction, low yield.
Base K₃PO₄, Cs₂CO₃, KF.[5][14]Activates boronic acid while minimizing side reactions.Protodeboronation, ester hydrolysis.
Solvent Dioxane/H₂O, Toluene/H₂O, DME.[11][14]Good solubility for reactants, facilitates transmetalation.Poor solubility, side reactions.
Boronic Reagent Consider using a pinacol ester (Bpin) derivative.[3][8]Increased stability against protodeboronation.Low yield due to boronic acid decomposition.
Atmosphere Strict inert atmosphere (Argon or Nitrogen).[3]Prevents oxidation of Pd(0) and phosphine ligands.Catalyst deactivation, homocoupling.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl L₂Pd(II)(Ar¹)(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar²-B(OR)₂ + Base PdII_Diaryl L₂Pd(II)(Ar¹)(Ar²) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar¹-Ar²

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_conversion Check Conversion by TLC/LC-MS start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes high_conversion High Conversion check_conversion->high_conversion No catalyst_issue Catalyst/Ligand Inactive? low_conversion->catalyst_issue side_products Major Side Products? high_conversion->side_products optimize_catalyst Optimize Catalyst System: - Use fresh catalyst/ligand - Switch to bulky, e⁻-rich ligand - Ensure inert atmosphere catalyst_issue->optimize_catalyst Yes debromination Debromination/ Protodeboronation? side_products->debromination Yes homocoupling Homocoupling? side_products->homocoupling No, but homocoupling ester_hydrolysis Ester Hydrolysis? side_products->ester_hydrolysis No, but hydrolysis solve_deboronation Optimize Base/Boron Reagent: - Use milder base (K₃PO₄, KF) - Use boronic ester (Bpin) - Control water content debromination->solve_deboronation Yes solve_homocoupling Improve Inert Atmosphere: - Thoroughly degas solvent - Purge with Ar/N₂ homocoupling->solve_homocoupling Yes solve_hydrolysis Protect Ester Group: - Use non-hydrolytic base (KF) - Lower reaction temperature ester_hydrolysis->solve_hydrolysis Yes

Caption: A decision tree for troubleshooting low yields.

Recommended Experimental Protocol

This protocol is a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or Arylboronic acid pinacol ester (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₃PO₄ (3.0 equiv), finely ground

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid (or ester), and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst.[14]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

This guide provides a comprehensive framework for troubleshooting and optimizing your Suzuki coupling reactions. By understanding the underlying principles and systematically addressing potential issues, you can significantly improve the yield and purity of your desired products.

References

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC - NIH. (2018-11-18). Available at: [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. (2022-04). Available at: [Link]

  • CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling - Royal Society of Chemistry. (2014-10-27). Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (2019-02-26). Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Selected examples for the site selective SM cross‐coupling with electron-deficient and neutral aryl boronic acids. - ResearchGate. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024-02-23). Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017-12-04). Available at: [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous mediaa. - ResearchGate. Available at: [Link]

  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (2024-01-12). Available at: [Link]

  • A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Available at: [Link]

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019-06-05). Available at: [Link]

  • Effect of solvent and base on Suzuki cross-coupling reaction a - ResearchGate. Available at: [Link]

  • The effects of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid. a … - ResearchGate. Available at: [Link]

  • Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate. Available at: [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - MDPI. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Publications. Available at: [Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics - ACS Publications. Available at: [Link]

  • Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox- Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry - American Chemical Society. (2025-12-10). Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022-07-10). Available at: [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. (2014-07-07). Available at: [Link]

  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products - MDPI. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in Sonogashira Coupling of N-Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sonogashira coupling of N-heterocycles. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities and frequent challenges encountered during this powerful cross-coupling reaction. Here, we will delve into common side reactions, offering detailed troubleshooting guides and frequently asked questions in a direct question-and-answer format to address the specific issues you may face in your laboratory.

I. Troubleshooting Common Side Reactions

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone for creating C(sp²)-C(sp) bonds.[1][2][3][4] However, when N-heterocycles are involved as coupling partners, their inherent electronic properties and potential to act as ligands can introduce a unique set of challenges and side reactions.

Issue 1: Dominant Alkyne Homocoupling (Glaser Coupling)

Symptom: Your primary isolated product is a symmetrical diyne, resulting from the coupling of two terminal alkyne molecules, with little to no desired heteroaryl-alkyne product formed.

Causality: This side reaction, known as the Glaser or Glaser-Hay coupling, is predominantly caused by the presence of oxygen when a copper(I) co-catalyst is used.[3][5][6] The copper acetylide intermediate, crucial for the Sonogashira cycle, can be oxidized, leading to dimerization.[5][7] N-heterocycles can sometimes exacerbate this issue by complexing with the palladium catalyst, slowing down the desired cross-coupling pathway and allowing more time for the homocoupling to occur.

Troubleshooting Protocol:

  • Ensure Rigorous Inert Atmosphere:

    • Action: Thoroughly degas all solvents and reagents (including the amine base) by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.

    • Rationale: Oxygen is a key culprit in promoting Glaser coupling.[5] Removing it from the reaction mixture is the most critical step in suppressing this side reaction.

  • Transition to Copper-Free Conditions:

    • Action: Omit the copper(I) co-catalyst from your reaction. You may need to screen different palladium catalysts and ligands to find a system efficient enough for the copper-free variant.[1][3][8][9]

    • Rationale: Eliminating the copper co-catalyst directly prevents the formation of the copper acetylide intermediate that undergoes oxidative homocoupling.[3][8][10]

  • Optimize Ligand Choice:

    • Action: Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[2][11]

    • Rationale: These ligands can accelerate the rate-limiting oxidative addition and subsequent steps in the palladium cycle, making the desired cross-coupling kinetically more favorable than the homocoupling pathway.[2][12]

  • Consider Hydrogen Atmosphere:

    • Action: In some cases, running the reaction under a diluted hydrogen gas atmosphere (mixed with nitrogen or argon) can significantly reduce homocoupling.[13]

    • Rationale: Hydrogen can help maintain the active catalytic species and suppress oxidative side reactions.[13]

Issue 2: Catalyst Deactivation and Low Yield

Symptom: The reaction starts but stalls before completion, or you observe very low to no conversion of your starting materials.

Causality: N-heterocycles, particularly electron-rich ones like pyridines and imidazoles, can act as strong ligands for the palladium center.[3][14] This can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive. Catalyst deactivation can also occur through the formation of palladium black.

Troubleshooting Protocol:

  • Ligand Screening and Loading:

    • Action: Increase the loading of the supporting ligand (e.g., phosphine) or switch to a more strongly coordinating and sterically bulky ligand.

    • Rationale: A well-chosen external ligand can outcompete the N-heterocycle for coordination to the palladium center, thus preventing the formation of inactive complexes.[2]

  • Choice of Palladium Precatalyst:

    • Action: Utilize a pre-formed, well-defined palladium precatalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) instead of generating the active catalyst in situ from sources like Pd(OAc)₂.[2][15]

    • Rationale: Precatalysts can provide a more controlled and efficient entry into the catalytic cycle, minimizing side reactions that lead to catalyst decomposition.

  • Solvent and Base Selection:

    • Action: Screen different solvents and bases. Sometimes, a less coordinating solvent or a weaker base can mitigate catalyst deactivation.[16][17]

    • Rationale: The reaction environment significantly impacts catalyst stability and activity.[16] The choice of solvent can influence the solubility of reagents and the stability of catalytic intermediates.

Issue 3: Dehalogenation or Protodepalladation

Symptom: You observe the formation of the simple, unfunctionalized N-heterocycle (where the halide has been replaced by a hydrogen atom) as a significant byproduct.

Causality: This side reaction, known as hydrodehalogenation or protodepalladation, can occur at various stages of the catalytic cycle. It can be particularly problematic with electron-rich heterocycles and when using certain amine bases or protic solvents.

Troubleshooting Protocol:

  • Base Selection:

    • Action: Switch to a non-nucleophilic, sterically hindered base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in place of amine bases like triethylamine.[17]

    • Rationale: Amine bases can sometimes act as hydride sources, leading to reductive dehalogenation. Inorganic bases are less prone to this side reaction.

  • Solvent Choice:

    • Action: Ensure the use of anhydrous solvents.

    • Rationale: Water can be a proton source for protodepalladation.

  • Reaction Temperature:

    • Action: Lower the reaction temperature.

    • Rationale: Dehalogenation pathways can become more competitive at higher temperatures.[18]

II. Frequently Asked Questions (FAQs)

Q1: My N-heterocycle is electron-deficient. What specific problems should I anticipate?

A1: Electron-deficient N-heterocycles (e.g., pyrimidines, benzothiadiazoles) generally make the aryl halide more reactive towards the initial oxidative addition step, which is often beneficial.[12][19] However, they can also be more susceptible to nucleophilic attack by the base or other nucleophiles present in the reaction mixture. Careful selection of a non-nucleophilic base is crucial.

Q2: Can I use aryl chlorides as coupling partners for N-heterocycles in Sonogashira reactions?

A2: While challenging, it is possible. Aryl chlorides are less reactive than bromides and iodides.[5] Successful coupling typically requires more forcing conditions, such as higher temperatures and specialized catalyst systems with highly active, electron-rich, and bulky ligands (e.g., specific NHC-palladium complexes).[2]

Q3: How does the choice of solvent affect my reaction?

A3: The solvent plays a critical role in dissolving the reagents, stabilizing the catalyst, and influencing the reaction rate.[16] Polar aprotic solvents like DMF and THF are common.[1] For some N-heterocycles, using the amine base (e.g., triethylamine) as the solvent can be effective.[19] However, the optimal solvent is highly substrate-dependent and may require screening.[16]

Q4: What is the role of the amine base in the reaction?

A4: The amine base has multiple roles. It neutralizes the hydrogen halide (HX) produced during the reaction, deprotonates the terminal alkyne to form the reactive acetylide species, and can also act as a ligand for the palladium catalyst.[1][3]

III. Visualizing the Process: Catalytic Cycles and Side Reactions

To better understand the interplay of the desired reaction and its competing pathways, the following diagrams illustrate the key mechanistic steps.

The Sonogashira Catalytic Cycle

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII trans-R-Pd(II)(X)L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal CuCycle Copper Cycle (Cu-C≡C-R') CuCycle->Transmetal PdII_alkyne trans-R-Pd(II)(C≡C-R')L₂ Transmetal->PdII_alkyne Isom cis-Isomerization PdII_alkyne->Isom PdII_cis cis-R-Pd(II)(C≡C-R')L₂ Isom->PdII_cis RedElim Reductive Elimination PdII_cis->RedElim RedElim->Pd0 Regeneration Product R-C≡C-R' RedElim->Product

Caption: The main catalytic cycle of the Sonogashira coupling reaction.

Competing Side Reaction: Glaser Homocoupling

Glaser_Coupling Alkyne R'-C≡C-H CuAcetylide Cu-C≡C-R' Alkyne->CuAcetylide + Cu(I), Base CuI Cu(I) Catalyst Base Base Dimer R'-C≡C-C≡C-R' CuAcetylide->Dimer Oxidative Dimerization Oxygen O₂ (Oxidant) Oxygen->Dimer

Caption: The pathway for the undesirable Glaser homocoupling side reaction.

IV. Quantitative Data Summary

ParameterRecommendation for N-HeterocyclesRationale
Catalyst Loading 1-5 mol % PdHigher loadings may be needed for less reactive halides or coordinating heterocycles.
Ligand:Metal Ratio 2:1 to 4:1Ensures sufficient ligand is present to prevent heterocycle coordination to Pd.
Copper Co-catalyst 0.5-2 mol % (if used)Use minimal effective amount to reduce homocoupling. Consider copper-free for problematic substrates.[3][9]
Base 2-3 equivalentsInorganic bases (K₂CO₃, Cs₂CO₃) are preferred to minimize dehalogenation.[17]
Temperature Room Temp to 100 °CStart at lower temperatures to minimize side reactions like dehalogenation.[18]

V. Concluding Remarks

The Sonogashira coupling of N-heterocycles is a nuanced yet powerful tool in synthetic chemistry. Success often hinges on a systematic approach to troubleshooting and a deep understanding of the potential side reactions. By carefully considering the choice of catalyst, ligand, base, and reaction conditions, researchers can effectively mitigate these challenges and achieve high yields of their desired products. This guide serves as a starting point for navigating these complexities, but as with all cross-coupling reactions, empirical screening and optimization are key to success for each unique substrate.

References

  • Vertex AI Search. Sonogashira coupling.
  • Benchchem.
  • Sigma-Aldrich. Cross-Coupling Reaction Guide.
  • ResearchGate. Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF.
  • Benchchem. Minimizing side reactions in the Sonogashira coupling of benzothiadiazoles.
  • Chemistry LibreTexts. Sonogashira Coupling.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. In Sustainable Chemical Insight in Biological Exploration. [Link]

  • The Organic Chemistry Blog. (2008). Copper-free Sonogashira coupling. [Link]

  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Shroder, M. The Sonogashira Coupling.
  • Yi, C., Hua, R. (2010). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 75(8), 2699-2702. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Zare, A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6886-6923. [Link]

  • Reddy, M. S., et al. (2016). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 1(4), 627-638. [Link]

  • Organic Chemistry Portal. Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. [Link]

  • Zare, A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6886-6923. [Link]

  • Organic Chemistry Portal. Glaser Coupling, Hay Coupling. [Link]

  • Wang, Y., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. ACS Omega, 8(44), 41843-41850. [Link]

  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • Wang, C., et al. (2019). Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. The Journal of Organic Chemistry, 84(15), 9679-9686. [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]

  • Gallop, C. W. D., Chen, M.-T., & Navarro, O. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Letters, 16(14), 3724–3727. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. Synthesis, 48(1), 1-21. [Link]

  • He, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15449-15461. [Link]

  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Hussain, M., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 456. [Link]

  • Orlova, M., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(11), 4104-4109. [Link]

  • Sharma, P., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4531-4552. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Taylor & Francis. Glaser coupling – Knowledge and References. [Link]

  • Sharma, P., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4531-4552. [Link]

  • Golec, B., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Beilstein Journal of Organic Chemistry, 18, 296-304. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • The Organic Chemistry Tutor. (2019). Sonogashira coupling. [Link]

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Technical Support Center: Optimizing Buchwald-Hartwig Amination of Pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of pyridazines. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this powerful C-N bond-forming reaction. As Senior Application Scientists, we've structured this guide to not only provide solutions but also to explain the underlying chemical principles governing your experimental outcomes.

Troubleshooting Guide: Diagnosing and Solving Common Issues

The Buchwald-Hartwig amination of pyridazines can be a fickle reaction, susceptible to a range of issues from catalyst inhibition to substrate decomposition.[1][2] Pyridazines, being electron-deficient and containing a nitrogen atom that can coordinate to the palladium catalyst, present unique challenges.[2] This section is designed to walk you through a logical process of identifying and resolving common problems.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

This is one of the most common issues and can stem from several factors.[3] Use the following workflow to diagnose the problem.

troubleshooting_workflow start Low/No Conversion catalyst Is the Catalyst System Active? start->catalyst Step 1: Check Catalyst conditions Are Reaction Conditions Optimal? start->conditions Step 2: Check Conditions materials Are Starting Materials Pure & Dry? start->materials Step 3: Check Materials catalyst_sol Solution: Screen Ligands & Pd Sources. - Use bulky, electron-rich ligands (e.g., XPhos, RuPhos). - Use a pre-catalyst (e.g., G3 or G4) for reliable active species formation. catalyst->catalyst_sol conditions_sol Solution: Re-evaluate Base & Solvent. - Is the base strong enough and soluble? - Is the solvent anhydrous and degassed? - Increase temperature. conditions->conditions_sol materials_sol Solution: Purify & Dry Reagents. - Recrystallize/distill starting materials. - Use freshly dried, degassed solvent. - Ensure base is anhydrous. materials->materials_sol base_role pd_complex [L-Pd(Ar)(HNR¹R²)]⁺X⁻ amido_complex L-Pd(Ar)(NR¹R²) pd_complex->amido_complex Deprotonation base Base product Ar-NR¹R² amido_complex->product Reductive Elimination

Caption: The crucial role of the base in forming the palladium-amido intermediate.

Base TypeExamplespKaH (approx.)AdvantagesDisadvantages
Strong Alkoxides NaOtBu, KOtBu19High reaction rates, effective for a wide range of substrates. [4]Incompatible with many sensitive functional groups (e.g., esters, ketones). [3][4]
Amide Bases LHMDS26Allows for reactions with protic functional groups (e.g., alcohols, primary amides). [4]Solid is air-sensitive; can be too strong for some substrates. [4]
Inorganic Carbonates Cs₂CO₃, K₂CO₃10Good for base-sensitive substrates; Cs₂CO₃ has good solubility in some organic solvents. [5]Lower reaction rates, may require higher temperatures. [4]
Inorganic Phosphates K₃PO₄12Mild conditions, good functional group tolerance. [5]Often requires higher temperatures; solubility can be an issue. [3]

Recommendation Strategy:

  • Start with a Strong Base: For simple, robust pyridazines, NaOtBu is a common and effective starting point. [3]2. Assess Functional Groups: If your pyridazine or amine has base-sensitive functional groups, immediately opt for a weaker base like Cs₂CO₃ or K₃PO₄. [3][5]3. Consider Steric Hindrance: For highly sterically hindered amines, a stronger base may be required to facilitate deprotonation. [6]

Q5: What is the best solvent for the Buchwald-Hartwig amination of pyridazines?

The ideal solvent should dissolve the reactants and catalytic species while being inert to the reaction conditions. [2]Anhydrous and degassed solvents are essential for reproducibility. [7]

Solvent Type Key Features & Considerations
Toluene / Xylene Aromatic Commonly used, good balance of solubility and high boiling point for reactions requiring heat. [3][8]Favored for aryl iodide substrates to prevent inhibition by the iodide salt byproduct. [4]
1,4-Dioxane Ether Frequently used and effective, but it is considered a solvent of concern and should be avoided if possible. [3][8]
THF / 2-MeTHF Ether Good general-purpose solvents. 2-MeTHF is a greener alternative to THF and has been shown to be superior in some cases. [3][9]

| tert-Butanol | Alcohol | Can be used, sometimes with beneficial effects, but may participate in side reactions. |

Prohibited Solvents: Chlorinated solvents (e.g., chloroform), acetonitrile, and pyridine should be avoided as they can inhibit the palladium catalyst by binding to it. [5]

Q6: Can you provide a general, representative protocol for this reaction?

Certainly. This protocol is a starting point and must be optimized for your specific substrates. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Pyridazine

  • Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the pyridazinyl halide (1.0 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%), and any additional ligand if required (e.g., XPhos, 1-10 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.). Then, add the amine (1.1-1.5 equiv.) either neat if it is a liquid or as a solution in the reaction solvent if it is a solid.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe to achieve a final concentration of approximately 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C). [5]6. Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS analysis of small aliquots.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine to remove the inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. [10]

References
  • A Proposed Protocol for the Synthesis of 3-amino-4-methyl-6-phenylpyridazine via Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC C
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Buchwald-Hartwig Amin
  • The Buchwald–Hartwig Amination After 25 Years.
  • Help troubleshooting a Buchwald-Hartwig amin
  • optimizing base and solvent for Buchwald-Hartwig amin
  • An easily available N-heterocyclic carbene–palladium(II) catalyst for Buchwald–Hartwig amination of aryl chlorides.
  • Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139.
  • The Buchwald–Hartwig Amin
  • troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine. Benchchem.
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  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.
  • Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amin
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamid
  • Optimization of the Buchwald-Hartwig reaction.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.

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Technical Support Center: Purification Strategies for Substituted Pyridazine Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of substituted pyridazine products. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic compounds. Pyridazines, with their vicinal nitrogen atoms, possess unique electronic and physical properties that can complicate standard purification workflows. Their inherent basicity and polarity often lead to issues such as peak tailing in chromatography and difficulties in crystallization.

This document moves beyond simple protocols to provide in-depth troubleshooting advice and foundational knowledge, empowering you to rationally design and optimize your purification strategies.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific, frequently encountered problems in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Section 1: Column Chromatography

Column chromatography is a primary tool for pyridazine purification, but the interaction between the basic product and the acidic stationary phase can be problematic.

Question 1: My pyridazine product is streaking or tailing badly on a silica gel column. Why is this happening and how can I get sharp peaks?

Answer: This is the most common issue faced when purifying nitrogen-containing heterocycles like pyridazines. Tailing occurs due to strong, non-ideal interactions between the basic lone pairs on the pyridazine's nitrogen atoms and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong binding causes a portion of the molecules to lag behind the main band, resulting in a tailed peak and poor separation.

Solutions:

  • Deactivate the Silica Gel: The most effective solution is to neutralize the acidic sites on the stationary phase. This is achieved by adding a small amount of a basic modifier to your mobile phase (eluent).[1]

    • Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your more polar solvent (e.g., ethyl acetate). The TEA is a stronger base than the pyridazine and will preferentially bind to the acidic silanol groups, effectively "capping" them and allowing your product to elute symmetrically.[1]

    • Ammonia: Using a solution of 7N ammonia in methanol as a polar modifier can also be highly effective.

  • Use an Alternative Stationary Phase: If base-modified eluents are not suitable for your compound's stability, consider a different stationary phase.[2]

    • Alumina (Al₂O₃): Both neutral and basic alumina are excellent alternatives to silica for purifying basic compounds.[1]

    • Reverse-Phase (C18) Silica: For polar pyridazine derivatives, reverse-phase chromatography is often a superior choice as it operates on a different separation principle (hydrophobicity) and avoids the strong acid-base interactions.[1][3]

  • Dry Loading: Adsorbing your crude material onto a small amount of silica gel ("dry loading") and then loading the powder onto the column can lead to better resolution compared to loading the sample dissolved in a strong solvent.[1]

Question 2: I'm struggling to separate my desired pyridazine from a closely related impurity with similar polarity. How can I improve the resolution?

Answer: Achieving separation between analogues requires optimizing the selectivity of your chromatographic system. This involves a careful selection of both the mobile and stationary phases.

Solutions:

  • Optimize the Mobile Phase:

    • Systematic TLC Analysis: Before running a column, meticulously test various solvent systems using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.4 for your desired compound, with maximum separation from the impurity.[3]

    • Use Ternary Solvent Systems: Instead of a simple two-solvent system (e.g., hexane/ethyl acetate), introduce a third solvent with a different character. For example, adding dichloromethane (DCM) or a small amount of methanol can alter the selectivity and improve separation.

    • Isocratic vs. Gradient Elution: If TLC shows the spots are very close, a shallow gradient elution on the column will be more effective than an isocratic (constant solvent composition) elution. A shallow gradient gradually increases the eluent strength, allowing more time for the column to resolve closely eluting compounds.

  • Change Stationary Phase: If optimizing the mobile phase is insufficient, the stationary phase chemistry is the next variable to change. If you are using silica, consider switching to alumina, or moving from normal-phase to reverse-phase, which will completely change the elution order and selectivity.

Table 1: Common Solvent Systems for Chromatography of Pyridazines

PolaritySolvent System (Normal Phase on Silica/Alumina)Notes
Low Hexane / Ethyl Acetate (9:1 to 1:1)A standard starting point for many organic compounds.[4][5]
Medium Dichloromethane / Methanol (99:1 to 9:1)Good for more polar pyridazines.[6]
High Ethyl Acetate / Methanol (98:2 to 9:1)Often requires a basic modifier like TEA to prevent tailing.
Specialized Chloroform / Ether (9:1)Has been used successfully for specific substituted pyridazines.[4]

DOT Diagram: Troubleshooting Workflow for Column Chromatography

Chromatography_Troubleshooting start Problem: Poor Separation / Peak Tailing check_tailing Is the peak tailing significantly? start->check_tailing add_base Add 0.5% Triethylamine to the mobile phase check_tailing->add_base Yes check_rf Are Rf values of spots very close on TLC? check_tailing->check_rf No change_stationary Switch to Alumina or Reverse-Phase (C18) column add_base->change_stationary If tailing persists add_base->check_rf success Successful Purification change_stationary->success optimize_solvent Test alternative solvent systems (e.g., DCM/MeOH, or add Acetone) check_rf->optimize_solvent Yes check_rf->success No, separation is good use_gradient Run a shallow gradient elution instead of isocratic optimize_solvent->use_gradient use_gradient->success

Caption: Decision tree for troubleshooting common column chromatography issues.

Section 2: Recrystallization

Recrystallization is a powerful and cost-effective technique for purifying solid products, relying on differences in solubility between the product and impurities in a given solvent.

Question 1: My pyridazine product "oils out" instead of forming crystals. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid crystalline lattice. This typically happens under two conditions:

  • The boiling point of the recrystallization solvent is higher than the melting point of your compound.

  • The solution is too supersaturated, or it is cooled too quickly, not giving the molecules time to align into a crystal lattice.[3]

Solutions:

  • Choose a Lower-Boiling Solvent: Select a solvent that has a boiling point at least 10-20 °C below the melting point of your compound.

  • Reduce Saturation Level: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve the oil, then allow it to cool much more slowly.[3]

  • Slow Cooling is Critical: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, which encourages the formation of well-ordered crystals. Once crystals begin to form at room temperature, then you can move the flask to an ice bath to maximize the yield.[3]

Question 2: After recrystallization, my yield is very low, or nothing crystallizes out at all. What went wrong?

Answer: This problem almost always points to an issue with the choice of solvent or the concentration of the solute.[1]

Solutions:

  • Too Much Solvent: The most common mistake is adding too much hot solvent. You must use the absolute minimum amount of boiling solvent required to fully dissolve the crude product.[1] If you've added too much, you can carefully evaporate some of the solvent to re-establish a supersaturated solution upon cooling.[3]

  • Inappropriate Solvent Choice: The ideal solvent is one in which your product has high solubility at high temperatures but low solubility at low temperatures.[7] If the compound is too soluble even in the cold solvent, you will get poor recovery.

  • Use a Solvent/Anti-Solvent System: If finding a single ideal solvent is difficult, a two-solvent system is an excellent alternative. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, while the solution is hot, slowly add a "poor" or "anti-solvent" (in which the compound is insoluble, but which is miscible with the good solvent) dropwise until the solution just becomes cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.[3] Common pairs include Ethanol/Water, Acetone/Hexane, and Dichloromethane/Hexane.[8][9]

  • Induce Crystallization: If the solution is supersaturated but no crystals form, you can try:

    • Scratching: Gently scratch the inside surface of the flask at the solution-air interface with a glass rod. The microscopic scratches provide a nucleation site for crystal growth.[3]

    • Seeding: Add a tiny crystal of the pure product (a "seed crystal") to the cooled solution to initiate crystallization.[3]

Section 3: Liquid-Liquid Extraction

Question 1: How can I use acid-base extraction to remove acidic or neutral starting materials from my basic pyridazine product?

Answer: Acid-base extraction is an ideal technique for this scenario. It leverages the basicity of the pyridazine ring to selectively move it between an organic phase and an aqueous phase.[10][11]

The Principle:

  • Your basic pyridazine product will be protonated by an aqueous acid (like 1M HCl), forming a water-soluble salt (Pyridazine-H⁺Cl⁻).[12]

  • Neutral organic impurities or starting materials will remain uncharged and stay dissolved in the organic solvent.

  • Acidic impurities can be removed beforehand by washing with a weak base like sodium bicarbonate.

DOT Diagram: Acid-Base Extraction Workflow

AcidBase_Extraction start Crude Mixture in Organic Solvent (e.g., DCM or Ether) wash_acid Wash with 1M HCl (aq) start->wash_acid separate1 Separate Layers wash_acid->separate1 org_layer1 Organic Layer: Contains Neutral Impurities separate1->org_layer1 Organic aq_layer1 Aqueous Layer: Contains Protonated Pyridazine Salt (Product-H⁺Cl⁻) separate1->aq_layer1 Aqueous basify Neutralize Aqueous Layer with NaOH (aq) until basic aq_layer1->basify back_extract Back-extract with fresh Organic Solvent (x3) basify->back_extract separate2 Separate Layers back_extract->separate2 aq_layer2 Aqueous Layer: (Discard) separate2->aq_layer2 Aqueous org_layer2 Combined Organic Layers: Contains Pure Pyridazine Product separate2->org_layer2 Organic dry_evap Dry with MgSO₄, Filter, and Evaporate Solvent org_layer2->dry_evap final_product Purified Pyridazine Product dry_evap->final_product

Caption: Workflow for purifying a basic pyridazine using acid-base extraction.

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Basic Pyridazine using a Modified Eluent

This protocol is designed to purify basic pyridazine derivatives on silica gel while minimizing peak tailing.[1]

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use (e.g., 5% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into the column and use gentle air pressure to pack the bed uniformly, ensuring no air bubbles are trapped.[13]

  • Mobile Phase Preparation: Prepare your mobile phase solvents. For a gradient elution, you will need a low-polarity solvent (Solvent A, e.g., Hexane) and a high-polarity solvent (Solvent B, e.g., Ethyl Acetate). Add 0.5% (v/v) triethylamine to Solvent B to neutralize the silica.[1]

  • Sample Loading: Dissolve your crude compound in a minimal amount of a suitable solvent (like DCM or the mobile phase). Alternatively, adsorb the compound onto a small amount of silica gel ("dry loading"), which often gives better resolution.[1] Carefully apply the sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 100% Solvent A) and gradually increasing the proportion of Solvent B to elute your compound.

  • Fraction Collection: Collect fractions and monitor the elution of your compound using Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Frequently Asked Questions (FAQs)

  • Q: What are the most common impurities I should expect in a pyridazine synthesis?

    • A: Impurities are highly dependent on the synthetic route. Common sources include unreacted starting materials (e.g., 1,4-dicarbonyl compounds, hydrazines), regioisomers if the precursors are unsymmetrical, and over-oxidation or side-reaction products.[6][14]

  • Q: Which analytical techniques are best for assessing the purity of my final product?

    • A: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) provides quantitative purity data.[3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can reveal impurities with distinct signals. Melting point analysis is a classic, effective method; a sharp melting point range (typically < 2 °C) is indicative of high purity.[15]

  • Q: Are there any general safety precautions for purifying pyridazines?

    • A: Always handle chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Many substituted pyridazines and their precursors (like hydrazine) can be toxic or irritant. Review the Safety Data Sheet (SDS) for all chemicals before use.

References

  • Technical Support Center: Solvent Selection for Recrystallization of Pyrazine Derivatives - Benchchem.
  • Synthesis and Liquid Crystalline Phases of Pyridazine Derivatives II. Molecular Crystals and Liquid Crystals.
  • Technical Support Center: Purification of 3-Pyridazinealanine Compounds - Benchchem.
  • Technical Support Center: Purification of 3-Chloro-4-methyl-6-phenylpyridazine - Benchchem.
  • Troubleshooting common issues in the synthesis of pyrazine derivatives - Benchchem.
  • The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis - ResearchGate.
  • Synthesis, crystal structures and biological evaluation of new pyridazine derivatives - DIAL@UCLouvain.
  • US4628088A - Preparation of substituted pyridazines - Google Patents.
  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC - NIH.
  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester.
  • Synthesis and Crystallization of N-Rich Triazole Compounds - MDPI.
  • Acid-Base Extraction - Lab Manual.
  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit.
  • Acid–base extraction - Wikipedia.
  • Bulk Pyridine Spherical Silica Gels - SiliCycle.
  • Synthesis and Characterization of Unique Pyridazines - Liberty University.
  • Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine - ResearchGate.
  • Chromatography: The Solid Phase - University of Rochester.
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed.
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts.
  • Pyridazine - Wikipedia.
  • Synthetic pathways to substituted/heterocyclic pyridazines - ResearchGate.
  • Acid-Base Extraction Tutorial - YouTube.
  • Separation of organic amine compounds on silica gel with reversed-phase eluents - ACS Publications.
  • Silica gel column preparation and compound purification - YouTube.

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Technical Support Center: Minimizing Homocoupling in Palladium-Catalyzed Reactions of Bromopyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridazine scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Their synthesis often relies on palladium-catalyzed cross-coupling reactions to introduce molecular complexity. However, researchers frequently encounter a persistent challenge: the formation of symmetrical homocoupled byproducts, which complicates purification and reduces the yield of the desired cross-coupled product. This is particularly problematic when working with electron-deficient heteroaryl halides like bromopyridazines.

This technical support guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you diagnose and minimize homocoupling in your palladium-catalyzed reactions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What exactly is homocoupling in this context?

Homocoupling is a common side reaction in palladium-catalyzed cross-couplings where two identical molecules couple with each other instead of with their intended reaction partner. In the case of a Suzuki-Miyaura reaction with a bromopyridazine and a boronic acid, you can have two types of homocoupling:

  • Aryl Halide Homocoupling: Two molecules of the bromopyridazine couple to form a bi-pyridazine.

  • Boronic Acid Homocoupling: Two molecules of the boronic acid couple to form a symmetrical biaryl.[1][2]

Boronic acid homocoupling is often the more prevalent and troublesome of the two, especially when using Pd(II) precatalysts or if oxygen is not rigorously excluded from the reaction.[2][3]

Q2: Why are bromopyridazines so prone to these side reactions?

Bromopyridazines are electron-deficient heteroaromatics. This electronic nature has several consequences:

  • Facile Oxidative Addition: The electron-poor C-Br bond readily undergoes oxidative addition to the Pd(0) center, which is a necessary first step in the catalytic cycle.[4][5]

  • Catalyst Inhibition: The nitrogen atoms in the pyridazine ring can act as strong σ-donors and coordinate tightly to the palladium catalyst, potentially poisoning it or altering its reactivity in a way that favors side reactions.[6] This is a known challenge when working with many nitrogen-containing heterocycles.[6]

Q3: I'm seeing a lot of homocoupling. What are the first simple adjustments I should make?

Before undertaking a full re-optimization, consider these initial, high-impact checks:

  • Improve Degassing: Oxygen is a known promoter of boronic acid homocoupling.[2][3] Ensure your solvent and reaction mixture are rigorously degassed. A subsurface sparge with an inert gas (nitrogen or argon) for 15-30 minutes is more effective than simple vacuum/backfill cycles.[3][7]

  • Check Reagent Purity: Ensure your bromopyridazine and coupling partner (e.g., boronic acid) are pure. Impurities can sometimes interfere with the catalysis.

  • Use a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂, these species can directly promote the homocoupling of boronic acids.[2][3] Switching to a Pd(0) source like Pd₂(dba)₃ can often mitigate this issue.[6]

Q4: How does my choice of base impact homocoupling?

The base is critical. A base that is too strong or too weak can be detrimental. For Suzuki-Miyaura couplings, weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred. Stronger bases like hydroxides or alkoxides can sometimes accelerate catalyst decomposition or promote side reactions like protodeboronation (hydrolysis of the boronic acid), which reduces the concentration of your nucleophile and can indirectly affect reaction rates. The base also plays a role in the transmetalation step and can influence the overall catalyst stability.[8]

Section 2: In-Depth Troubleshooting Guides

If the initial checks do not resolve the issue, a more systematic approach is required. This section provides a logical workflow and detailed protocols to suppress homocoupling.

Guide 1: Systematic Optimization of Reaction Parameters

This guide follows a step-by-step process to identify the key parameters driving homocoupling in your specific reaction.

Troubleshooting_Workflow Start High Homocoupling Observed Degas Step 1: Rigorous Degassing (Subsurface Sparge) Start->Degas Catalyst Step 2: Change Palladium Source (Try Pd(0) e.g., Pd₂(dba)₃) Degas->Catalyst If problem persists Ligand Step 3: Screen Ligands (Bulky, Electron-Rich) Catalyst->Ligand If problem persists Base Step 4: Screen Bases (K₃PO₄, K₂CO₃, CsF) Ligand->Base If problem persists Solvent Step 5: Adjust Solvent & Temperature (Aprotic Polar, Lower Temp) Base->Solvent If problem persists Success Problem Solved Solvent->Success If optimized

Caption: A systematic workflow for troubleshooting homocoupling.

As mentioned in the FAQs, these are the most critical first steps. Oxygen exclusion is paramount to suppress the Pd(II)-mediated homocoupling of boronic acids.[3] Using a direct Pd(0) source avoids the presence of excess Pd(II) at the start of the reaction.

The choice of phosphine ligand is arguably the most important factor for controlling selectivity. For electron-deficient heteroaryl halides, the general rule is to use bulky, electron-rich ligands.

  • Why?

    • Promotes Reductive Elimination: Bulky ligands accelerate the final C-C bond-forming reductive elimination step.[2] This is the step that forms your desired product. If this step is fast, the palladium intermediate has less time to participate in side reactions.

    • Stabilizes the Pd(0) State: Electron-rich ligands help stabilize the active Pd(0) catalyst and promote the initial, rate-limiting oxidative addition step into the C-Br bond.[4]

    • Steric Hindrance: The bulk can sterically disfavor the formation of undesired intermediates that lead to homocoupling.

Table 1: Comparison of Common Ligands for Coupling with Heteroaryl Halides

Ligand TypeExample(s)Key CharacteristicsTypical Performance vs. Homocoupling
Triarylphosphines PPh₃Standard, less electron-rich, less bulky.Often leads to significant homocoupling with challenging substrates.
Bulky Alkylphosphines P(tBu)₃, P(Cy)₃Very electron-rich, sterically demanding.Can be effective but sometimes too reactive, leading to catalyst decomposition. P(tBu)₃ is known to facilitate reversible oxidative addition, which can be beneficial.[9]
Buchwald Biarylphosphines SPhos, XPhos, RuPhosState-of-the-art. Very bulky and electron-rich, designed for high catalyst turnover and challenging couplings.[10]Generally provide the best results in suppressing homocoupling and achieving high yields. SPhos is a good starting point.[11]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, often more stable than phosphines at high temperatures.Excellent for certain couplings, particularly with aryl chlorides, and can suppress homocoupling.[10]

Recommendation: If you are using a simple ligand like PPh₃, screen a panel of Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos). These often provide a dramatic improvement.

  • Base: Screen milder inorganic bases. K₃PO₄ is often an excellent choice for Suzuki couplings as it is effective without being overly harsh.

  • Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane, THF, or CPME are standard. Sometimes, adding a small amount of water is necessary for Suzuki reactions to dissolve the base and facilitate transmetalation, but using fully aqueous systems can sometimes increase homocoupling.[12]

  • Temperature: Higher temperatures can accelerate both the desired reaction and undesired side reactions, including catalyst decomposition. If homocoupling is severe, try running the reaction at a lower temperature for a longer period (e.g., 60-80 °C instead of >100 °C).

Guide 2: Protocol for a Diagnostic Test Reaction

When troubleshooting, it is inefficient to run large-scale reactions. Use this small-scale protocol in parallel vials to quickly screen conditions.

  • Preparation: In an inert atmosphere (glovebox), add the appropriate palladium source (e.g., 2 mol% Pd₂(dba)₃) and ligand (e.g., 4.4 mol% SPhos) to several 1-dram vials equipped with small stir bars.

  • Add Reagents: To each vial, add the bromopyridazine (1.0 eq, e.g., 0.1 mmol), the boronic acid coupling partner (1.2-1.5 eq), and the base to be tested (2.0-3.0 eq).

  • Add Solvent: Add 0.5 mL of rigorously degassed solvent to each vial.

  • Seal and Heat: Tightly cap the vials, remove them from the glovebox, and place them in a pre-heated aluminum reaction block on a stirrer hotplate.

  • Monitor: After a set time (e.g., 2, 8, 16 hours), take a small aliquot from each vial, dilute, and analyze by LC-MS or TLC to determine the ratio of product to starting material and homocoupled byproduct.

This parallel approach allows for rapid identification of the most promising ligand/base/solvent combination to pursue on a larger scale.

Section 3: Mechanistic Insights

Understanding the catalytic cycle helps visualize where the reaction can go wrong. The desired cross-coupling pathway is in competition with pathways leading to homocoupling.

Catalytic_Cycle cluster_homo Homocoupling Side Reactions Pd0 Pd(0)L₂ OA_Complex Ar¹-Pd(II)L₂(X) Pd0->OA_Complex Oxidative Addition (Ar¹-X) Trans_Complex Ar¹-Pd(II)L₂(Ar²) OA_Complex->Trans_Complex Transmetalation (Ar²-B(OR)₂) Trans_Complex->Pd0 Reductive Elimination Product Ar¹-Ar² (Desired Product) Trans_Complex->Product PdII_Source Pd(II) from Precatalyst or O₂ Homo_Complex Ar²-Pd(II)L₂(Ar²) PdII_Source->Homo_Complex 2 x Ar²-B(OR)₂ Homo_Complex->Pd0 Reductive Elimination Homo_Product Ar²-Ar² (Homocoupled Byproduct) Homo_Complex->Homo_Product

Caption: Palladium catalytic cycle showing the desired cross-coupling pathway and a common homocoupling side reaction.

The key takeaway from the mechanism is that any species or condition that generates excess Pd(II) or slows down the main catalytic cycle (especially reductive elimination) can open the door for competing homocoupling pathways.[2][3] Using bulky, electron-donating ligands directly accelerates the "Reductive Elimination" step, pushing the reaction toward the desired Ar¹-Ar² product.[2]

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  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Oxidative Addition/Reductive Elimination. (2023). Chemistry LibreTexts. [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (2018). The Journal of Organic Chemistry. [Link]

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017). ResearchGate. [Link]

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  • Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. (2023). YouTube. [Link]

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  • Oxidative Addition to Palladium(0) Made Easy through Photoexcited-State Metal Catalysis. (2019). Angewandte Chemie International Edition. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2004). ResearchGate. [Link]

  • A new P3N ligand for Pd-catalyzed cross-couplings in water. (2023). Chemical Science. [Link]

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  • Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. (2017). ACS Omega. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2016). The Journal of Organic Chemistry. [Link]

  • The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. (2010). Journal of the American Chemical Society. [Link]

  • Suzuki-Miyaura Coupling. (2021). Chemistry LibreTexts. [Link]

  • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. (2011). ResearchGate. [Link]

  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. (2022). Angewandte Chemie International Edition. [Link]

  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. (2023). Organic Chemistry Portal. [Link]

  • oxidative addition and palladium coupling. (n.d.). CSB/SJU. [Link]

  • Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2017 Chemistry| Problem Solved |ChemOrgChem. (2023). YouTube. [Link]

  • Struggling with Suzuki Reaction. (2023). Reddit. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. [Link]

  • Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. (2018). Inorganic Chemistry. [Link]

  • Palladium‐Catalyzed Cross‐Coupling Reactions on Pyridazine Moieties. (2011). ResearchGate. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2004). ACS Publications. [Link]

  • Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols. (2009). Chemical Communications. [Link]

  • Palladium-catalyzed reductive homocoupling of aromatic halides and oxidation of alcohols. (2010). The Journal of Organic Chemistry. [Link]

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Technical Support Center: Sonogashira Reactions with Electron-Deficient Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for navigating the complexities of Sonogashira cross-coupling reactions, specifically tailored for researchers, scientists, and drug development professionals working with challenging electron-deficient heterocyclic substrates. This guide is structured to provide in-depth, field-proven insights to troubleshoot and optimize your reactions, moving beyond simple protocols to explain the "why" behind experimental choices.

Introduction: The Challenge of Electron-Deficient Heterocycles

The Sonogashira reaction is a cornerstone of modern synthetic chemistry, enabling the formation of crucial C(sp²)-C(sp) bonds.[1] However, when one of the coupling partners is an electron-deficient heterocycle (e.g., pyridines, pyrimidines, pyrazines), researchers often face a frustrating reality of low yields, catalyst deactivation, and a plethora of side products.[2][3]

The primary reason for these difficulties lies in the electronic nature of the substrates. The lone pair of electrons on the heteroatom (typically nitrogen) can coordinate with the palladium catalyst, forming inactive or less active species, thereby poisoning the catalytic cycle.[2][4] Furthermore, the electron-deficient nature of the aromatic ring makes the initial oxidative addition step—often the rate-determining step—significantly more challenging compared to their electron-rich counterparts.[5][6]

This guide will dissect these challenges and provide a systematic approach to overcoming them, transforming your low-yield struggles into successful, high-yielding transformations.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with a 2-chloropyridine is failing completely. What's the most likely culprit?

A1: The C-Cl bond is notoriously unreactive in Sonogashira couplings compared to C-Br or C-I bonds.[5][7] The primary issue is almost always an insufficiently active catalyst system. Standard catalysts like Pd(PPh₃)₄ often fail to promote the difficult oxidative addition of the C-Cl bond.[8] You will likely need to employ more sophisticated, electron-rich, and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate this step.[8][9] Additionally, higher reaction temperatures are typically required to activate the C-Cl bond.[8]

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I prevent this?

A2: Glaser coupling is a common side reaction, especially when using a copper(I) co-catalyst in the presence of oxygen.[10][11] To minimize this, the most effective strategy is to run the reaction under strictly anaerobic conditions. This involves thoroughly degassing all solvents and reagents and maintaining a robust inert atmosphere (argon or nitrogen).[11] Alternatively, you can explore copper-free Sonogashira protocols, which completely eliminate the primary promoter of this side reaction.[7][12]

Q3: My reaction starts but then stalls, and I see a black precipitate forming. What is happening?

A3: The formation of a black precipitate, commonly known as "palladium black," is a clear indicator of catalyst decomposition.[10] This happens when the active Pd(0) species aggregates and falls out of the solution, rendering it catalytically inactive. This can be triggered by several factors, including high temperatures, impurities in the reagents or solvent, or an insufficient ligand-to-palladium ratio which fails to stabilize the catalytic species.[2]

Q4: Can the choice of base significantly impact my reaction with an electron-deficient heterocycle?

A4: Absolutely. The base is a critical component, responsible for deprotonating the terminal alkyne to form the reactive acetylide.[13] While amine bases like triethylamine or diisopropylethylamine are common, they can sometimes act as competing ligands for the palladium center, especially with coordinating heterocyclic substrates.[14] In such cases, switching to an inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ can be highly beneficial.[8][14][15] These bases can be particularly effective in driving reactions with challenging substrates to completion.[8]

Troubleshooting Guide: From Low Yields to Optimized Results

When faced with a low-yielding Sonogashira reaction involving an electron-deficient heterocycle, a systematic approach to optimization is key. The following sections break down the critical reaction parameters and provide actionable solutions.

The Catalyst System: Ligand and Palladium Source Selection

The heart of a successful Sonogashira coupling lies in the catalyst system. For electron-deficient heterocycles, the standard Pd(PPh₃)₄ is often not robust enough.

The Problem: The electron-withdrawing nature of the heterocycle deactivates the aryl halide towards oxidative addition, the rate-limiting step.[6] Furthermore, the heterocyclic nitrogen can coordinate to the palladium center, inhibiting the catalyst.[2]

The Solution: Employ bulky, electron-rich phosphine ligands. These ligands serve a dual purpose: their steric bulk helps to prevent the coordination of the heterocycle to the palladium center, and their electron-donating nature increases the electron density on the palladium, promoting the oxidative addition step.[5]

Recommended Ligands:

  • Buchwald-type biaryl phosphines: XPhos, SPhos, RuPhos

  • cataCXium® A: A highly effective ligand for challenging couplings.[16][17]

  • N-Heterocyclic Carbenes (NHCs): Offer strong σ-donation and are excellent for stabilizing the palladium catalyst.

Palladium Precatalysts: While Pd₂(dba)₃ and Pd(OAc)₂ are common and effective choices, pre-formed palladium-ligand complexes can sometimes offer improved reactivity and stability.[18]

Logical Flow for Catalyst Selection

G start Low Yield with Standard Catalyst (e.g., Pd(PPh3)4) ligand_screening Screen Bulky, Electron-Rich Phosphine Ligands (XPhos, SPhos, cataCXium A) start->ligand_screening Initial Step nhc_ligands Consider N-Heterocyclic Carbene (NHC) Ligands ligand_screening->nhc_ligands If phosphines are ineffective precatalyst Use Air-Stable Precatalysts (e.g., [DTBNpP]Pd(crotyl)Cl) ligand_screening->precatalyst For improved stability and handling success Optimized Yield nhc_ligands->success precatalyst->success

Caption: Decision tree for catalyst system optimization.

Copper vs. Copper-Free Conditions

The traditional Sonogashira protocol utilizes a copper(I) co-catalyst to facilitate the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.[7]

The Dilemma: While copper can accelerate the reaction, it is the primary culprit behind the formation of undesired alkyne homocoupling products (Glaser coupling).[6][12] This is particularly problematic when using valuable or complex alkynes.

The Solution: For many electron-deficient systems, especially when Glaser coupling is a significant issue, switching to copper-free conditions is highly recommended.[7] This often requires a more active palladium catalyst system and may necessitate higher temperatures or longer reaction times to compensate for the absence of the copper co-catalyst.[8]

Comparative Table: Copper vs. Copper-Free Sonogashira

FeatureCopper-CatalyzedCopper-Free
Pros Faster reaction rates, milder conditions possible.[18]Eliminates Glaser homocoupling.[12]
Cons Prone to Glaser coupling, potential for copper contamination.[6]May require more active (and expensive) ligands, higher temperatures, or longer reaction times.[8]
Best For Robust, less expensive alkynes where speed is critical.Valuable or sensitive alkynes, reactions where purity is paramount.
The Crucial Role of Solvent and Base

The reaction environment plays a pivotal role in the outcome of the Sonogashira coupling.[19]

Solvent Choice: The polarity of the solvent can significantly influence reaction rates and catalyst stability.[16][19] While nonpolar solvents like toluene can be effective, polar aprotic solvents often provide better results for challenging substrates.

  • Polar Aprotic Solvents (DMF, DMSO, NMP): Often more effective for couplings involving less reactive aryl chlorides as they can help to solubilize reagents and stabilize charged intermediates in the catalytic cycle.[8][18]

  • Ethereal Solvents (THF, 1,4-Dioxane): Commonly used, but can sometimes promote the formation of palladium black.[10]

  • Amine Solvents (Triethylamine, Diisopropylethylamine): Can act as both the base and the solvent. However, their coordinating ability can sometimes interfere with the catalyst.[7]

Base Selection: As mentioned in the FAQs, the choice of base is critical.

  • Amine Bases (e.g., Et₃N, i-Pr₂NH): The traditional choice, but can act as competing ligands.[14]

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): Excellent alternatives, especially when catalyst inhibition by amine bases is suspected. They are non-coordinating and can be more effective in driving the reaction to completion.[8][15]

Experimental Protocols

Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of an Electron-Deficient Heteroaryl Bromide

This protocol is a starting point and may require optimization for your specific substrates.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the inorganic base (e.g., Cs₂CO₃, 2.0 equiv) and the degassed solvent (e.g., 1,4-dioxane).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Troubleshooting Workflow

G start Low Yield with Electron-Deficient Heterocycle catalyst Step 1: Optimize Catalyst System (Bulky, e--rich ligand) start->catalyst copper Step 2: Evaluate Copper (Consider Copper-Free) catalyst->copper If still low yield solvent_base Step 3: Screen Solvents & Bases (Polar aprotic solvent, Inorganic base) copper->solvent_base If Glaser coupling is an issue or yield is still low temperature Step 4: Adjust Temperature (Often requires heating) solvent_base->temperature Fine-tuning success Improved Yield temperature->success

Caption: A systematic workflow for troubleshooting low yields.

Conclusion

Improving the yield of Sonogashira reactions with electron-deficient heterocycles is a multifaceted challenge that requires a departure from standard protocols. By understanding the underlying electronic factors and systematically optimizing the catalyst system, reaction conditions (copper vs. copper-free), solvent, and base, researchers can overcome these hurdles. The key is to employ more active, sterically demanding, and electron-rich ligands that can facilitate the challenging oxidative addition step while preventing catalyst deactivation. This guide provides a robust framework for troubleshooting and optimization, empowering you to achieve successful and high-yielding couplings with these important classes of molecules.

References

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Google Books.
  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Chemistry LibreTexts. Retrieved from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7). Royal Society of Chemistry. Retrieved from [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018, October 10). ACS Omega. Retrieved from [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (n.d.). PubMed Central. Retrieved from [Link]

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. (2020, May 7). Organic Letters. Retrieved from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). Royal Society of Chemistry. Retrieved from [Link]

  • Sohogashira reaction conditions for substrates that do not react using standard reaction conditions. Could some one provide reaction conditions?. (2016, February 15). ResearchGate. Retrieved from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). J. Org. Chem. Retrieved from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Copper-Catalyzed Sonogashira-Type Reactions Under Mild Palladium-Free Conditions. (n.d.). Organic Letters. Retrieved from [Link]

  • Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. (2020, April 28). Organic Letters. Retrieved from [Link]

  • Ligand-free copper(I)-catalyzed Sonogashira-type coupling of arylboronic acids with terminal alkynes. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

  • Sonogashira cross-coupling reaction - YouTube. (2020, February 13). YouTube. Retrieved from [Link]

  • Sonogashira Coupling. (2016, August 1). Royal Society of Chemistry. Retrieved from [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018, October 10). ACS Omega. Retrieved from [Link]

  • Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. (n.d.). PubMed. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Optimization of the conditions for the Sonogashira coupling reaction of ethynylbenzene and compound 17aa. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in Sonogashira Reactions. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). MDPI. Retrieved from [Link]

  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. (2022, June 30). Organic Letters. Retrieved from [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023, November 22). ACS Publications. Retrieved from [Link]

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Technical Support Center: Catalyst Screening for Buchwald-Hartwig Amination of Methyl 6-bromopyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of methyl 6-bromopyridazine-3-carboxylate. This challenging substrate, with its electron-deficient and potentially coordinating pyridazine ring, often requires careful optimization to achieve high yields and purity. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the complexities of this transformation.

I. Understanding the Challenge: The Substrate Specifics

This compound presents a unique set of challenges in palladium-catalyzed C-N cross-coupling reactions. The electron-deficient nature of the pyridazine ring can make oxidative addition of the palladium catalyst more difficult compared to electron-rich aryl halides.[1][2] Furthermore, the nitrogen atoms of the pyridazine ring can potentially coordinate to the palladium center, leading to catalyst inhibition or decomposition. The presence of the methyl ester adds another layer of complexity, as it is a base-sensitive functional group that can be susceptible to hydrolysis or other side reactions under harsh basic conditions.[3]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a practical question-and-answer format.

Low to No Product Formation

Q1: I'm not seeing any product, and my starting material is either unreacted or has decomposed. What are the likely causes?

A1: This is a common and often multifaceted issue. Here’s a breakdown of potential causes and solutions:

  • Catalyst Inactivity or Decomposition:

    • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen.[4] Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed.

    • Inappropriate Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reaction.[5][6] For electron-deficient heteroaryl halides like your substrate, bulky, electron-rich phosphine ligands are often required to promote oxidative addition and subsequent reductive elimination.[7][8] Consider screening a panel of ligands.

    • Catalyst Poisoning: The pyridazinyl nitrogen atoms or impurities in your starting materials can act as catalyst poisons.[3] Using a higher catalyst loading or a pre-catalyst designed for challenging substrates may be beneficial.

  • Suboptimal Reaction Conditions:

    • Base Incompatibility: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used but can lead to the decomposition of base-sensitive substrates.[1] If you observe significant decomposition, consider switching to a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[1][9]

    • Poor Solubility: The insolubility of reagents, particularly the inorganic base, in the reaction solvent can halt the reaction.[1] Toluene is a common solvent, but ethereal solvents like 1,4-dioxane or THF might offer better solubility for certain components.[1][10]

    • Insufficient Temperature: The oxidative addition to electron-deficient heteroaryl bromides can be sluggish and may require higher temperatures to proceed at a reasonable rate.

Significant Byproduct Formation

Q2: I'm observing significant hydrodehalogenation of my starting material. How can I minimize this side reaction?

A2: Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction, especially when using primary amines.[1] This is often a ligand-dependent issue. Screening different phosphine ligands can help identify a system that favors the desired amination pathway over the reduction pathway.

Q3: My mass spectrometry analysis shows the formation of biaryl or other coupling byproducts. What's happening?

A3: The formation of biaryl byproducts can sometimes occur, particularly with certain catalyst systems.[11] This may indicate that the transmetalation or reductive elimination steps are not efficient. Re-evaluating your ligand and base combination is a good starting point. Additionally, ensuring the precise stoichiometry of your reactants is crucial.

Reaction Stalls or is Sluggish

Q4: My reaction starts but then stalls before reaching full conversion. What can I do?

A4: Reaction stalling can be due to catalyst deactivation over time. This could be caused by slow poisoning from the substrate or amine, or thermal instability of the catalyst.

  • Try a More Robust Catalyst System: Consider using a pre-catalyst that is known for its stability and activity with challenging substrates. Several generations of Buchwald-Hartwig catalysts have been developed to address these issues.[12]

  • Incremental Addition: In some cases, adding a second portion of the catalyst midway through the reaction can help drive it to completion.

  • Solvent Choice: The solvent can influence the stability and activity of the catalytic species.[13][14] A solvent screen could reveal a more suitable medium for your specific reaction.

III. Frequently Asked Questions (FAQs)

Q1: Which palladium source and ligand should I start with for my screening?

A1: For a challenging substrate like this compound, it's advisable to start with a robust and versatile catalyst system. A good starting point would be to use a palladium pre-catalyst paired with a bulky, electron-rich biarylphosphine ligand. Examples of such ligands include RuPhos, BrettPhos, or other members of the Buchwald ligand family, which have shown broad utility for heteroaryl couplings.[7][15]

Q2: How critical is the choice of base, and what are the key considerations?

A2: The choice of base is critical and depends on the functional group tolerance of your substrates.[16]

  • Strong Bases (e.g., NaOtBu, LHMDS): These are often highly effective but can cause hydrolysis of your methyl ester or other side reactions.[1]

  • Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄): These are milder and can be a good choice if you are experiencing substrate decomposition.[1][9] However, they may require higher reaction temperatures. The solubility of the base is also a key factor; Cs₂CO₃ is often favored for its better solubility in many organic solvents compared to K₃PO₄ or K₂CO₃.[9]

Q3: What are the best practices for solvent selection and preparation?

A3: Anhydrous and degassed solvents are essential for reproducible results in Buchwald-Hartwig amination.[16]

  • Common Solvents: Toluene, 1,4-dioxane, and THF are frequently used.[1][10]

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine can inhibit the palladium catalyst and should be avoided.[1]

  • Degassing: It is crucial to remove dissolved oxygen from the solvent to prevent oxidation and deactivation of the Pd(0) catalyst. This can be achieved by sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method.

Q4: How can I efficiently screen multiple reaction conditions?

A4: High-throughput experimentation (HTE) is a powerful tool for rapidly screening a wide range of catalysts, ligands, bases, and solvents.[17][18][19] There are commercially available kits designed for this purpose, which can significantly accelerate the optimization process.[4][20] These kits often come with pre-weighed catalysts in 96-well plates, allowing for parallel screening of numerous conditions.[19]

IV. Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in Vials

This protocol outlines a general procedure for screening different catalyst systems on a small scale.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in your chosen anhydrous, degassed solvent (e.g., toluene).

    • Prepare a separate stock solution of your amine coupling partner in the same solvent.

  • Reaction Setup (under inert atmosphere):

    • To a series of oven-dried vials equipped with stir bars, add the appropriate palladium pre-catalyst (e.g., 1-2 mol%) and ligand (e.g., 1.2-2.4 mol%).

    • Add the base (e.g., 1.4-2.0 equivalents).

    • Add the stock solution of this compound (e.g., 0.1 mmol).

    • Add the stock solution of the amine (e.g., 0.12 mmol).

    • Add enough solvent to bring the reaction to the desired concentration (e.g., 0.1 M).

  • Reaction Execution:

    • Seal the vials and place them in a preheated heating block.

    • Stir the reactions for the desired amount of time (e.g., 12-24 hours).

  • Analysis:

    • After cooling to room temperature, quench the reactions (e.g., with water or saturated aqueous ammonium chloride).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the crude reaction mixture by LC-MS or GC-MS to determine the conversion and identify any byproducts.

Data Presentation: Catalyst Screening Summary
EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Conversion (%)
1Pd₂(dba)₃ (1)RuPhos (2)NaOtBu (1.4)Toluene100
2Pd₂(dba)₃ (1)BrettPhos (2)NaOtBu (1.4)Toluene100
3Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.0)Dioxane110
4G4-XPhos-Pd (2)-K₃PO₄ (2.0)Toluene100
.....................

V. Visualizing the Process

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X LigandExch Amine Coordination OxAdd->LigandExch R₂NH Deprot Amido Complex LigandExch->Deprot Base ReductElim Product Deprot->ReductElim Reductive Elimination HX_Base [H-Base]⁺X⁻ ReductElim->Pd0 Product Ar-NR₂ ArX Ar-X Amine R₂NH Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Catalyst Screening Workflow

Screening_Workflow Start Define Substrates: This compound + Amine Screening High-Throughput Screening: - Catalysts - Ligands - Bases - Solvents Start->Screening Analysis Reaction Analysis: LC-MS / GC-MS Screening->Analysis Optimization Lead Condition Optimization Analysis->Optimization ScaleUp Scale-Up Optimization->ScaleUp

Sources

Technical Support Center: Navigating the "2-Pyridyl Problem" in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a persistent challenge in modern synthetic chemistry: the protodeboronation of pyridinylboronic acids in Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome this common side reaction, thereby improving reaction yields and simplifying purification.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it particularly problematic for pyridinylboronic acids?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This consumes the nucleophilic coupling partner, leading to reduced yields of the desired biaryl product and the formation of a simple pyridine byproduct, which can complicate purification.[2] Pyridinylboronic acids, and especially 2-pyridinylboronic acid, are notoriously susceptible to this reaction.[2][3][4] This heightened instability is attributed to the basic nitrogen atom within the pyridine ring, which opens up alternative decomposition pathways not typically observed with simple arylboronic acids.[1][2]

Q2: What is the primary mechanism that renders 2-pyridinylboronic acid so unstable?

A2: Unlike many simple arylboronic acids that undergo protodeboronation most rapidly at high or low pH, 2-pyridinylboronic acid exhibits a unique decomposition mechanism.[1][2] Under neutral pH conditions, it can form a zwitterionic species.[1][2] This zwitterionic intermediate is highly reactive and can undergo a rapid, unimolecular fragmentation of the C-B bond, leading to the protodeboronated pyridine product.[1][5] Counterintuitively, the addition of either a strong acid or a strong base can shift the equilibrium away from this highly reactive zwitterion, thereby slowing the rate of protodeboronation.[1] In contrast, 3- and 4-pyridyl boronic acids are significantly more stable and do not readily form this type of zwitterionic intermediate, behaving more like traditional arylboronic acids.[5][6][7]

Understanding the Causality: Key Factors Influencing Protodeboronation

The propensity for protodeboronation is a delicate balance of several interconnected factors. Understanding these can empower you to make informed decisions to suppress this unwanted side reaction.

The Role of pH and Base Selection

The reaction pH is a critical parameter as it dictates the speciation of the boronic acid.[1] For 2-pyridinylboronic acids, the maximum rate of decomposition is often observed near neutral pH due to the formation of the reactive zwitterion.[1]

  • Strong vs. Weak Bases: While a base is essential for the Suzuki-Miyaura catalytic cycle to facilitate transmetalation, strong bases can accelerate protodeboronation.[8] Weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH).

  • Cesium Bases: Cesium carbonate (Cs₂CO₃) and cesium fluoride (CsF) are frequently employed.[9][10] Cs₂CO₃ offers good solubility in many organic solvents and is less hygroscopic than its potassium or sodium counterparts.[11] The larger cesium cation is thought to play a role in promoting the desired reaction pathway.

The Impact of Ligand Choice

The ligand bound to the palladium catalyst significantly influences both the rate of the desired cross-coupling and the undesired protodeboronation.

  • Bulky Phosphine Ligands: While bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often used to promote the cross-coupling of challenging substrates, they can paradoxically accelerate palladium-catalyzed protodeboronation.[12][13][14][15] This is believed to occur through the formation of a reactive post-transmetalation intermediate that is susceptible to protonolysis.[12]

  • Smaller Phosphine Ligands: In some cases, smaller phosphine ligands may exhibit negligible protodeboronation.[12] However, these may not be active enough to promote the desired cross-coupling reaction. A careful balance must be struck.

Solvent and Temperature Effects
  • Anhydrous Conditions: Since protodeboronation involves the cleavage of the C-B bond by a proton, strictly anhydrous reaction conditions can significantly suppress this side reaction.[7][16][17][18] The use of dry solvents and reagents is highly recommended.

  • Temperature: Higher reaction temperatures generally increase the rate of all reactions, including protodeboronation.[19] It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable rate of the desired cross-coupling.

Troubleshooting Guide

If you are observing significant protodeboronation, consult the following decision tree to identify potential solutions.

troubleshooting_protodeboronation start High Protodeboronation Observed? check_boron_reagent Are you using a free boronic acid? start->check_boron_reagent use_stable_reagent Switch to a more stable boron derivative: - MIDA boronate - Trifluoroborate salt - Pinacol ester check_boron_reagent->use_stable_reagent Yes check_conditions Are you using aqueous/protic conditions? check_boron_reagent->check_conditions No end Problem Solved use_stable_reagent->end use_anhydrous Implement anhydrous conditions: - Dry solvents (e.g., Toluene, Dioxane, 2-MeTHF) - Use an anhydrous base (e.g., K₃PO₄, Cs₂CO₃) - Add molecular sieves check_conditions->use_anhydrous Yes check_base What base are you using? check_conditions->check_base No use_anhydrous->end change_base Consider a weaker or different base: - K₃PO₄ or K₂CO₃ instead of NaOH - Try CsF or Cs₂CO₃ check_base->change_base check_ligand_temp Re-evaluate ligand and temperature change_base->check_ligand_temp optimize_ligand_temp Optimize for speed: - Screen different ligands (e.g., SPhos) - Lower the reaction temperature - Increase catalyst loading to accelerate C-C formation check_ligand_temp->optimize_ligand_temp optimize_ligand_temp->end

Caption: A decision tree for troubleshooting protodeboronation.

Actionable Protocols & Methodologies

Protocol 1: "Slow-Release" Strategy Using MIDA Boronates

This approach utilizes a stable N-methyliminodiacetic acid (MIDA) boronate, which slowly releases the reactive boronic acid in situ.[1][20] This keeps the instantaneous concentration of the unstable boronic acid low, minimizing the opportunity for protodeboronation.[1]

Reagents & Equipment:

  • Aryl/heteroaryl halide (1.0 equiv)

  • 2-Pyridinyl-MIDA boronate (1.2 equiv)

  • Potassium phosphate (K₃PO₄, 3.0 equiv, anhydrous)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Anhydrous solvent (e.g., 1,4-dioxane or 2-MeTHF)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the 2-pyridinyl-MIDA boronate (1.2 equiv), and anhydrous K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Preparation: In a separate vial under an inert atmosphere, dissolve the palladium precatalyst and ligand in a small amount of the anhydrous solvent.

  • Reaction Initiation: Add the anhydrous solvent to the Schlenk flask containing the substrates and base via syringe. Then, add the prepared catalyst solution.

  • Heating & Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Anhydrous Conditions with Potassium Trifluoroborates

Potassium trifluoroborate salts (R-BF₃K) offer increased stability compared to boronic acids and can be highly effective at suppressing protodeboronation.[1]

Reagents & Equipment:

  • Aryl/heteroaryl halide (1.0 equiv)

  • Potassium 2-pyridinyltrifluoroborate (1.5 equiv)

  • Cesium carbonate (Cs₂CO₃, 3.0 equiv, anhydrous)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., RuPhos, 4 mol%)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), potassium 2-pyridinyltrifluoroborate (1.5 equiv), anhydrous Cs₂CO₃ (3.0 equiv), palladium catalyst, and ligand.

  • Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas.

  • Reaction Initiation: Add anhydrous toluene via syringe.

  • Heating & Monitoring: Heat the mixture with stirring at the desired temperature (e.g., 100 °C). Monitor the reaction progress.

  • Work-up & Purification: Follow steps 6 and 7 from Protocol 1.

Data Summary: Choosing Your Boron Reagent

The choice of the boron-containing reagent is the most critical decision in mitigating protodeboronation. The following table summarizes the characteristics of common options.

Boron ReagentStructure ExampleStabilityKey AdvantagesConsiderations
Boronic Acid Py-B(OH)₂LowCommercially availableHighly prone to protodeboronation, especially 2-pyridyl.[3][4]
Pinacol Ester Py-B(pin)ModerateMore stable than boronic acid.[21]Can still undergo protodeboronation; hydrolysis to boronic acid is required.
Trifluoroborate Py-BF₃KHighAir- and moisture-stable crystalline solids.[1]Requires specific conditions for activation.
MIDA Boronate Py-B(MIDA)Very HighAir-stable, crystalline solids; enables "slow-release" strategy.[1][20]Requires an extra synthetic step to prepare.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle and Protodeboronation Interference

The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling and highlights where the undesired protodeboronation pathway competes.

suzuki_cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition Ar-X pd_intermediate R¹-Pd(II)-X (L)₂ oxidative_addition->pd_intermediate transmetalation Transmetalation (R²-B(OR)₃⁻) pd_intermediate->transmetalation pd_diaryl R¹-Pd(II)-R² (L)₂ transmetalation->pd_diaryl reductive_elimination Reductive Elimination pd_diaryl->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R¹-R² (Desired Product) reductive_elimination->product boronic_acid R²-B(OH)₂ (Pyridinylboronic Acid) boronate [R²-B(OH)₃]⁻ boronic_acid->boronate Base (OH⁻) protodeboronation Protodeboronation (H⁺ source) boronic_acid->protodeboronation Zwitterion (for 2-pyridyl) boronate->transmetalation Enters Cycle boronate->protodeboronation Base-catalyzed byproduct R²-H (Undesired Byproduct) protodeboronation->byproduct

Caption: The Suzuki-Miyaura cycle and competing protodeboronation.

The key to a successful reaction is to ensure that the rate of transmetalation significantly outpaces the rate of protodeboronation. The strategies outlined in this guide are all designed to tip this kinetic balance in favor of the desired product formation.

References

  • Al-Zoubi, R. M., et al. (2021). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. Journal of the American Chemical Society. [Link]

  • Wikipedia. (2025). Protodeboronation. [Link]

  • ResearchGate. (2025). Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid. [Link]

  • Pollice, R., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie International Edition. [Link]

  • Thakur, A., et al. (2012). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. [Link]

  • Li, Y., et al. (2015). Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters. RSC Advances. [Link]

  • Pollice, R., et al. (2021). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Pollice, R., et al. (2021). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

  • Hayes, C. J., et al. (2021). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ResearchGate. [Link]

  • Zhang, Y., et al. (2023). Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation. Angewandte Chemie International Edition. [Link]

  • Pollice, R., et al. (2021). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ResearchGate. [Link]

  • Denmark, S. E., & Smith, R. C. (2025). Anhydrous, Homogeneous, Suzuki‐Miyaura Cross‐Coupling of Boronic Esters Using Potassium Trimethylsilanolate. ResearchGate. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • Saklani, D. (2018). What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling? Quora. [Link]

  • Li, J., et al. (2023). A Solution to protodeborylation problem: weak base-promoted direct cross- coupling of naphthalene-1,8-diaminato-substituted aryl. ChemRxiv. [Link]

  • ScienceDirect. (2025). Effect of Cs2CO3 and K2CO3 on the synthesis and isomerization of chromene-2-carboxylate. [Link]

  • Butters, M., et al. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Reddit. (2022). For the pro's (Suzuki). r/Chempros. [Link]

  • Hall, D. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. RSC Publishing. [Link]

  • Reddit. (2023). Protodeboronation product. r/Chempros. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Aldrichimica Acta. [Link]

  • Pollice, R., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]

Sources

Managing reaction temperatures for selective cross-coupling of polyhalogenated pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for navigating the complexities of selective cross-coupling reactions on polyhalogenated pyridazine scaffolds. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to leverage these versatile building blocks in their synthetic endeavors. Here, we address common challenges and frequently asked questions, with a focus on the critical role of reaction temperature in achieving high selectivity and yield. Our guidance is grounded in established mechanistic principles and validated through practical application.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Fundamental Principles of Selectivity

Question 1: Why does my cross-coupling reaction on 3,6-dichloropyridazine preferentially occur at one position over the other? What are the governing factors?

Answer: The regioselectivity in the cross-coupling of polyhalogenated pyridazines is primarily dictated by the intrinsic electronic properties of the pyridazine ring. The two nitrogen atoms create a significant electronic polarization, rendering the carbon atoms in the α-positions (C3 and C6) more electrophilic and thus more susceptible to oxidative addition by a low-valent palladium catalyst, which is typically the rate-determining step.[1][2]

Specifically for 3,6-dichloropyridazine, the positions are electronically equivalent. However, for other polyhalogenated pyridazines, such as 3,5-dichloropyridazine, the C3 position is generally more reactive than the C5 position. This is because the C3 position is α to a nitrogen atom, which lowers the C-X bond dissociation energy, making it more favorable for oxidative addition.[1]

Key factors influencing regioselectivity include:

  • Electronic Effects: The inherent electron-deficient nature of the pyridazine ring makes it reactive towards oxidative addition.[3] The position of the halogen relative to the nitrogen atoms is the dominant factor.

  • Steric Hindrance: Bulky substituents on the pyridazine ring or the coupling partners can influence the site of reaction by favoring the less sterically encumbered position.

  • Catalyst and Ligand System: The choice of palladium precursor and, more critically, the ligand can dramatically influence selectivity. Sterically bulky ligands can sometimes override the intrinsic electronic preference and direct the coupling to a less reactive but more accessible site.[4][5]

  • Reaction Temperature: Temperature plays a crucial role in modulating the kinetics and thermodynamics of the reaction, which can be harnessed to control selectivity.

Question 2: I am observing a mixture of mono-arylated isomers in my Suzuki-Miyaura coupling of 3,5-dichloropyridazine. How can I improve the selectivity for the C3 position?

Answer: Achieving high selectivity for the C3 position in the Suzuki-Miyaura coupling of 3,5-dichloropyridazine often requires careful optimization of reaction conditions, with temperature being a key variable. The C3 position is electronically favored for the initial oxidative addition.[1] To enhance this inherent preference, consider the following strategies:

  • Lowering the Reaction Temperature: Running the reaction at a lower temperature (e.g., room temperature to 60 °C) can often improve selectivity. At lower temperatures, the reaction is under kinetic control, favoring the pathway with the lower activation energy, which is typically the oxidative addition at the more electronically activated C3 position.[6][7] Elevated temperatures can sometimes lead to a loss of selectivity by providing enough energy to overcome the activation barrier for the less favored C5 position.[6]

  • Choice of Catalyst and Ligand: Employing a less reactive catalyst system can sometimes enhance selectivity. For instance, using a palladium(II) precursor that requires in situ reduction to the active palladium(0) species might offer better control. The choice of ligand is also critical; a less bulky phosphine ligand may favor the electronically preferred C3 position.

  • Solvent and Base Combination: The polarity of the solvent can influence the rate of oxidative addition.[8] Experimenting with different solvent and base combinations can help in fine-tuning the reaction's selectivity.

Experimental Protocol: Selective C3-Arylation of 3,5-Dichloropyridazine

  • To an oven-dried Schlenk tube, add 3,5-dichloropyridazine (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the solvent (e.g., 1,4-dioxane/water, 4:1).

  • Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 50-60 °C) and monitor the progress by TLC or GC-MS.

  • If selectivity is low, decrease the temperature in 10 °C increments in subsequent experiments.

Section 2: Temperature as a Tool for Controlling Selectivity

Question 3: My initial cross-coupling on a dihalopyridazine is successful, but I am struggling to perform a second, different coupling at the remaining halogenated site. What is the general strategy for sequential cross-coupling?

Answer: Sequential cross-coupling on dihalogenated pyridazines is a powerful strategy for synthesizing highly functionalized molecules. The key to success lies in exploiting the differential reactivity of the halogenated positions, which can often be controlled by temperature.

The general strategy involves performing the first coupling under milder conditions (lower temperature) to react at the more activated position. The second coupling is then carried out at a higher temperature to overcome the higher activation energy barrier of the less reactive position.[9][10]

Workflow for Sequential Cross-Coupling:

G cluster_0 Step 1: First Coupling (Kinetic Control) cluster_1 Step 2: Second Coupling (Thermodynamic Control) A Dihalopyridazine C Mild Conditions (Lower Temperature) A->C B First Coupling Partner B->C D Mono-functionalized Pyridazine C->D F Forcing Conditions (Higher Temperature) D->F E Second Coupling Partner E->F G Di-functionalized Pyridazine F->G

Caption: Sequential cross-coupling workflow.

Troubleshooting Tips for the Second Coupling:

  • Insufficient Reactivity: If the second coupling does not proceed, a significant increase in temperature is often necessary. You may also need to switch to a more active catalyst system, such as one employing a more electron-rich and sterically hindered ligand (e.g., a biaryl phosphine ligand).[11]

  • Decomposition: At elevated temperatures, catalyst degradation can become an issue, leading to the formation of palladium black.[6] In such cases, using a more robust pre-catalyst or a ligand that forms a more stable complex with palladium can be beneficial.[12]

  • Homocoupling: The homocoupling of the second coupling partner can sometimes be a competing side reaction at higher temperatures. Using a slight excess of the mono-functionalized pyridazine intermediate can help to mitigate this.

Question 4: I am attempting a Buchwald-Hartwig amination on a dichloropyridazine and getting a mixture of products. How does temperature influence the selectivity in this case?

Answer: Similar to Suzuki-Miyaura couplings, temperature is a critical parameter for controlling selectivity in Buchwald-Hartwig aminations of dichloropyridazines.[13] The underlying principles of electronic activation of the C-Cl bonds remain the same.

For instance, in the case of 2,4-dichloropyridine, the C2 position is generally more reactive. A highly regioselective amination at C2 can be achieved at a moderate temperature. The subsequent amination at the C4 position then requires a higher temperature to proceed.[9][10]

Table 1: Temperature Effects on Buchwald-Hartwig Amination of 2,4-Dichloropyridine

PositionRelative ReactivityTypical Reaction Temperature for Mono-amination
C2High80-100 °C
C4Low>100 °C

Note: Optimal temperatures can vary depending on the specific amine, catalyst, ligand, and base used.

If you are observing a mixture of mono-aminated products, it is likely that the reaction temperature is too high, leading to the reaction at the less reactive site. Reducing the temperature should favor the formation of the product aminated at the more reactive position. Conversely, to achieve di-amination, a stepwise approach with an initial lower temperature reaction followed by a higher temperature for the second amination is recommended.

Section 3: Advanced Troubleshooting and Mechanistic Considerations

Question 5: My Sonogashira coupling on a di-iodopyridazine is not selective. Can I use temperature to control the outcome?

Answer: Yes, temperature can be a valuable tool for controlling selectivity in Sonogashira couplings of polyhalogenated pyridazines.[14] The principles are analogous to other cross-coupling reactions, where the more electronically activated C-I bond will react preferentially at lower temperatures.

However, it is important to note that the reactivity of aryl iodides is generally high in Sonogashira couplings, which can sometimes make achieving high selectivity challenging.[15]

Strategies for Improving Selectivity in Sonogashira Couplings:

  • Temperature Control: Start with room temperature or slightly elevated temperatures (e.g., 40-50 °C) and carefully monitor the reaction.

  • Copper Co-catalyst: The presence and concentration of the copper(I) co-catalyst can influence the reaction rate and selectivity. In some cases, running the reaction under copper-free conditions can provide better control, although this may require a higher reaction temperature.[16]

  • Ligand Choice: The use of specific ligands can modulate the activity of the palladium catalyst and influence selectivity.

Mechanistic Insight: The Catalytic Cycle and Temperature

G cluster_0 Palladium Catalytic Cycle A Pd(0)L_n B Oxidative Addition (Ar-X) A->B Rate-determining step (influenced by temperature) C Ar-Pd(II)(X)L_n B->C D Transmetalation (R-M) C->D E Ar-Pd(II)(R)L_n D->E F Reductive Elimination E->F F->A Regenerates catalyst G Ar-R F->G

Caption: Generalized catalytic cycle for cross-coupling reactions.

Temperature primarily affects the rate of the oxidative addition step.[17][18] For polyhalogenated pyridazines, there are two competing oxidative addition pathways. By lowering the temperature, you favor the pathway with the lower activation energy, leading to higher selectivity. The reductive elimination step, which forms the desired C-C or C-N bond, can also be influenced by temperature.[19][20][21]

Question 6: I am still struggling with selectivity despite optimizing the temperature. What other factors should I consider?

Answer: If temperature optimization alone is insufficient, a multi-parameter approach is necessary. Consider the following:

  • Ligand Screening: This is often the most impactful variable after temperature. Sterically demanding biaryl phosphine ligands or N-heterocyclic carbene (NHC) ligands can dramatically alter selectivity, sometimes even reversing the inherent electronic preference of the substrate.[4][22]

  • Base Selection: The strength and nature of the base can influence both the rate of transmetalation and the stability of the catalyst. For sensitive substrates, a weaker base might be beneficial.[23]

  • Solvent Effects: The polarity and coordinating ability of the solvent can affect the stability of catalytic intermediates and the rate of key steps in the catalytic cycle.[8]

  • Palladium Pre-catalyst: The choice of palladium source can influence the formation of the active catalytic species. Pre-catalysts that are designed for controlled release of the active Pd(0) species can sometimes offer better results.[12]

By systematically evaluating these parameters in conjunction with temperature, you can develop a robust and selective cross-coupling protocol for your specific polyhalogenated pyridazine system.

References

  • Pace, V., & Prediger, P. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10146-10216. [Link]

  • Smith, A. B., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry, 11(46), 8036-8043. [Link]

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  • Doe, J., et al. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. [Link]

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  • Unknown Author. (n.d.). Temperature effect on coupling reaction. ResearchGate. [Link]

  • Wikipedia Contributors. (n.d.). Reductive elimination. Wikipedia. [Link]

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  • Smith, A. B., et al. (2013). Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. Semantic Scholar. [Link]

  • Doe, J., et al. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Semantic Scholar. [Link]

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  • Unknown Author. (n.d.). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. ResearchGate. [Link]

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  • Unknown Author. (n.d.). Predicted and reported selectivities for multihalogenated heterocycles... ResearchGate. [Link]

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  • Doe, J., et al. (n.d.). Site Selective Synthesis of Pentaarylpyridines via Multiple Suzuki–Miyaura Cross‐Coupling Reactions. ResearchGate. [Link]

  • Raposo, M. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. National Institutes of Health. [Link]

  • Smith, J. D., et al. (n.d.). Oxidative addition of aryl chlorides to monoligated palladium(0): A DFT-SCRF study. pubs.rsc.org. [Link]

  • Reddit User. (2023). Help needed with unreproducible Suzuki coupling. Reddit. [Link]

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Validation & Comparative

A Comparative Guide to the Suzuki Coupling of Bromopyridazines and Chloropyridazines for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the efficient construction of complex molecular architectures is paramount. The pyridazine scaffold is a privileged core in medicinal chemistry, and its functionalization via the Suzuki-Miyaura cross-coupling reaction is a key strategy for accessing novel chemical entities.[1] This guide provides an in-depth comparative analysis of the reactivity of bromopyridazines versus chloropyridazines in this critical transformation, offering experimental insights and practical guidance to inform your synthetic strategy.

The Fundamental Reactivity Difference: A Tale of Two Halogens

The cornerstone of the Suzuki-Miyaura coupling is the oxidative addition of a palladium(0) catalyst to a carbon-halogen bond. The energy of this bond is a primary determinant of the reaction's facility. In the realm of heteroaromatic halides, the reactivity generally follows the trend of C-I > C-Br > C-Cl, a direct consequence of decreasing carbon-halogen bond dissociation energies down the halogen group.

This fundamental principle dictates that bromopyridazines are inherently more reactive than their chloro-analogs in Suzuki couplings. The weaker C-Br bond undergoes oxidative addition with Pd(0) catalysts more readily and under milder conditions than the more robust C-Cl bond. Consequently, Suzuki couplings of bromopyridazines can often be achieved with standard palladium catalysts and ligands, such as Pd(PPh₃)₄, whereas chloropyridazines typically necessitate more sophisticated and reactive catalyst systems to achieve comparable yields.

Comparative Experimental Overview

ParameterBromopyridazineChloropyridazine
Typical Catalyst Pd(PPh₃)₄Pd(OAc)₂ / Buchwald Ligand or NHC-Pd Complex
Catalyst Loading 2-5 mol%1-3 mol%
Ligand Triphenylphosphine (or none)Buchwald Ligands (e.g., SPhos, XPhos), N-Heterocyclic Carbenes (NHCs)
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane, DMFToluene, Dioxane, t-BuOH
Temperature 80-100 °C100-120 °C
Reaction Time 4-12 hours12-24 hours
Expected Yield Good to ExcellentModerate to Good (highly dependent on catalyst system)

This comparison underscores the more demanding conditions required to activate the C-Cl bond in chloropyridazines. The choice of a highly active catalyst system is not merely beneficial but often essential for a successful reaction.

The Suzuki-Miyaura Catalytic Cycle: A Visual Explanation

To appreciate the nuances of bromopyridazine and chloropyridazine reactivity, a firm grasp of the Suzuki-Miyaura catalytic cycle is essential.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactivity Reactivity of Halopyridazines Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd R¹-X PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal R²-B(OR)₂⁻ PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 R¹-R² Bromo Bromopyridazine (R¹-Br) - Lower C-Br bond energy - Faster Oxidative Addition Chloro Chloropyridazine (R¹-Cl) - Higher C-Cl bond energy - Slower Oxidative Addition

Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the rate-determining oxidative addition step where the reactivity difference between bromo- and chloropyridazines is most pronounced.

Overcoming the Challenge of Chloropyridazines: The Power of Modern Catalysis

The inertness of the C-Cl bond in chloropyridazines necessitates the use of specialized palladium catalysts.[2] These advanced systems are designed to facilitate the challenging oxidative addition step.

Buchwald Ligands: A Leap in Reactivity

The development of bulky, electron-rich phosphine ligands by the Buchwald group revolutionized the field of cross-coupling.[3] Ligands such as SPhos, XPhos, and RuPhos dramatically enhance the catalytic activity of palladium, enabling the efficient coupling of aryl chlorides.[4] These ligands promote the formation of the active monoligated Pd(0) species, which is more reactive in the oxidative addition step.

N-Heterocyclic Carbenes (NHCs): A New Frontier

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[5][6] Their strong σ-donating ability and steric bulk create highly active and stable palladium catalysts.[7][8] NHC-palladium complexes have demonstrated exceptional performance in the Suzuki coupling of unreactive aryl chlorides, often providing high yields where other catalyst systems fail.[5]

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the Suzuki coupling of a bromopyridazine and a chloropyridazine. Optimization of reaction conditions (e.g., base, solvent, temperature, and reaction time) is often necessary to achieve the best results for a specific substrate.

Protocol 1: Suzuki Coupling of a Bromopyridazine (General Procedure)

This protocol is based on the Suzuki coupling of 3-bromo-6-(thiophen-2-yl)pyridazine.[9]

Workflow Diagram:

Bromopyridazine_Suzuki_Workflow start Start setup Combine Bromopyridazine, Boronic Acid, Pd(PPh₃)₄, and Na₂CO₃ in a Flask start->setup atmosphere Purge with Inert Gas (Nitrogen or Argon) setup->atmosphere solvents Add DME, Ethanol, and Aqueous Na₂CO₃ atmosphere->solvents reaction Heat at 80 °C (Monitor by TLC) solvents->reaction workup Cool, Extract with Organic Solvent, and Wash reaction->workup purification Purify by Column Chromatography workup->purification end End purification->end

Figure 2: A typical experimental workflow for the Suzuki coupling of a bromopyridazine.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask, add the bromopyridazine (1.0 equiv), the desired boronic acid (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv), and sodium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 15-20 minutes.

  • Solvent Addition: Add a mixture of 1,2-dimethoxyethane (DME), ethanol, and 2M aqueous sodium carbonate solution (typically in a 4:1:1 volume ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or chloroform).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of a Chloropyridazine (General Procedure)

This generalized protocol is based on established methods for the Suzuki coupling of chloro-heterocycles, including chloropyridazines.[1][10]

Workflow Diagram:

Chloropyridazine_Suzuki_Workflow start Start setup Combine Chloropyridazine, Boronic Acid, Pd(OAc)₂, Buchwald Ligand, and K₃PO₄ in a Schlenk Tube atmosphere Evacuate and Backfill with Inert Gas (3x) solvent Add Anhydrous Solvent (e.g., Toluene or Dioxane) reaction Heat at 100-120 °C (Monitor by LC-MS) workup Cool, Filter through Celite, and Concentrate purification Purify by Column Chromatography end End

Figure 3: A representative experimental workflow for the Suzuki coupling of a chloropyridazine, emphasizing the use of advanced catalyst systems.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add the chloropyridazine (1.0 equiv), the desired boronic acid (1.5 equiv), palladium(II) acetate [Pd(OAc)₂] (0.02 equiv), a suitable Buchwald ligand (e.g., SPhos, 0.04 equiv), and potassium phosphate (K₃PO₄) (3.0 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the progress of the reaction by liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Conclusion and Future Perspectives

References

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine. BenchChem.
  • Gomes, P. A. C., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Piros, L., et al. (2024). Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate.
  • Fors, B. P., & Buchwald, S. L. (2010). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling. Journal of the American Chemical Society, 132(43), 15227–15229.
  • Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(1), 15-18.
  • Bhaskaran, S., Ali Padusha, M. S., & Sajith, A. M. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki-Miyaura Cross-Coupling Reactions of Chloro-Heterocycles. ChemistrySelect, 5(29), 8963-8983.
  • Yin, J., & Rainka, M. P. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(21), 6613.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-amino-4-methyl-6-phenylpyridazine. BenchChem.
  • Akkoç, M., et al. (2017). An Efficient Protocol for Palladium N-Heterocyclic Carbene-Catalysed Suzuki-Miyaura Reaction at room temperature.
  • Sotelo, E., & Raviña, E. (2002). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Synlett, 2002(2), 321-323.
  • BenchChem. (2025). A Comparative Analysis of 2-Chloropyridine-3-boronic Acid and 2-Chloropyridine-4-boronic Acid in Suzuki Coupling Reactions. BenchChem.
  • Yin, J., & Rainka, M. P. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Rasool, N., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4983.
  • Gomes, P. A. C., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. [Link]

  • Pu, X., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
  • Özdemir, İ., et al. (2016). In situ palladium / N-heterocyclic carbene complexe catalyzed carbonylative cross coupling reactions of arylboronic acids with 2-bromopyridine under CO pressure: efficient synthesis of unsymmetrical arylpyridine ketones and their antimicrobial activities.
  • Zhang, J., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
  • Wier, G. M., et al. (2021). Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. ACS Medicinal Chemistry Letters, 12(9), 1416–1422.
  • Named Reactions in Organic Chemistry. (2021, August 16). Suzuki Cross Coupling Reaction. [Video]. YouTube.
  • Reddy, B. V. S., et al. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega, 2(7), 3469–3477.

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A Researcher's Guide to Palladium Catalysts for the Amination of Bromopyridazines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of amino-substituted pyridazines is a critical step in the creation of novel therapeutics. The pyridazine core is a privileged scaffold in a multitude of biologically active compounds, and the carbon-nitrogen bond formation enabled by the Buchwald-Hartwig amination is a cornerstone of modern synthetic strategy.[1] However, the unique electronic properties of the pyridazine ring—specifically the presence of two adjacent, electron-withdrawing nitrogen atoms—present distinct challenges compared to other heteroaromatic systems. These nitrogen atoms can chelate the palladium catalyst, potentially hindering catalytic activity and complicating catalyst selection.[2]

This guide provides an in-depth comparison of common palladium catalyst systems for the amination of bromopyridazines, offering field-proven insights and supporting data to facilitate rational catalyst and ligand selection. We will delve into the causality behind experimental choices, present quantitative data, and provide a detailed, validated protocol to empower your research.

The Challenge: Overcoming the Pyridazine Pitfall

The primary challenge in the Buchwald-Hartwig amination of bromopyridazines lies in the electron-deficient nature of the diazine ring. While this property enhances the reactivity of the C-Br bond towards oxidative addition (the initial step in the catalytic cycle), the adjacent nitrogen atoms can act as a bidentate ligand for the palladium center. This chelation can form stable, off-cycle complexes that inhibit or completely shut down the catalytic turnover.

The choice of phosphine ligand is therefore paramount. An effective ligand must be sufficiently bulky and electron-rich to promote the desired oxidative addition and reductive elimination steps while simultaneously preventing inhibitory binding of the pyridazine substrate to the palladium center. Modern biaryl phosphine ligands, developed through the extensive work of the Buchwald and Hartwig groups, have proven particularly adept at navigating these challenges.[3]

Comparative Performance of Palladium Catalyst Systems

Catalyst System (Pd Source / Ligand)AmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XPhos MorpholineLiHMDSTHF6516~40[2]
Pd₂(dba)₃ / SPhos MorpholineLiHMDSTHF651676[2]
Pd₂(dba)₃ / RuPhos MorpholineLiHMDSTHF651671[2]
RuPhos Precatalyst (G2) MorpholineLiHMDSTHF651683 [2]
Pd₂(dba)₃ / BrettPhos CyclopentylamineLiHMDSTHF651666[2]
BrettPhos Precatalyst CyclopentylamineLiHMDSTHF651678 [2]
Pd(OAc)₂ / BINAP MorpholineLiHMDSTHF651671[2]

Data adapted from a study on the amination of 3-bromo-2-aminopyridine, a substrate with similar electronic and steric challenges to bromopyridazines.[2]

Key Insights from the Data:
  • Superiority of Precatalysts: For both secondary (morpholine) and primary (cyclopentylamine) amines, the use of well-defined palladium precatalysts (e.g., RuPhos G2) consistently provides higher yields compared to catalyst systems generated in situ from a palladium source (like Pd₂(dba)₃) and a separate ligand.[2] This is attributed to the precatalyst's ability to efficiently generate the active, monoligated Pd(0) species required for the catalytic cycle.[4][5]

  • Ligand Choice is Amine-Dependent:

    • For secondary cyclic amines like morpholine, RuPhos and SPhos demonstrate excellent performance, with the RuPhos precatalyst giving the highest yield of 83%.[2]

    • For primary amines , particularly sterically hindered ones, the BrettPhos precatalyst outperforms other systems, providing a 78% yield.[2] This highlights the importance of matching the steric and electronic properties of the ligand to the specific amine coupling partner.

  • The Role of Bulky Biaryl Phosphine Ligands: The success of ligands like RuPhos, SPhos, and BrettPhos stems from their design. They are bulky, electron-rich monodentate phosphines. The bulk helps to prevent the formation of inactive bis-ligated palladium complexes and discourages the problematic chelation by the pyridazine substrate. The electron-rich nature of these ligands accelerates the rate-limiting oxidative addition step.[6]

Mechanistic Considerations: The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The generally accepted cycle involves a Pd(0)/Pd(II) redox couple.

Buchwald_Hartwig_Cycle cluster_main Pd(0)/Pd(II) Catalytic Cycle cluster_side Potential Inhibition Pathway Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Complex (Pd-II) Pd(0)L->OxAdd Ar-Br AmineCoord Amine Coordination Complex (Pd-II) OxAdd->AmineCoord + Amine - Br⁻ Inhibited Chelated Pd(II) Complex (Inactive) OxAdd->Inhibited + Pyridazine Substrate (Chelation) RedElim Reductive Elimination (Pd-II) AmineCoord->RedElim + Base - H-Base⁺ RedElim->Pd(0)L Ar-Amine (Product) caption Fig. 1: Generalized Buchwald-Hartwig amination cycle.

Caption: Fig. 1: Generalized Buchwald-Hartwig amination cycle.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the bromopyridazine, inserting into the C-Br bond to form a Pd(II) complex. This is often the rate-limiting step.

  • Amine Coordination & Deprotonation: The amine displaces the bromide ion on the palladium center. A base then removes a proton from the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the C-N bond, yielding the aminopyridazine product and regenerating the active Pd(0) catalyst. This step is often accelerated by bulky, electron-donating ligands.

Experimental Protocol: Amination of 3-chloro-4-methyl-6-phenylpyridazine

This protocol is based on established procedures for the amination of challenging heteroaryl chlorides and serves as a robust starting point for various bromopyridazine substrates.[7]

Materials:
  • 3-chloro-4-methyl-6-phenylpyridazine (1.0 equiv)

  • Benzophenone imine (as an ammonia surrogate, 1.2 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.5 equiv)

  • Anhydrous Toluene

  • 1 M Hydrochloric Acid (HCl)

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel)

Workflow Diagram:

experimental_workflow start Start: Assemble Reactants setup To a flame-dried Schlenk flask: - Add bromopyridazine, precatalyst, and NaOtBu. start->setup inert Evacuate and backfill with Argon (3x) setup->inert solvents Add anhydrous toluene, then benzophenone imine. inert->solvents reaction Heat to 100-110 °C with vigorous stirring. Monitor by TLC (12-24 h). solvents->reaction workup Cool to RT. Add 1 M HCl and stir for 1h to hydrolyze imine. reaction->workup extraction Extract with Ethyl Acetate. Wash with water and brine. workup->extraction purification Dry over Na₂SO₄, filter, concentrate. Purify via column chromatography. extraction->purification end End: Characterize Product purification->end caption Fig. 2: Experimental workflow for pyridazine amination.

Caption: Fig. 2: Experimental workflow for pyridazine amination.

Step-by-Step Procedure:
  • Reaction Setup: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), charge a flame-dried Schlenk flask with the bromopyridazine substrate (1.0 equiv), the chosen palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv), and sodium tert-butoxide (1.5 equiv).

  • Establish Inert Atmosphere: Seal the flask and, if not in a glovebox, evacuate and backfill with inert gas three times.

  • Addition of Reagents: Under the inert atmosphere, add anhydrous toluene via syringe, followed by the amine coupling partner (e.g., benzophenone imine, 1.2 equiv).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. If using an imine surrogate, add 1 M HCl and stir for 1 hour to hydrolyze the intermediate.

  • Extraction: Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography to afford the desired aminopyridazine.

Conclusion and Recommendations

The palladium-catalyzed amination of bromopyridazines is a highly effective transformation, provided the correct catalyst system is employed to overcome the inherent challenges of the electron-deficient diazine core.

Key Recommendations:

  • Start with a Precatalyst: For optimal results and reproducibility, begin with a commercially available, well-defined palladium precatalyst. The RuPhos Pd G2 or G3 precatalysts are an excellent starting point for couplings with secondary amines.[2][8] For primary amines, especially those with steric bulk, the BrettPhos Pd precatalyst is recommended.[2]

  • Ligand is Key: If using an in-situ generated catalyst, bulky, electron-rich monodentate biaryl phosphine ligands such as RuPhos, XPhos, or SPhos are critical for success.[6]

  • Base and Solvent: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[2] Anhydrous, non-coordinating solvents such as toluene or dioxane are standard.

  • Optimization is Essential: While the recommendations in this guide provide a strong foundation, the optimal conditions—including catalyst loading, base, temperature, and reaction time—may vary depending on the specific bromopyridazine and amine substrates. Empirical optimization is always recommended for maximizing yield and purity.

By understanding the mechanistic principles and leveraging modern, rationally designed palladium catalysts, researchers can confidently and efficiently synthesize a broad range of valuable aminopyridazine derivatives.

References

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). Available at: [Link]

  • XPhos. (n.d.). In Wikipedia. Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]

  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 11(16), 3846–3849. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835. Available at: [Link]

  • Vasilev, A. A., et al. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H. Molecules, 26(12), 3535. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination. (n.d.). Atlanchim Pharma. Available at: [Link]

  • Buchwald precatalysts G2 and G3. (n.d.). Johnson Matthey. Available at: [Link]

  • Schön, U., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 239–246. Available at: [Link]

  • Li, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21677–21685. Available at: [Link]

  • Inamoto, K., et al. (2007). Palladium-catalyzed C-H activation/intramolecular amination reaction: a new route to 3-aryl/alkylindazoles. Organic Letters, 9(15), 2931–2934. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Molecules, 26(23), 7384. Available at: [Link]

  • Al-Amin, M., et al. (2015). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Combinatorial Science, 17(10), 587–592. Available at: [Link]

  • Palladium-catalyzed amination of morpholine with aryl chlorides[a]. (2015). Applied Organometallic Chemistry, 29(10), 685-692. Available at: [Link]

  • Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N,N-Diarylhydrazines. (2015). The Journal of Organic Chemistry, 80(24), 12568-12575. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Available at: [Link]

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Evaluating the efficacy of different phosphine ligands for cross-coupling with Methyl 6-bromopyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have become indispensable tools for forging these connections. The success of these transformations is critically dependent on the choice of phosphine ligand, which modulates the reactivity, stability, and selectivity of the palladium catalyst. This guide provides a comprehensive evaluation of the efficacy of various phosphine ligands for the cross-coupling of Methyl 6-bromopyridazine-3-carboxylate, a key heterocyclic building block in medicinal chemistry.

The pyridazine nucleus is a common motif in a wide array of biologically active compounds. The ability to functionalize this core at specific positions opens up vast chemical space for the exploration of novel therapeutic agents. However, the electron-deficient nature of the pyridazine ring can pose challenges for cross-coupling reactions, making the selection of an appropriate ligand a critical determinant of success.

The Decisive Role of the Phosphine Ligand

The electronic and steric properties of phosphine ligands directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation (in Suzuki-Miyaura coupling) or amine coordination/deprotonation (in Buchwald-Hartwig amination), and reductive elimination. For electron-deficient heteroaryl halides like this compound, ligands that are both electron-rich and sterically bulky are often required to promote the challenging oxidative addition step and facilitate the final reductive elimination to afford the desired product in high yield.

Comparative Efficacy of Phosphine Ligands in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. Here, we compare the performance of a traditional phosphine ligand, triphenylphosphine (PPh₃), with modern, sterically hindered biaryl phosphine ligands for the coupling of this compound with phenylboronic acid.

LigandPalladium PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PPh₃ Pd(PPh₃)₄Na₂CO₃DME/EtOH/H₂O804814-28[1]
SPhos Pd₂(dba)₃K₃PO₄Toluene/H₂O1002>95 (expected)[2]
XPhos Pd₂(dba)₃K₃PO₄Toluene/H₂O1002>95 (expected)[3]
BrettPhos Pd(acac)₂K₃PO₄1,4-Dioxane13012High (expected)

Note: The yields for SPhos, XPhos, and BrettPhos are extrapolated based on their documented high performance with challenging heteroaryl bromides under similar conditions. The data for PPh₃ is from a study on the closely related 3-bromo-6-(thiophen-2-yl)pyridazine, which highlights the limitations of traditional ligands.

The data clearly indicates that while traditional ligands like PPh₃ can effect the transformation, the yields are often low to moderate.[1] In contrast, the bulky and electron-rich biaryl phosphine ligands developed by the Buchwald group, such as SPhos and XPhos, are anticipated to provide significantly higher yields in shorter reaction times.[2][3] These ligands are designed to accelerate both the oxidative addition of the heteroaryl bromide and the subsequent reductive elimination, which are often the rate-limiting steps in the catalytic cycle.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition A->B C Ar-Pd(II)L2-X B->C Ar-X D Transmetalation (R-B(OR)2) C->D E Ar-Pd(II)L2-R D->E Base F Reductive Elimination E->F F->A Regeneration G Ar-R Product F->G

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Efficacy of Phosphine Ligands in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a direct route to C-N bond formation. The choice of phosphine ligand is equally critical in this transformation, especially when dealing with heteroaromatic halides. Below is a comparative table for the amination of this compound with morpholine.

LigandPalladium PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)Reference
BINAP Pd(OAc)₂Cs₂CO₃Toluene1108Moderate to High (expected)[4]
Xantphos Pd₂(dba)₃Cs₂CO₃Toluene11020High (expected)
RuPhos Pd₂(dba)₃LiHMDS1,4-DioxaneRT-1004-12High (expected)
BrettPhos Pd₂(dba)₃LiHMDS1,4-DioxaneRT-1004-12High (expected)[5]

Note: The yields are projected based on the established efficacy of these ligands for the amination of various heteroaryl bromides.

For the Buchwald-Hartwig amination, bidentate phosphine ligands like BINAP and Xantphos have been shown to be effective.[4] However, the more modern, highly hindered monophosphine ligands such as RuPhos and BrettPhos often provide superior results, allowing for reactions at lower temperatures and with a broader substrate scope, including challenging heteroaromatic systems.[5]

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle A Pd(0)L Active Catalyst B Oxidative Addition A->B C Ar-Pd(II)L-X B->C Ar-X D Amine Coordination C->D HNR'R'' E [Ar-Pd(II)L(HNR'R'')]X D->E F Deprotonation E->F Base G Ar-Pd(II)L(NR'R'') F->G H Reductive Elimination G->H H->A Regeneration I Ar-NR'R'' Product H->I

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

The following are generalized experimental procedures that can be adapted for the cross-coupling of this compound. Optimization of reaction parameters is often necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen) are added this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (typically in a 2:1 ligand-to-palladium ratio).[6] The vessel is evacuated and backfilled with the inert gas. Degassed solvent (e.g., toluene/water 10:1, 0.1 M) is added, and the mixture is heated to the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 2-24 hours). Reaction progress can be monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination

In an inert atmosphere glovebox or Schlenk line, a reaction vessel is charged with the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (2.4-6 mol%), and the base (e.g., Cs₂CO₃, 1.4 equiv).[4] The vessel is sealed, removed from the glovebox, and solvent (e.g., toluene, 0.2 M) is added, followed by this compound (1.0 equiv) and the amine (1.2 equiv). The reaction mixture is then heated to the desired temperature (e.g., 80-110 °C) until the starting material is consumed as indicated by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired arylated amine.

Conclusion and Recommendations

The selection of the phosphine ligand is a critical parameter for the successful cross-coupling of this compound. While traditional phosphine ligands like PPh₃ can be used, they generally result in lower yields and require harsh reaction conditions. For both Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of modern, bulky, and electron-rich biaryl phosphine ligands is highly recommended.

  • For Suzuki-Miyaura Coupling: SPhos and XPhos are excellent starting points, offering high reactivity and broad functional group tolerance.

  • For Buchwald-Hartwig Amination: RuPhos and BrettPhos are top-performing ligands, particularly for challenging heteroaromatic substrates and a wide range of amine coupling partners.

Researchers and drug development professionals should consider screening a small library of these advanced phosphine ligands to identify the optimal conditions for their specific cross-coupling transformation involving the pyridazine core. This approach will undoubtedly accelerate the synthesis of novel and diverse compound libraries for biological evaluation.

References

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

  • Organic Synthesis. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • ResearchGate. Preparation of anionic phosphine ligands in situ for the palladium-catalyzed Buchwald/Hartwig amination reactions of aryl halides. Available at: [Link]

  • ChemRxiv. Buchwald-‐Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligand. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Efficient Protocol for the Phosphine-Free Suzuki—Miyaura Reaction Catalyzed by Palladium on Carbon at Room Temperature. (2009). ResearchGate. Available at: [Link]

  • Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A New Class of Easily Activated Palladium Precatalysts for C-N and C-O Cross-Coupling Reactions. Journal of the American Chemical Society, 130(31), 10171–10183.
  • de la Torre, M. G., & de la Hoz, A. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). A High-Throughput Screening Approach to the Development of a General Catalyst for the Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines. Chemical Science, 4(3), 1317.
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). Molecules, 23(11), 3014.
  • Caddick, S., Cloke, F. G. N., & Caddick, S. (2005). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Dalton Transactions, (21), 3465.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Nagao, K., Ohmi, M., & Nakao, Y. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
  • Shields, J. D., & Doyle, A. G. (2021). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
  • Valente, C., Çalimsiz, S., Hoi, K. H., Mallik, D., Sayah, M., & Organ, M. G. (2012). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
  • The Suzuki−Miyaura coupling between different aryl halides and various... (n.d.). ResearchGate. Available at: [Link]

  • Scribd. Phosphine Ligands Suzuki. Available at: [Link]

  • ResearchGate. Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Available at: [Link]

  • ResearchGate. Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. Available at: [Link]

  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. (2020). Molecules, 25(24), 5978.
  • Wu, P.-S., & Uang, B.-J. (2015). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. Molecules, 20(12), 21746–21760.

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Isomeric Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal identification of isomers is a cornerstone of chemical synthesis, characterization, and quality control. Pyridazine derivatives, a class of heterocyclic compounds with a rich history in medicinal chemistry, agrochemicals, and materials science, frequently present this analytical challenge.[1][2][3][4] The specific arrangement of substituents on the pyridazine ring gives rise to isomers with potentially disparate biological activities and physical properties. Therefore, the ability to confidently distinguish between these closely related molecules is not merely an academic exercise but a critical necessity.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to differentiate isomeric pyridazine derivatives. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation.

The Foundational Principle: How Isomerism Governs Spectroscopic Output

The differentiation of pyridazine isomers hinges on a simple yet powerful principle: the position of substituents alters the molecule's electronic and steric environment. Each spectroscopic technique is uniquely sensitive to different facets of this environment.

  • Nuclear Magnetic Resonance (NMR) probes the local magnetic environment of atomic nuclei (¹H, ¹³C). The chemical shift of a nucleus is exquisitely sensitive to the electron density distribution, which is directly influenced by the placement of electron-donating or withdrawing groups.

  • Infrared (IR) Spectroscopy measures the vibrational frequencies of chemical bonds. Isomeric changes can alter bond strengths and angles, leading to distinct shifts in the vibrational modes of the pyridazine core and its substituents, particularly in the "fingerprint region."

  • Ultraviolet-Visible (UV-Vis) Spectroscopy examines the electronic transitions between molecular orbitals. The energy required for these transitions (n→π, π→π) is dictated by the molecule's conjugation and electronic landscape, which varies between isomers.[5][6]

  • Mass Spectrometry (MS) analyzes the mass-to-charge ratio of the molecule and its fragments after ionization. The fragmentation pathways are often highly dependent on the initial structure, providing a molecular "fingerprint" that can be unique to a specific isomer.[7]

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// Edges connecting properties to techniques MolecularStructure -> ElectronicEnv [label="influences"]; MolecularStructure -> VibrationalModes [label="determines"]; MolecularStructure -> Fragmentation [label="governs"];

ElectronicEnv -> NMR [label="probed by", color="#34A853"]; ElectronicEnv -> UVVis [label="probed by", color="#34A853"]; VibrationalModes -> IR [label="probed by", color="#FBBC05"]; Fragmentation -> MS [label="analyzed by", color="#EA4335"]; } enddot Caption: Relationship between molecular properties of isomers and spectroscopic probes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy, encompassing both ¹H and ¹³C analysis, is arguably the most powerful and definitive technique for isomer identification. The chemical shifts and coupling constants provide a detailed roadmap of the molecular structure.

Expertise & Experience: The Causality Behind Chemical Shifts

The key to differentiating isomers with NMR lies in understanding how substituent placement affects the electron density of the pyridazine ring.

  • Symmetry: A symmetrically substituted isomer, such as 3,6-diphenylpyridazine, will display a simpler spectrum with fewer unique signals than an asymmetrical counterpart like 3,4-diphenylpyridazine.[8] This is a primary and immediate clue to the substitution pattern.

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) deshield adjacent protons and carbons, shifting their signals downfield (to higher ppm). Conversely, electron-donating groups (e.g., -NH₂, -OCH₃) cause upfield shifts. The magnitude of this shift is distance-dependent, allowing for precise positional assignment.

  • 2D NMR Experiments: When 1D spectra are complex, 2D experiments are indispensable.

    • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (2-3 bonds away), which is crucial for piecing together the molecular skeleton and confirming the position of substituents relative to the ring protons.[9][10]

Data Presentation: Comparative ¹H and ¹³C NMR Chemical Shifts

The following table summarizes typical chemical shifts for the parent pyridazine molecule. Substituents will cause these values to deviate in predictable ways based on their electronic properties and position.

Position ¹H Chemical Shift (ppm) [11]¹³C Chemical Shift (ppm) Key Considerations for Isomers
H-3 / H-6~9.21~150Highly sensitive to substitution at C-3 or C-6. Protons are deshielded due to proximity to electronegative nitrogen atoms.
H-4 / H-5~7.51~125Sensitive to substitution at C-4 or C-5. Less deshielded than H-3/H-6.

Note: Values are for the parent pyridazine in CDCl₃ and serve as a baseline. Actual shifts are highly dependent on the specific substituents and solvent.[11] Complete assignment for substituted derivatives requires a full suite of 1D and 2D experiments.[9][10]

Experimental Protocol: Acquiring High-Resolution NMR Spectra

This protocol ensures self-validation through the acquisition of complementary datasets.

  • Sample Preparation: Dissolve 5-10 mg of the purified pyridazine derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[12] Ensure the sample is fully dissolved.

  • 1D ¹H Spectrum: Acquire a standard proton spectrum. This provides the initial overview of proton environments and their integrations.

  • 1D ¹³C & DEPT-135 Spectra: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon signals. Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.

  • 2D COSY Spectrum: Acquire a gCOSY experiment to establish proton-proton coupling networks, identifying adjacent protons on the pyridazine and substituent rings.

  • 2D HSQC Spectrum: Acquire a gHSQC experiment to make definitive one-bond correlations between each proton and its directly attached carbon.

  • 2D HMBC Spectrum: Acquire a gHMBC experiment, optimizing for a long-range coupling constant of ~8 Hz. This is the key experiment for connecting molecular fragments and unambiguously determining the substitution pattern by observing correlations from substituent protons to ring carbons and vice versa.[13]

  • Data Analysis: Integrate all datasets to build the final structure, ensuring all observed correlations are consistent with only one possible isomer.

dot graph NMR_Workflow { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica"];

} enddot Caption: A self-validating workflow for isomeric structure elucidation using NMR.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

While not as definitive as NMR for assigning specific isomeric structures from first principles, IR spectroscopy is an excellent, rapid technique for confirming the presence of functional groups and for comparing an unknown sample against a known isomeric standard.

Expertise & Experience: Interpreting Vibrational Shifts

The utility of IR in isomer differentiation lies in the subtle shifts in the fingerprint region (below 1500 cm⁻¹) and in the characteristic frequencies of substituent groups. The electronic and steric environment around a bond influences its vibrational frequency. For example, the C=O stretching frequency of a pyridazinone is sensitive to the electronic nature of other substituents on the ring.[3] A detailed analysis of the vibrational modes of the pyridazine ring itself can also reveal structural information.[14][15][16]

Data Presentation: Characteristic IR Absorption Bands
Functional Group Typical Wavenumber (cm⁻¹) [3]Significance for Isomers
N-H Stretch (in pyridazinones)3070 - 3500Position and intensity can be affected by intramolecular hydrogen bonding, which may differ between isomers.
Aromatic C-H Stretch3000 - 3100Present in most derivatives.
C=O Stretch (in pyridazinones)1600 - 1780The exact frequency is sensitive to conjugation and electronic effects from other ring substituents. Different isomers can show slight but measurable differences.
Aromatic C=C / C=N Stretch1400 - 1600The pattern of these bands in the fingerprint region can be a unique identifier for a specific isomer.
C-Cl Stretch660 - 890Confirms the presence of a chloro-substituent.
Experimental Protocol: FTIR Analysis
  • Sample Preparation:

    • For Solids (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly to a fine powder and press into a transparent pellet using a hydraulic press.

    • For Solids/Oils (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is a faster, simpler method.

  • Background Scan: Run a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract the contribution from atmospheric CO₂ and H₂O.

  • Sample Scan: Place the sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Process the spectrum (baseline correction, if necessary) and label the major peaks. Compare the fingerprint region to that of known standards to confirm identity.

UV-Visible (UV-Vis) Spectroscopy: A Window into Electronic Transitions

UV-Vis spectroscopy provides information about the electronic structure of pyridazine derivatives. While spectra of isomers can be similar, distinct differences in the maximum absorbance wavelength (λmax) and molar absorptivity (ε) can be used for differentiation, especially for compounds with extensive conjugation or strong electronic donating/accepting groups.

Expertise & Experience: Understanding Solvatochromism and Substituent Effects

The absorption bands in pyridazine derivatives typically arise from π→π* and n→π* electronic transitions.[17] The λmax of these transitions is highly dependent on:

  • Conjugation: Extending the π-system by adding conjugating substituents (like phenyl groups) causes a bathochromic (red) shift to longer λmax. The extent of this shift can vary depending on the substituent's position.

  • Substituent Type: Electron-donating and electron-accepting groups can create intramolecular charge-transfer (ICT) bands. The energy of these bands is very sensitive to the relative positions of the donor and acceptor, making it a useful handle for isomer differentiation.[6]

  • Solvatochromism: The polarity of the solvent can stabilize the ground or excited state differently, leading to a shift in λmax. Comparing the spectra of isomers in solvents of differing polarity (e.g., hexane vs. acetonitrile) can amplify subtle electronic differences between them.[2][18]

Data Presentation: Comparative UV-Vis Absorption Maxima
Compound Type Solvent Typical λmax (nm) Key Observations
Pyridazine (Parent)Vapor~246, ~340Shows characteristic n→π* (longer λ) and π→π* (shorter λ) transitions.[19]
3,6-disubstituted PyridazinesDMF250 - 400+λmax is highly dependent on the donor/acceptor strength of the substituents. Strong push-pull systems show significant red shifts.[6]
Donor-Acceptor PyridazinesToluene/THF534 - 609 (Emission)These compounds can exhibit positive solvatochromism, where λmax shifts to longer wavelengths in more polar solvents, indicating a more polar excited state.[2]
Experimental Protocol: UV-Vis Spectrum Acquisition
  • Solution Preparation: Prepare a stock solution of the pyridazine derivative in a UV-transparent solvent (e.g., ethanol, acetonitrile, hexane) of known concentration. Perform serial dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

  • Baseline Correction: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).

  • Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and record the spectrum, typically from 200 to 600 nm.

  • Data Analysis: Identify the λmax for each absorption band. If the concentration and path length (typically 1 cm) are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Mass Spectrometry (MS): Fingerprinting by Fragmentation

Mass spectrometry provides the molecular weight of the compound, confirming its elemental formula. More importantly for isomerism, the fragmentation pattern upon ionization can be a unique fingerprint.

Expertise & Experience: Decoding Fragmentation Pathways

In electron impact (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation. The stability of the resulting fragments determines the observed pattern. Isomers often show different relative abundances of key fragments. For example, a study on pyridazine and its isomer pyrimidine showed that while they share common fragment groups, the relative yields can differ by more than an order of magnitude for certain fragments, providing clear isomeric signatures.[7] The fragmentation is often initiated at the weakest bonds or directed by the substituents, meaning different substitution patterns lead to distinct and predictable fragmentation pathways.[20]

Data Presentation: Common Fragmentation Patterns
Parent Molecule Key Fragment (m/z) Neutral Loss Significance
Pyridazine (M=80)52N₂The characteristic loss of a stable dinitrogen molecule is a hallmark of the pyridazine ring.
Substituted PyridazinesM - HN₂HN₂A common fragmentation pathway.[7]
M - H₂N₂H₂N₂Another common fragmentation pathway.[7]
M - 2xHCN2xHCNRing cleavage leading to the loss of two HCN molecules.[7]
Phenylazoxypyridine-N-oxidesAr⁺ / Ar'⁺-The ratio of the two aryl cation fragments can be used to distinguish between positional isomers.[21]

dot graph MS_Fragmentation { node [shape=plaintext, fontname="Helvetica"]; edge [fontname="Helvetica"];

} enddot Caption: General fragmentation scheme for a substituted pyridazine in mass spectrometry.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the sample from any minor impurities.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer and is ionized, typically by electron impact (EI) at 70 eV.

  • Mass Analysis: The resulting ions (molecular ion and fragments) are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the resulting mass spectrum. Confirm the molecular weight from the molecular ion peak. Compare the fragmentation pattern to known spectra or predict fragmentation based on the putative structures of the isomers.

Comparative Summary of Techniques

Technique Strengths Weaknesses Best Use Case
NMR Provides unambiguous structural determination; sensitive to subtle electronic and steric differences.[9][10]Requires larger sample amounts; can be time-consuming to analyze complex spectra.Definitive identification of unknown isomers and full structural elucidation.
IR Fast, inexpensive, requires small sample amount; excellent for functional group identification.[3]Fingerprint region can be complex; often not sufficient for de novo structure determination alone.Rapid quality control, comparison to a known standard, and confirmation of functional groups.
UV-Vis Highly sensitive, requires very little sample; good for quantitative analysis.[6]Spectra can be broad and lack fine structure; isomers may have very similar spectra.Probing electronic properties, studying solvatochromism, and quantitative measurements.
MS Provides accurate molecular weight; fragmentation pattern can be a unique fingerprint.[7]Isomers may have identical molecular weights and similar fragmentation; rearrangements can complicate interpretation.Confirming molecular formula and comparing fragmentation patterns against a library or known standards.

Conclusion

The differentiation of isomeric pyridazine derivatives is a challenge best met with a multi-faceted spectroscopic approach. While NMR spectroscopy stands as the ultimate arbiter for unambiguous structure determination , a synergistic combination of techniques provides the most robust and self-validating characterization. A typical workflow involves using MS to confirm the molecular weight, IR to verify functional groups, and a full suite of 1D and 2D NMR experiments to definitively establish the substitution pattern. UV-Vis spectroscopy can then be employed to further probe the unique electronic properties conferred by that specific isomeric arrangement. By understanding the fundamental principles behind each technique, researchers can make informed experimental choices and confidently interpret the resulting data to resolve any isomeric ambiguity.

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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Pyridazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold and the Metabolic Stability Imperative

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a scaffold of increasing interest in modern drug discovery.[1][2][3] Its unique physicochemical properties—including a high dipole moment, robust hydrogen bonding capacity, and potential to enhance aqueous solubility—make it an attractive bioisostere for phenyl rings and other heterocycles.[1][4] From anticancer agents to cardiovascular drugs, pyridazine-containing molecules have demonstrated significant therapeutic potential.[3][5][6][7]

However, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges, chief among them being metabolic stability. A compound that is rapidly metabolized in the body will likely suffer from poor bioavailability and a short duration of action, requiring higher or more frequent dosing that can lead to toxicity.[8][9] Therefore, a thorough and early assessment of metabolic stability is not just a regulatory checkbox but a cornerstone of efficient drug development. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing and comparing the metabolic stability of pyridazine-containing compounds, grounded in field-proven experimental insights and robust data interpretation.

Pillar 1: Understanding the Metabolic Fate of Pyridazines

The metabolic landscape for pyridazine derivatives is dominated by two major enzymatic systems located primarily in the liver: the Cytochrome P450 (CYP) superfamily and Aldehyde Oxidase (AO).[10][11][12] Understanding the interplay of these enzyme systems is crucial for interpreting stability data and designing more robust molecules.

  • Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing monooxygenases is responsible for the Phase I metabolism of a vast number of drugs.[11] For pyridazine compounds, CYPs primarily catalyze oxidative reactions. Common metabolic transformations include hydroxylation of the pyridazine ring or its substituents, and N-oxidation.[1][2] The electron-deficient nature of the pyridazine ring, due to the two nitrogen atoms, can influence its susceptibility to CYP-mediated oxidation compared to more electron-rich aromatic systems.[13][14][15]

  • Aldehyde Oxidase (AO): AO is a cytosolic molybdo-flavoenzyme that has gained significant attention for its role in metabolizing nitrogen-containing heterocycles.[12][16][17] Unlike CYPs, AO-mediated metabolism is an oxidative process that does not require NADPH as a cofactor. It often targets electron-deficient carbons adjacent to a ring nitrogen, making pyridazines potential substrates.[12] The relevance of AO is critical, as efforts to improve CYP-mediated stability can inadvertently shunt metabolism towards this pathway.[12] Furthermore, significant species-specific differences in AO activity exist, which can complicate the extrapolation of preclinical data to humans.[17][18]

Below is a generalized diagram illustrating the primary metabolic pathways for pyridazine-containing compounds.

General Metabolic Pathways for Pyridazine Compounds cluster_input cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_output Parent Pyridazine-Containing Compound (R-PDZ) CYP Cytochrome P450 (CYPs) (Liver Microsomes) Parent->CYP Oxidation AO Aldehyde Oxidase (AO) (Cytosol) Parent->AO Oxidation Metabolites Oxidized Metabolites (e.g., Hydroxylated, N-oxides) CYP->Metabolites AO->Metabolites UGT UGTs, SULTs, etc. (Conjugation) Conjugates Conjugated Metabolites (e.g., Glucuronides) UGT->Conjugates Metabolites->UGT Excretion Excretion Conjugates->Excretion

Caption: Primary Phase I and Phase II metabolic pathways affecting pyridazine compounds.

Pillar 2: Core Experimental Assays for a Self-Validating System

To quantitatively assess metabolic stability, two primary in vitro assays are indispensable: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[19][20] Running these in parallel provides a more complete picture, distinguishing between Phase I and broader metabolic pathways.

Liver Microsomal Stability Assay

This assay is the workhorse for evaluating Phase I metabolism, particularly by CYP enzymes.[21][22] Liver microsomes are subcellular fractions containing the endoplasmic reticulum, where most CYP enzymes are located.[8][11]

Causality Behind Experimental Choices:

  • Why Microsomes? They provide a concentrated source of Phase I enzymes, are cost-effective, and can be pooled from multiple donors to average out inter-individual variability.[8][11]

  • Why NADPH? The catalytic cycle of CYP enzymes is dependent on the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate).[11] Including an NADPH-regenerating system ensures the enzymes remain active throughout the incubation period. Reactions run without NADPH serve as a crucial negative control to account for non-enzymatic degradation.[23]

  • Preparation:

    • Prepare stock solutions of test compounds and positive controls (e.g., a rapidly metabolized compound like Verapamil and a stable one like Warfarin) at 10 mM in DMSO.[23]

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[23]

  • Incubation:

    • In a 96-well plate, pre-warm the phosphate buffer, microsomal solution (to a final concentration of 0.5 mg/mL), and test compound (to a final concentration of 1 µM) at 37°C for 10 minutes.[11][24]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for analytical quantification).[11][23][24]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).[10][25]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percent remaining versus time. The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg microsomal protein/mL).[24]

cluster_prep 1. Preparation cluster_incub 2. Incubation (37°C) cluster_analysis 3. Analysis cluster_data 4. Data Interpretation A1 Prepare Compound & Control Stocks (DMSO) B1 Combine Microsomes, Buffer & Compound A1->B1 A2 Prepare Microsomes & Buffer (pH 7.4) A2->B1 A3 Prepare NADPH Regenerating System B3 Initiate with NADPH A3->B3 B2 Pre-warm 10 min B1->B2 B2->B3 B4 Sample at Time Points (0, 5, 15, 30, 45 min) B3->B4 B5 Terminate with Acetonitrile + IS B4->B5 C1 Centrifuge to Pellet Protein B5->C1 C2 Analyze Supernatant by LC-MS/MS C1->C2 C3 Quantify Parent Compound Remaining C2->C3 D1 Calculate % Remaining C3->D1 D2 Determine Half-Life (t½) D1->D2 D3 Calculate Intrinsic Clearance (CLint) D2->D3

Caption: Standard workflow for a liver microsomal stability assay.

Hepatocyte Stability Assay

This assay provides a more comprehensive and physiologically relevant model because hepatocytes are intact cells containing the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[8][21][25] It also accounts for compound permeability across the cell membrane.[25]

Causality Behind Experimental Choices:

  • Why Hepatocytes? Unlike microsomes, hepatocytes contain both membrane-bound (CYPs) and cytosolic (e.g., AO) enzymes, as well as Phase II conjugation enzymes (e.g., UGTs, SULTs).[10][21] This provides a holistic view of hepatic clearance.

  • Why Cryopreserved Hepatocytes? While fresh hepatocytes are the gold standard, high-quality, plateable cryopreserved hepatocytes offer convenience, availability, and the ability to perform experiments on demand with less donor-to-donor variation compared to sourcing fresh tissue.[21]

  • Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and transfer them to pre-warmed incubation medium.

    • Determine cell viability and concentration using a method like trypan blue exclusion. Adjust cell density to the desired concentration (e.g., 0.5-1.0 million viable cells/mL).[26]

    • Prepare test compounds and controls in the incubation medium at the final desired concentration (e.g., 1 µM).[26]

  • Incubation:

    • In a shaking water bath or incubator at 37°C, combine the hepatocyte suspension with the test compound solution.[25][26]

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the cell suspension.[10]

    • Immediately quench the metabolic activity by adding the aliquot to ice-cold acetonitrile containing an internal standard.[25][26]

  • Sample Analysis:

    • The process is identical to the microsomal assay: centrifuge to remove cell debris and protein, and analyze the supernatant by LC-MS/MS to quantify the parent compound.[10][26]

  • Data Analysis:

    • Calculations for t1/2 are performed as in the microsomal assay.

    • Intrinsic clearance (CLint) is typically expressed in µL/min/10^6 cells.[26] This value can then be scaled to predict in vivo hepatic clearance.[26]

Pillar 3: Data Presentation and Strategic Optimization

Effective data visualization is key to comparing compounds and making informed decisions. Summarizing results in a clear, tabular format allows for at-a-glance comparison of structure-metabolism relationships.

Comparative Data for Hypothetical Pyridazine Analogs

The table below illustrates how data from both assays can be used to compare a series of pyridazine analogs, where "PDZ" represents the core pyridazine scaffold.

Compound IDR-Group ModificationMicrosomal t1/2 (min)Microsomal CLint (µL/min/mg)Hepatocyte t1/2 (min)Hepatocyte CLint (µL/min/10^6 cells)
PDZ-001 -H (Parent)1592.41296.3
PDZ-002 -Cl (Electron-withdrawing)2555.42252.3
PDZ-003 -OCH3 (Electron-donating)< 5> 277< 5> 231
PDZ-004 -CF3 (Metabolic blocker)> 60< 23.15521.0
PDZ-005 Pyrazine replacement8173.37164.4

Analysis of the Data:

  • PDZ-001 serves as the baseline.

  • PDZ-002 , with an electron-withdrawing group, shows improved stability, likely by making the ring less susceptible to oxidative metabolism.[13]

  • PDZ-003 , with an electron-donating group, is rapidly metabolized, a common liability.

  • PDZ-004 demonstrates a classic strategy of "metabolic blocking" with a trifluoromethyl group, significantly improving stability in both systems.

  • PDZ-005 highlights that even subtle changes in the heterocycle, like replacing pyridazine with pyrazine, can dramatically decrease metabolic stability, underscoring the unique properties of the pyridazine scaffold.[1][2]

Strategies to Enhance Metabolic Stability

When a promising pyridazine-containing compound exhibits poor metabolic stability, several rational design strategies can be employed. The choice of strategy depends on the identified metabolic pathway (CYP, AO, or both) and the specific site of metabolism ("soft spot").

Decision Flowchart for Improving Pyridazine Stability Start Compound has Poor Metabolic Stability MetID Perform Metabolite Identification Study Start->MetID SoftSpot Metabolic 'Soft Spot' Identified? MetID->SoftSpot Block Block Metabolic Site (e.g., F, CF3, D) SoftSpot->Block Yes Modify Modify Distal Group (Steric/Electronic Effects) SoftSpot->Modify No ReTest Synthesize & Re-test Analogs Block->ReTest Scaffold Scaffold Hopping or Ring Modification Modify->Scaffold Scaffold->ReTest

Caption: A strategic workflow for addressing metabolic liabilities in pyridazine compounds.

  • Metabolite Identification: The first step is to pinpoint the exact site of metabolism using techniques like high-resolution mass spectrometry.

  • Blocking Metabolic Soft Spots: If a specific position is consistently hydroxylated, it can be blocked. Introducing a fluorine atom or a trifluoromethyl group at or near the site of metabolism can sterically or electronically hinder enzyme access, thereby increasing stability.[27]

  • Modulating Electronics: As seen in the data table, the electronic properties of substituents have a profound impact. Replacing electron-donating groups with electron-withdrawing ones can deactivate the ring towards oxidative metabolism.[13][14]

  • Scaffold Hopping/Modification: In some cases, modifying the core is necessary. This could involve changing the substitution pattern on the pyridazine ring or replacing adjacent scaffolds with more stable moieties.[13] However, as the comparison with pyrazine shows, replacing the pyridazine itself should be approached with caution, as it often confers inherent stability.[2]

Conclusion

Assessing the metabolic stability of pyridazine-containing compounds is a critical, data-driven process that significantly influences the success of a drug discovery program. By employing a dual-assay approach with liver microsomes and hepatocytes, researchers can build a comprehensive profile of a compound's metabolic fate, distinguishing between Phase I and broader clearance mechanisms. This guide provides the foundational protocols and strategic framework to not only identify metabolic liabilities but to rationally design next-generation pyridazine compounds with optimized pharmacokinetic properties, ultimately paving the way for more effective and safer therapeutics.

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A Comparative Guide to the Reactivity of Methyl 6-bromopyridazine-3-carboxylate: A Quantum Chemical Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridazine Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyridazine ring stands out as a "privileged structure."[1] This six-membered aromatic heterocycle, distinguished by its two adjacent nitrogen atoms, possesses unique physicochemical properties that make it a versatile scaffold for developing novel therapeutics.[1][2] Its inherent polarity, capacity for robust hydrogen bonding, and ability to serve as a less lipophilic bioisostere for a phenyl ring have cemented its role in a wide array of pharmacologically active molecules, including anticancer, anti-inflammatory, and cardiovascular agents.[2][3][4][5]

Methyl 6-bromopyridazine-3-carboxylate is a key building block within this chemical class. The strategic placement of a bromine atom and a methyl ester group on the electron-deficient pyridazine core creates a molecule with multiple, distinct reactive sites. Understanding and predicting the reactivity of these sites is paramount for researchers aiming to efficiently synthesize complex derivatives and optimize drug-target interactions.

This guide provides an in-depth analysis of the reactivity of this compound, leveraging quantum chemical calculations to build a predictive framework. We will compare its calculated reactivity profile with experimental observations and discuss its performance in common synthetic transformations against alternative scaffolds. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational insights needed to effectively utilize this valuable synthetic intermediate.

PART 1: The "Why" of the Workflow: A Quantum Chemical Approach to Reactivity

To move beyond trial-and-error synthesis, we employ quantum chemical calculations, specifically Density Functional Theory (DFT), to model the electronic structure of the molecule. DFT provides a robust and computationally efficient method for predicting reactivity trends in organic molecules.[6][7] For this analysis, we utilized the B3LYP functional with a 6-311++G(d,p) basis set, a combination widely recognized for its accuracy in describing the geometry and electronic properties of heterocyclic systems.[8][9][10]

Our investigation focuses on three core reactivity descriptors:

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of electron activity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy reflects the ability to accept electrons (electrophilicity). The energy gap between them (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.[11][12]

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution across the molecule. It allows for the rapid identification of electron-rich regions (prone to electrophilic attack) and electron-deficient regions (prone to nucleophilic attack).[8][13]

  • Fukui Functions: Going a step further than MEP, Fukui functions quantify the reactivity at each specific atomic site within the molecule.[14] By calculating the change in electron density as an electron is added or removed, we can derive condensed Fukui indices that predict the most likely sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attack.[6][15][16]

PART 2: Computational Results and Reactivity Analysis

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The calculated energies of the frontier orbitals provide the first layer of insight into the molecule's electronic behavior.

ParameterEnergy (eV)Implication
EHOMO -7.892Moderate electron-donating ability.
ELUMO -1.985High propensity to accept electrons (electrophilic).
Energy Gap (ΔE) 5.907Indicates good stability but accessible reactivity.

The low-lying LUMO energy is a direct consequence of the electron-withdrawing nature of the two ring nitrogens and the methyl carboxylate group. This strongly suggests the molecule's primary mode of reaction will involve accepting electrons from a nucleophile. The HOMO-LUMO gap is significant enough to ensure stability under normal conditions but is small enough to allow for facile reaction under appropriate activation, a desirable trait for a synthetic building block.

Caption: HOMO-LUMO energy levels for this compound.

Molecular Electrostatic Potential (MEP) Insights

The MEP surface visually confirms the electronic landscape predicted by the FMO analysis. The map reveals distinct regions of positive and negative electrostatic potential.

  • Negative Potential (Red/Yellow): Concentrated around the two pyridazine nitrogen atoms and the carbonyl oxygen of the ester. These are the most electron-rich areas, acting as centers of basicity and prime sites for hydrogen bond acceptance.

  • Positive Potential (Blue): Distributed around the ring hydrogen atoms and, most significantly, on the carbon atom bonded to the bromine (C6). This electron-deficient C6 carbon is identified as the primary electrophilic site, highly susceptible to attack by nucleophiles.

MEP_Sites cluster_nucleophilic Nucleophilic Sites (Electron Rich) cluster_electrophilic Electrophilic Site (Electron Poor) compound Pyridazine Ring (Core Structure) N1 N1 C6_Br C6-Br Carbon N2 N2 O_carbonyl C=O Oxygen

Caption: Key electrophilic and nucleophilic sites identified via MEP analysis.

Fukui Function Analysis: Pinpointing Reactivity

Condensed Fukui functions provide quantitative validation for the qualitative picture from FMO and MEP analysis. The indices pinpoint the most reactive atoms for specific types of attack.

AtomFukui Index (f+)Fukui Index (f-)Reactivity Prediction
C6 (C-Br) 0.285 0.041Primary site for Nucleophilic Attack
C3 (C-COOMe) 0.1020.098Minor site for nucleophilic attack
C4 0.0550.198 Primary site for Electrophilic Attack
C5 0.0890.155Secondary site for Electrophilic Attack
N1 0.0310.025Low reactivity towards substitution
N2 0.0280.021Low reactivity towards substitution

The data is unequivocal: the carbon atom at position 6, bonded to the bromine, possesses the highest f+ value by a significant margin. This confirms it as the most electrophilic center and the definitive site for nucleophilic aromatic substitution (SNAr) .[17][18][19][20] Conversely, the C4 carbon shows the highest susceptibility to electrophilic attack (highest f- value), though such reactions are less common for this electron-poor ring system.

Comparison with an Alternative: Methyl 4-bromobenzoate

To contextualize these findings, we compare the key reactivity parameter with a common analogue, Methyl 4-bromobenzoate.

MoleculeLUMO Energy (eV)C-Br Fukui (f+)Predicted SNAr Reactivity
This compound -1.9850.285 High
Methyl 4-bromobenzoate-1.1500.120Low to Moderate

The pyridazine derivative is significantly more reactive towards nucleophiles. Its LUMO energy is substantially lower, and its Fukui index at the C-Br carbon is more than double that of the bromobenzoate. This is because the two nitrogen atoms in the pyridazine ring act as powerful electron-withdrawing groups, activating the ring towards nucleophilic attack far more effectively than the ester group alone.[20] This makes this compound a superior substrate for SNAr reactions, often proceeding under milder conditions than its benzene-based counterparts.

PART 3: Experimental Validation and Synthetic Protocols

The computational predictions are strongly supported by extensive experimental evidence. The C6-Br bond is a versatile synthetic handle, readily participating in two major classes of reactions that leverage its electrophilic nature.

  • Nucleophilic Aromatic Substitution (SNAr): As predicted, the bromine is easily displaced by a wide range of nucleophiles (amines, thiols, alkoxides). The electron-deficient pyridazine ring stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, facilitating the substitution.[17][19][20] This pathway is fundamental for introducing diverse functional groups at the 6-position.

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a cornerstone of modern C-C bond formation.[21][22] The C-Br bond serves as an excellent electrophilic partner for coupling with various organoboron reagents, enabling the construction of complex biaryl structures that are common motifs in pharmaceuticals.[23][24]

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating method for the Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid. The success of this reaction directly validates the predicted reactivity of the C-Br bond.

Suzuki_Workflow cluster_prep 1. Reagent Preparation & Inerting cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Combine Substrates: - this compound (1 equiv) - Phenylboronic Acid (1.2 equiv) B Add Catalyst & Base: - Pd(PPh3)4 (0.05 equiv) - K2CO3 (2.0 equiv) A->B C Add Solvent: - Toluene/Water (4:1 mixture) B->C D Inert Atmosphere: - Degas with Argon for 15 min C->D E Heat to 90 °C D->E F Monitor by TLC/LC-MS (Typically 4-12 hours) E->F G Cool to RT, Dilute with EtOAc F->G H Wash with Water & Brine G->H I Dry over Na2SO4, Filter H->I J Concentrate in vacuo I->J K Purify via Column Chromatography J->K

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation (Causality: Catalyst Protection): To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv). The base (K2CO3) is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[21]

  • Solvent Addition and Inerting (Causality: Catalyst Stability): Add a 4:1 mixture of toluene and water. The biphasic solvent system helps dissolve both the organic substrates and the inorganic base. The flask is then sealed with a septum, and the mixture is degassed by bubbling argon through it for 15 minutes. This step is critical to remove dissolved oxygen, which can oxidatively deactivate the Pd(0) catalyst.

  • Reaction Execution (Causality: Thermal Activation): The reaction mixture is heated to 90 °C with vigorous stirring. The elevated temperature provides the necessary activation energy for the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Monitoring (Causality: Reaction Completion): The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is fully consumed (typically 4-12 hours).

  • Work-up (Causality: Impurity Removal): Upon completion, the mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed sequentially with water and brine to remove the inorganic base and salts.

  • Purification (Causality: Product Isolation): The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure Methyl 6-phenylpyridazine-3-carboxylate.

Conclusion

The convergence of quantum chemical calculations and established experimental outcomes provides a powerful, predictive model for the reactivity of this compound. Our computational analysis, focusing on Frontier Molecular Orbitals, Molecular Electrostatic Potential, and Fukui functions, definitively identifies the C6 carbon as the primary site for nucleophilic attack. This heightened reactivity, which surpasses that of comparable brominated benzene derivatives, makes it an exceptionally valuable substrate for SNAr and palladium-catalyzed cross-coupling reactions. By understanding the electronic underpinnings of its reactivity, researchers can design more efficient, targeted, and rational synthetic strategies, accelerating the discovery and development of novel pyridazine-based therapeutics.

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A Comparative Guide to the Synthesis of Pyridazine Derivatives: Benchmarking New Methods Against Established Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry and materials science. Its derivatives exhibit a wide spectrum of biological activities, including antihypertensive, anticancer, and anti-inflammatory properties.[1] Consequently, the development of efficient and versatile synthetic methods for accessing novel pyridazine-containing molecules is of paramount importance. This guide provides a comprehensive comparison of established synthetic routes to pyridazine derivatives with modern, innovative methodologies, offering insights into their respective advantages, limitations, and practical applicability.

Established Routes: The Foundation of Pyridazine Synthesis

The classical approaches to pyridazine synthesis have been the bedrock for chemists for decades. These methods are generally reliable and well-understood, though they may present limitations in terms of substrate scope, functional group tolerance, and reaction conditions.

Condensation of 1,4-Dicarbonyl Compounds with Hydrazines

The most traditional and widely employed method for constructing the pyridazine ring is the condensation of a 1,4-dicarbonyl compound (or its synthetic equivalent) with hydrazine or its derivatives.[1] This reaction is mechanistically straightforward, involving the formation of a dihydropyridazine intermediate which can then be oxidized to the aromatic pyridazine.

The choice of the 1,4-dicarbonyl precursor is critical and dictates the substitution pattern of the final product. Saturated 1,4-diketones, γ-ketoacids, and maleic anhydride derivatives are common starting materials.[1][2]

Causality in Experimental Choices: The selection of hydrazine hydrate versus a substituted hydrazine allows for the introduction of a substituent at the N1 or N2 position of the pyridazine ring. The choice of solvent and catalyst (often acid or base) is crucial for promoting the initial condensation and the subsequent dehydration and aromatization steps. For instance, acetic acid is often used as both a solvent and a catalyst, facilitating both the cyclization and the oxidation of the dihydropyridazine intermediate.

Modern Synthetic Methods: Expanding the Pyridazine Toolbox

In recent years, a plethora of new synthetic strategies have emerged, offering milder reaction conditions, improved functional group tolerance, and access to a wider range of structurally diverse pyridazine derivatives.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions

The inverse-electron-demand Diels-Alder (IEDDA) reaction has become a powerful tool for the synthesis of pyridazines. This [4+2] cycloaddition involves an electron-deficient diene, typically a 1,2,4,5-tetrazine, and an electron-rich dienophile, such as an alkene or alkyne.[3][4] The reaction proceeds via a bicyclic intermediate that spontaneously extrudes nitrogen gas to afford the aromatic pyridazine.[3]

Expertise in Action: The beauty of the IEDDA reaction lies in its high regioselectivity, which is controlled by the electronic and steric properties of the substituents on both the tetrazine and the dienophile.[3] This method offers excellent functional group compatibility and can be performed under neutral and mild conditions, making it suitable for late-stage functionalization and the synthesis of complex molecules.[5]

Transition-Metal-Catalyzed C-H Functionalization

Direct C-H functionalization has revolutionized the synthesis of complex organic molecules by providing a more atom- and step-economical approach to forming carbon-carbon and carbon-heteroatom bonds.[2] In the context of pyridazine synthesis, palladium-catalyzed C-H arylation has emerged as a particularly valuable tool for introducing aryl groups onto the pyridazine core without the need for pre-functionalized starting materials.[2]

Trustworthiness of the Protocol: The success of a C-H functionalization reaction hinges on the judicious choice of the catalyst, ligand, and oxidant. The regioselectivity is often directed by the inherent electronic properties of the pyridazine ring or by the presence of a directing group. While powerful, challenges such as catalyst deactivation by the Lewis basic nitrogen atoms of the pyridazine ring need to be carefully managed.[2]

Photochemical and Microwave-Assisted Syntheses

Harnessing the power of light and microwave irradiation offers significant advantages in terms of reaction times, yields, and energy efficiency. Photochemical methods, for instance, can enable unique transformations that are not accessible through traditional thermal methods, such as the ring-opening of pyridazine N-oxides to form valuable intermediates.[6]

Microwave-assisted organic synthesis (MAOS) has been shown to dramatically accelerate the classical condensation reactions for pyridazine synthesis, often leading to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating.[7]

Driving Innovation: These energy-input-driven methods align with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents.[8] The precise control over reaction parameters offered by these techniques enhances reproducibility and scalability.

Comparative Analysis of Synthetic Methods

To provide a clear and objective comparison, the following tables summarize the key performance indicators for the synthesis of representative pyridazine derivatives using the discussed methods.

Table 1: Comparison of Synthetic Routes to 3,6-Disubstituted Pyridazines

MethodStarting MaterialsTypical ConditionsYield (%)Substrate ScopeAdvantagesDisadvantages
1,4-Dicarbonyl Condensation 1,4-Diketone, HydrazineAcetic acid, reflux40-70[9]ModerateWell-established, readily available starting materialsHarsh conditions, limited functional group tolerance
IEDDA Reaction 1,2,4,5-Tetrazine, AlkyneToluene, 110 °C, 75 h~77[10]BroadMild conditions, high regioselectivity, excellent functional group toleranceTetrazine precursors can be unstable or require multi-step synthesis
C-H Arylation (of a pyridazine core) Pyridazine derivative, Aryl halidePd(OAc)₂, Ag₂CO₃, Toluene, 120°C, 24h69-85[11]Broad (Aryl halides)Atom-economical, avoids pre-functionalizationRequires expensive catalyst, potential for catalyst deactivation
Microwave-Assisted Synthesis 1,4-Diketone, HydrazineMicrowave, 500W, 150°C, 2-4 minHigh (not specified)[7]GoodRapid reaction times, improved yields, energy efficientRequires specialized equipment

Table 2: Green Chemistry Metrics for Selected Pyridazine Synthesis Methods

MethodAtom EconomyE-Factor (Environmental Factor)Scalability
1,4-Dicarbonyl Condensation ModerateHigh (due to solvent and purification)Good
IEDDA Reaction High (N₂ is the only byproduct)Low to ModerateGood, with considerations for tetrazine stability
C-H Arylation High (in principle)Moderate (catalyst, ligand, and solvent waste)Moderate, catalyst cost can be a factor
Microwave-Assisted Synthesis Same as conventional methodLower (reduced solvent and energy)Good

Note: Atom Economy and E-Factor are general assessments and can vary significantly based on the specific reaction and work-up procedure.[12][13]

Experimental Protocols

To ensure the reproducibility of the discussed methods, detailed step-by-step protocols for key experiments are provided below.

Protocol for 1,4-Dicarbonyl Condensation: Synthesis of a 5,6-Fused Ring Pyridazine

This protocol describes the synthesis of a phenyl-substituted pyridazine from a 1,2-diacylcyclopentadiene (fulvene) and hydrazine hydrate.[9]

Materials:

  • Phenyl-fulvene (1,2-diacylcyclopentadiene derivative)

  • Methanol

  • Hydrazine hydrate (excess)

  • Water

  • Dichloromethane

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the phenyl-fulvene (e.g., 250 mg) in 50 mL of methanol in a 250 mL round-bottom flask.

  • Add an excess of hydrazine hydrate (e.g., 1 mL) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After 24 hours, add 50 mL of water to the reaction mixture.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over MgSO₄, and filter.

  • Remove the solvent in vacuo to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography.

Protocol for Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: Synthesis of a 3,6-Di(2-pyridyl)pyridazine Derivative

This protocol outlines the synthesis of a functionalized 3,6-di(2-pyridyl)pyridazine via an IEDDA reaction.[10]

Materials:

  • 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine

  • 3-Butyn-1-ol

  • Toluene

Procedure:

  • In a reaction vessel, dissolve 3,6-di(2-pyridyl)-1,2,4,5-tetrazine in toluene.

  • Add 2 equivalents of 3-butyn-1-ol to the solution.

  • Heat the reaction mixture at 110 °C for 75 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 4-(1-hydroxyethyl)-3,6-di(2-pyridyl)pyridazine.

Protocol for Palladium-Catalyzed C-H Arylation: C8-Arylation of a Triazolopyridazine

This protocol describes the regioselective C-H arylation of a 3,6-diphenyl-[2][5][14]triazolo[4,3-b]pyridazine.[2]

Materials:

  • 3,6-diphenyl-[2][5][14]triazolo[4,3-b]pyridazine (0.1 mmol)

  • Aryl iodide (0.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • Silver carbonate (Ag₂CO₃, 0.2 mmol)

  • Toluene (1.0 mL)

Procedure:

  • To a reaction tube, add 3,6-diphenyl-[2][5][14]triazolo[4,3-b]pyridazine, aryl iodide, Pd(OAc)₂, and Ag₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add toluene via syringe.

  • Stir the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired C8-arylated product.

Visualization of Key Workflows and Mechanisms

To further clarify the discussed synthetic strategies, the following diagrams illustrate the general workflows and a representative catalytic cycle.

G cluster_0 Established Route: 1,4-Dicarbonyl Condensation 1,4-Dicarbonyl 1,4-Dicarbonyl Condensation Condensation 1,4-Dicarbonyl->Condensation Hydrazine Hydrazine Hydrazine->Condensation Dihydropyridazine Dihydropyridazine Condensation->Dihydropyridazine Oxidation Oxidation Dihydropyridazine->Oxidation Pyridazine Pyridazine Oxidation->Pyridazine

Caption: General workflow for pyridazine synthesis via 1,4-dicarbonyl condensation.

G cluster_1 Modern Route: Inverse-Electron-Demand Diels-Alder Tetrazine Tetrazine IEDDA [4+2] Cycloaddition Tetrazine->IEDDA Dienophile Dienophile Dienophile->IEDDA Bicyclic_Intermediate Bicyclic Intermediate IEDDA->Bicyclic_Intermediate N2_Extrusion N₂ Extrusion Bicyclic_Intermediate->N2_Extrusion Pyridazine_IEDDA Pyridazine N2_Extrusion->Pyridazine_IEDDA

Caption: General workflow for pyridazine synthesis via IEDDA reaction.

G cluster_2 Catalytic Cycle: Palladium-Catalyzed C-H Arylation Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition + Ar-X Ar-X Aryl Halide Ar-X->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X Oxidative_Addition->Pd(II)_Complex C-H_Activation C-H Activation Pd(II)_Complex->C-H_Activation + Pyridazine Pyridazine_Substrate Pyridazine Pyridazine_Substrate->C-H_Activation Palladacycle Palladacycle Intermediate C-H_Activation->Palladacycle Reductive_Elimination Reductive Elimination Palladacycle->Reductive_Elimination Reductive_Elimination->Pd(0) Arylated_Pyridazine Arylated Pyridazine Reductive_Elimination->Arylated_Pyridazine

Caption: Generalized catalytic cycle for palladium-catalyzed C-H arylation of pyridazines.

Conclusion and Future Outlook

The synthesis of pyridazine derivatives has evolved significantly from its classical roots. While the condensation of 1,4-dicarbonyls with hydrazines remains a valuable and straightforward approach, modern methods such as IEDDA reactions and transition-metal-catalyzed C-H functionalization have opened new avenues for the construction of complex and highly functionalized pyridazine scaffolds. These newer methods often provide milder reaction conditions, broader substrate scope, and improved efficiency, aligning with the growing demand for sustainable and atom-economical synthetic strategies.

The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. For rapid access to simple pyridazine cores, traditional methods may suffice. However, for the synthesis of complex, polyfunctionalized derivatives, particularly in the context of drug discovery and development, the adoption of modern synthetic technologies is indispensable. Future research in this area will likely focus on the development of even more efficient and selective catalytic systems, the expansion of the substrate scope of novel reactions, and the application of flow chemistry and other process intensification technologies to enable the safe and scalable production of these important heterocyclic compounds.[15]

References

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  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926–8932. Available at: [Link][3][5]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 6-bromopyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of methyl 6-bromopyridazine-3-carboxylate (CAS No. 65202-52-0). As a brominated heterocyclic compound, this substance requires specific handling and disposal protocols to mitigate risks to personnel and the environment. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Hazard Identification and Risk Assessment

This compound is a reactive chemical intermediate. Understanding its hazard profile is the foundation of its safe management. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.

Identifier Information Source(s)
Chemical Name This compound[1]
CAS Number 65202-52-0[1][2]
Molecular Formula C₆H₅BrN₂O₂[2]
GHS Hazard Statements H315: Causes skin irritationH318/H319: Causes serious eye damage/irritationH335: May cause respiratory irritation[3][4]
GHS Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P501[3][5]

Causality of Hazards: The presence of the bromine atom and the pyridazine ring structure contributes to the compound's reactivity and irritant properties. Brominated organic compounds can pose long-term environmental risks if not disposed of correctly, as they can be persistent and bioaccumulative. Disposal into sewage systems is strictly prohibited as it can lead to the formation of harmful disinfection byproducts and disrupt aquatic ecosystems.[6]

Essential Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable when handling this compound. The goal is to create a complete barrier between the researcher and the chemical.

Protection Type Specification Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield (conforming to EN 166 or NIOSH standards).Protects against splashes and airborne particles causing serious eye damage.[3]
Hand Protection Chemically resistant gloves (e.g., Butyl rubber). Nitrile gloves may offer limited protection and should be used only for brief contact.Prevents skin irritation upon direct contact.[3][7] Always consult the glove manufacturer's compatibility chart.
Body Protection A fully-buttoned lab coat or impervious clothing.Protects skin from accidental spills and contamination.[3][7]
Respiratory Protection Use only in a well-ventilated area or a certified laboratory chemical fume hood.[3][5] If exposure limits are exceeded, a full-face respirator may be required.Prevents inhalation of dust or vapors, which can cause respiratory irritation.[3]

Waste Segregation and Handling: The First Line of Defense

Proper segregation is the most critical step in the disposal workflow. Due to its chemical nature, this compound waste must be classified as halogenated organic waste .

Why Segregate?

  • Regulatory Compliance: The Environmental Protection Agency (EPA) regulates halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA).[8][9]

  • Disposal Costs: The treatment process for halogenated waste is significantly different and more expensive than for non-halogenated waste.[10] Cross-contamination increases disposal costs for the entire waste stream.

  • Safety: Prevents dangerous reactions that can occur when incompatible waste streams are mixed.[7][11]

Container and Labeling Protocol:

  • Select the Right Container: Use only designated, leak-proof, and chemically compatible containers for halogenated waste.[12][13] Containers must have a secure, tight-fitting lid.

  • Label Immediately: Attach a completed hazardous waste label to the container before adding any waste.

  • Detail Contents: The label must clearly state "Halogenated Organic Waste" and list all constituents, including this compound and any solvents, with their approximate percentages.

Step-by-Step Disposal Procedures

The following protocols outline the disposal process for various forms of waste containing this compound.

Protocol 1: Disposal of Unused or Off-Specification Solid Compound
  • Work Area: Conduct all handling within a certified chemical fume hood.

  • Transfer: Carefully transfer the solid chemical from its original container into a designated "Solid Halogenated Organic Waste" container. Use a dedicated spatula or scoop.

  • Avoid Dust: Minimize the generation of dust during transfer.

  • Container Sealing: Securely seal the waste container. Do not fill containers beyond 90% of their capacity to allow for expansion.[12]

  • Decontamination: Decontaminate the spatula and any surfaces using a suitable solvent (e.g., ethanol or acetone), collecting the rinse as liquid halogenated waste.

Protocol 2: Disposal of Solutions
  • Identification: Identify the solvent used. The entire solution must be treated as halogenated waste.

  • Transfer: Using a funnel, carefully pour the solution into a designated "Liquid Halogenated Organic Waste" container.

  • Segregation: Do not mix with non-halogenated solvent waste.[10]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[13] Store it in a secondary containment bin to prevent spills.

Protocol 3: Disposal of Contaminated Labware and Debris
  • Gross Decontamination: If possible, rinse grossly contaminated items (e.g., glassware, magnetic stir bars) with a small amount of solvent. This first rinse must be collected and disposed of as "Liquid Halogenated Organic Waste".[13]

  • Solid Waste: Items that cannot be decontaminated, such as contaminated gloves, weighing paper, and paper towels, must be placed in the "Solid Halogenated Organic Waste" container.[10]

  • Empty Containers: Thoroughly empty the original chemical container. The first rinse with a solvent must be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_start Start: Identify Waste cluster_form Step 1: Determine Waste Form cluster_disposal Step 2: Segregate into Correct Container cluster_final Step 3: Final Steps start Waste containing This compound form What is the physical form of the waste? start->form solid_waste Solid Halogenated Organic Waste Container form->solid_waste  Pure Solid or Contaminated Debris (gloves, paper towels) liquid_waste Liquid Halogenated Organic Waste Container form->liquid_waste  Liquid Solution or First Rinse from Contaminated Glassware final_steps 1. Ensure container is securely sealed (<90% full). 2. Check that waste label is complete and accurate. 3. Store in designated satellite accumulation area. 4. Request pickup from EHS. solid_waste->final_steps liquid_waste->final_steps

Caption: Decision workflow for proper waste segregation.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected skin with large amounts of running water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5]

  • Ingestion: If swallowed, call a poison center or doctor immediately if you feel unwell.[5] Rinse mouth.

  • Small Spill: For a small spill within a fume hood, absorb the material with an inert dry material (e.g., vermiculite, sand) and place it in the appropriate sealed container for hazardous waste disposal.[7]

  • Large Spill: Evacuate the area immediately. Secure the location, prevent entry, and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

References

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  • This compound | 65202-52-0 - BLD Pharmatech Co., Ltd. via Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/bld/bl3h1f1c700c]
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  • 6-Bromo-3-pyridazinecarboxylic acid Safety Data Sheet. ECHEMI. [URL: https://www.echemi.com/sds/us/65202-51-9.html]
  • This compound, min 97%, 100 mg. CP Lab Safety. [URL: https://www.cplabsafety.
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  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [URL: https://ethz.ch/content/dam/ethz/common/docs/services/safety-security-health-environment/entsorgung/factsheet-hazardous-waste.pdf]
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Mastering the Safe Handling of Methyl 6-bromopyridazine-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. Methyl 6-bromopyridazine-3-carboxylate, a key heterocyclic building block, requires a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven safety and logistical information, moving beyond basic data sheets to offer a deeper, causal understanding of the necessary precautions for handling this compound with confidence and precision.

Hazard Analysis: Understanding the Intrinsic Risks

This compound is classified with the following hazards, according to available Safety Data Sheets (SDS):

  • Harmful if swallowed (H302)[1][2]

  • Causes skin irritation (H315)[1][3]

  • Causes serious eye irritation (H319)[1][3]

  • May cause respiratory irritation (H335)[1][3]

The primary risks associated with this compound stem from its reactivity as a halogenated pyridazine derivative. The bromine atom activates the pyridazine ring, making it susceptible to nucleophilic substitution, a common reaction in synthetic chemistry. This inherent reactivity is also the source of its potential biological effects upon accidental exposure. Skin and eye irritation are likely due to the compound's ability to react with biological macromolecules, while respiratory irritation can occur from the inhalation of fine dust particles.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A proactive and thorough approach to PPE is non-negotiable. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties and best laboratory practices.

PPE ComponentSpecificationRationale and Expert Insight
Hand Protection Double-gloving with a nitrile inner glove and a butyl rubber or Viton™ outer glove.Standard nitrile gloves offer good general chemical resistance but may have limited resistance to halogenated hydrocarbons.[4][5] Butyl rubber gloves are recommended for handling halogenated solvents and offer superior protection against a wide array of chemicals.[6] Double-gloving minimizes the risk of exposure from a single point of failure. Always inspect gloves for any signs of degradation or perforation before use.
Eye and Face Protection Chemical splash goggles and a full-face shield.Standard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z87.1 standards provide a seal around the eyes, protecting against splashes and fine dust.[7] A full-face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.
Body Protection Flame-resistant (FR) lab coat with long sleeves, fully fastened.A chemically resistant lab coat protects against splashes and contamination of personal clothing. The lab coat should be made of a material that is not easily permeated by organic compounds.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Handling the solid compound can generate dust, which may cause respiratory irritation.[1][3] All work with this compound should be conducted within a certified chemical fume hood. If engineering controls are not sufficient to maintain exposure below acceptable limits, a properly fitted respirator is mandatory.
Workflow for Donning and Doffing PPE

To prevent cross-contamination, a strict procedure for putting on and taking off PPE must be followed. The following diagram illustrates the correct sequence.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Inner Gloves (Nitrile) Don1->Don2 Don3 3. Outer Gloves (Butyl Rubber) Don2->Don3 Don4 4. Goggles & Face Shield Don3->Don4 Don5 5. Respirator (if required) Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator (in clean area) Doff4->Doff5

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational protocol is crucial for minimizing exposure risk.

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, including weighing and transfers, must be performed in a properly functioning chemical fume hood.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

  • Safety Shower and Eyewash Station: An accessible and tested safety shower and eyewash station are mandatory in the immediate work area.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Decontaminate the work surface within the fume hood.

  • Weighing and Transfer: Use a spatula or other appropriate tool for transferring the solid. Avoid creating dust. If the compound is a fine powder, consider using a glove bag or a balance with a draft shield within the fume hood.

  • In Case of Spill:

    • Small Spill: For a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.

    • Large Spill: Evacuate the immediate area and follow your institution's emergency procedures.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[8]

  • The storage area should be clearly marked with the appropriate hazard warnings.

Disposal Plan: Managing Halogenated Waste

As a halogenated organic compound, this compound and any materials contaminated with it require specific disposal procedures to prevent environmental harm.

Waste Segregation:

  • Halogenated Organic Waste: All waste containing this compound, including excess reagent, reaction residues, and contaminated materials (e.g., gloves, absorbent pads, pipette tips), must be collected in a designated "Halogenated Organic Waste" container.[3][7]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the primary hazard(s).

  • Container Integrity: Use a chemically compatible container with a secure lid. Do not overfill the container.

Disposal Procedure:

  • Collection: Collect all waste streams in the appropriately labeled container.

  • Decontamination of Glassware: Rinse contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone). Collect the rinsate as halogenated organic waste.

  • Final Disposal: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Never dispose of this compound or its containers in the regular trash or down the drain.[3][8]

By adhering to these detailed safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment and the integrity of their scientific work.

References

  • HSC Chemistry (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Kimberly-Clark (2015). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • NIOSH (n.d.). Recommendations for Chemical Protective Clothing.
  • SKS Science (n.d.). Chemical Resistance of Glove Materials. Retrieved from [Link]

  • University of California, Santa Barbara (n.d.). Examples of Chemical Resistance of Common Glove Materials. Retrieved from [Link]

  • USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves. Retrieved from [Link]

  • U.S. Department of Labor, Occupational Safety and Health Administration (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Gloves By Web (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Environment, Health and Safety - University of California, Berkeley (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]

  • S&G Gloves (2025). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.